molecular formula C37H45N3O10S3 B15553946 Trisulfo-Cy5-Alkyne

Trisulfo-Cy5-Alkyne

Numéro de catalogue: B15553946
Poids moléculaire: 788.0 g/mol
Clé InChI: DKRNQQAUDARDNM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Trisulfo-Cy5-Alkyne is a useful research compound. Its molecular formula is C37H45N3O10S3 and its molecular weight is 788.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[(1E,3E,5E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45N3O10S3/c1-6-21-38-35(41)16-11-8-12-22-39-31-19-17-27(52(45,46)47)25-29(31)36(2,3)33(39)14-9-7-10-15-34-37(4,5)30-26-28(53(48,49)50)18-20-32(30)40(34)23-13-24-51(42,43)44/h1,7,9-10,14-15,17-20,25-26H,8,11-13,16,21-24H2,2-5H3,(H3-,38,41,42,43,44,45,46,47,48,49,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRNQQAUDARDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45N3O10S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Trisulfo-Cy5-Alkyne for Advanced Bioconjugation and Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trisulfo-Cy5-Alkyne, a fluorescent probe essential for the precise labeling and visualization of biomolecules. We will delve into its chemical and physical properties, detailed experimental protocols for its application in copper-catalyzed click chemistry, and a specific use-case in quantitative proteomics.

Core Concepts: Understanding this compound

This compound is a highly water-soluble fluorescent dye belonging to the cyanine (B1664457) family. Its core structure consists of a Cy5 fluorophore, which emits in the far-red spectrum, modified with three sulfonate groups and a terminal alkyne moiety. The sulfonate groups enhance its hydrophilicity, making it particularly suitable for biological applications in aqueous environments without the need for organic co-solvents.[1] The terminal alkyne group is the reactive handle that enables its covalent attachment to azide-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2]

The CuAAC reaction is bio-orthogonal, meaning it proceeds with high efficiency under mild, physiological conditions without interfering with native cellular processes.[3] This specificity allows for the precise labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, that have been metabolically, enzymatically, or chemically modified to contain an azide (B81097) group.

Physicochemical and Spectroscopic Properties

The performance of this compound as a fluorescent probe is defined by its distinct physicochemical and spectroscopic characteristics. These properties are summarized in the table below, providing a clear basis for experimental design and comparison with other fluorophores.

PropertyValueReference(s)
Chemical Formula C₃₇H₄₅N₃O₁₀S₃[2]
Molecular Weight 788 g/mol [2]
CAS Number 2055138-90-2[2]
Purity >95% (typically analyzed by HPLC)[2]
Appearance Blue solid[4]
Solubility Water, DMSO, DMF[2][4]
Storage Conditions -20°C, protected from light, desiccated[2][4]
Excitation Maximum (λex) ~646-647 nm[2]
Emission Maximum (λem) ~662-670 nm[2]
Molar Extinction Coefficient ~250,000 cm⁻¹M⁻¹[2]
Spectrally Similar Dyes Alexa Fluor® 647, CF® 647 Dye, DyLight™ 649[4]

Key Applications in Research and Development

The unique properties of this compound make it a versatile tool for a multitude of applications in life sciences and drug development:

  • Proteomics: Labeling and identification of newly synthesized proteins or specific post-translationally modified proteins.[3]

  • Glycobiology: Visualization and analysis of glycans in cells and tissues.

  • Genomics and Transcriptomics: Labeling of DNA and RNA for imaging and tracking.

  • High-Resolution Microscopy: Its brightness and photostability are well-suited for super-resolution imaging techniques.[5]

  • Drug Development: Used in the development of antibody-drug conjugates (ADCs) and for tracking the cellular uptake and localization of therapeutic molecules.[2]

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in the labeling of azide-modified proteins, a common application in proteomics research.

Protocol 1: General Labeling of Azide-Modified Proteins via CuAAC

This protocol describes the fundamental steps for conjugating this compound to proteins that have been modified to contain azide groups, for example, through metabolic labeling with azido-sugars or amino acid analogs like azidohomoalanine (AHA).

Materials:

  • Azide-modified protein sample in a compatible buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Sample Preparation: In a microcentrifuge tube, prepare your azide-modified protein sample. For a typical reaction, 50 µL of protein lysate at a concentration of 1-5 mg/mL is used.

  • Dilution: Add 90 µL of PBS to the protein sample.

  • Addition of this compound: Add 20 µL of a 2.5 mM stock solution of this compound in water or DMSO.

  • Addition of Copper Ligand: Add 10 µL of 100 mM THPTA solution and vortex briefly to mix. The ligand stabilizes the Cu(I) oxidation state and protects the protein from oxidative damage.

  • Addition of Copper Catalyst: Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

  • Initiation of the Click Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the reaction. Vortex the mixture gently.

  • Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.

  • Downstream Analysis: The protein sample is now fluorescently labeled and ready for downstream applications such as SDS-PAGE, in-gel fluorescence scanning, or mass spectrometry.

Protocol 2: "Click-DIGE" for Quantitative Analysis of Protein Glycosylation

This protocol is adapted from a study on identifying differences in protein glycosylation using a technique termed "Click-DIGE" (Difference Gel Electrophoresis).[6] This method allows for the specific analysis of a targeted subset of post-translationally modified proteins.

Materials:

  • Two distinct cell populations for comparison (e.g., control vs. treated, or wild-type vs. mutant)

  • Azido-sugar for metabolic labeling (e.g., azido-GalNAc)

  • Cell lysis buffer

  • This compound and a spectrally distinct alkyne dye (e.g., a Cy3-alkyne)

  • Reagents for CuAAC reaction as described in Protocol 1

  • Equipment for 2D gel electrophoresis and fluorescence imaging

Procedure:

  • Metabolic Labeling: Culture the two cell populations in media supplemented with an azido-sugar (e.g., 50 µM azido-GalNAc) for 48 hours to incorporate the azide handle into newly synthesized glycoproteins.

  • Cell Lysis: Harvest and lyse the cells to obtain total protein lysates for each population.

  • Fluorescent Labeling:

    • Label the protein lysate from the first cell population with this compound using the CuAAC protocol described above.

    • Label the protein lysate from the second cell population with a size- and charge-matched, spectrally distinct alkyne dye (e.g., Cy3-alkyne) using the same protocol.

  • Sample Combination: Combine the two fluorescently labeled protein samples.

  • 2D Gel Electrophoresis: Separate the combined protein sample using two-dimensional gel electrophoresis.

  • Fluorescence Imaging: Scan the 2D gel using a fluorescence imager with appropriate excitation and emission filters for both Cy3 and Cy5.

  • Data Analysis: Analyze the gel images to identify spots that show differences in fluorescence intensity between the two channels, indicating changes in the glycosylation of specific proteins between the two cell populations.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the application of this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the "Click-DIGE" experiment and a relevant biological pathway.

Click_DIGE_Workflow cluster_metabolic_labeling Metabolic Labeling cluster_labeling Fluorescent Labeling (CuAAC) cluster_analysis Analysis cell_pop_A Cell Population A azido_sugar Azido-Sugar Incubation cell_pop_A->azido_sugar cell_pop_B Cell Population B cell_pop_B->azido_sugar lysate_A Protein Lysate A azido_sugar->lysate_A lysate_B Protein Lysate B azido_sugar->lysate_B cy5_alkyne This compound lysate_A->cy5_alkyne cy3_alkyne Cy3-Alkyne lysate_B->cy3_alkyne combine Combine Samples cy5_alkyne->combine cy3_alkyne->combine two_d_gel 2D Gel Electrophoresis combine->two_d_gel imaging Fluorescence Imaging two_d_gel->imaging analysis Data Analysis imaging->analysis

Workflow for quantitative proteomics using "Click-DIGE".

Protein_Synthesis_and_Modification cluster_synthesis Protein Synthesis cluster_modification Post-Translational Modification cluster_labeling Fluorescent Labeling dna DNA mrna mRNA dna->mrna Transcription ribosome Ribosome mrna->ribosome Translation polypeptide Nascent Polypeptide Chain ribosome->polypeptide glycosylation Glycosylation polypeptide->glycosylation azido_sugar_analog Azido-Sugar Analog azido_sugar_analog->glycosylation glycoprotein Azide-Modified Glycoprotein glycosylation->glycoprotein click_reaction Click Chemistry (CuAAC) glycoprotein->click_reaction cy5_alkyne This compound cy5_alkyne->click_reaction labeled_glycoprotein Fluorescently Labeled Glycoprotein click_reaction->labeled_glycoprotein

Pathway of protein synthesis and fluorescent labeling.

References

An In-depth Technical Guide to Trisulfo-Cy5-Alkyne: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and efficient labeling of biomolecules is paramount. Trisulfo-Cy5-Alkyne is a fluorescent probe that has gained prominence for its utility in bioconjugation, particularly through "click chemistry." This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its application, and a visual representation of its reactive capabilities.

Core Chemical Properties

This compound is a water-soluble cyanine (B1664457) dye functionalized with an alkyne group.[1][2] The cyanine5 core provides the molecule with its fluorescent properties, absorbing light in the far-red region of the spectrum and emitting in the same region, which is advantageous for minimizing background fluorescence from biological samples.[3][4] The presence of three sulfonate groups imparts high aqueous solubility, allowing for bioconjugation reactions to be performed in aqueous buffers without the need for organic co-solvents.[1][] The terminal alkyne group is the reactive handle that enables its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.[3][6] This reaction forms a stable triazole linkage with azide-modified molecules.[6][7]

Quantitative Data Summary

The key physicochemical and spectroscopic properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₃₇H₄₅N₃O₁₀S₃[3][8]
Molecular Weight 787.96 g/mol [4][8][9]
CAS Number 2055138-90-2[3]
Excitation Maximum (λabs) ~647 nm[3][8]
Emission Maximum (λem) ~662-670 nm[1][3]
Extinction Coefficient (ε) ~250,000 L·mol⁻¹·cm⁻¹[3][4][10]
Purity ≥ 90-95% (typically by HPLC)[3][8]
Solubility Water, DMSO, DMF[1][3][8]
Storage Conditions -20°C, protect from light[2][3]

Experimental Protocol: Labeling of an Azide-Modified Protein with this compound via CuAAC

This protocol provides a general methodology for the copper-catalyzed click chemistry conjugation of this compound to a protein containing an azide (B81097) modification.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (B8700270) (freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS) or other suitable amine-free buffer, pH 7.4

  • Deionized water

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in deionized water or DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the azide-modified protein in PBS to a final concentration of 1-5 mg/mL.

    • Add this compound to the protein solution to achieve a 5- to 20-fold molar excess over the protein.

    • Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Add this catalyst solution to the reaction mixture to a final copper concentration of 100-500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).

  • Purification:

    • Remove the unreacted dye and other small-molecule reagents by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with PBS.

    • Collect the fractions containing the labeled protein, which will be visibly colored.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~647 nm (for the Cy5 dye). The degree of labeling can be calculated using the Beer-Lambert law with the respective extinction coefficients.

Visualizing the Process and Chemistry

To better illustrate the experimental workflow and the underlying chemical reaction, the following diagrams are provided.

experimental_workflow reagents Prepare Reagents (this compound, Protein-N3, CuSO4, Ligand, Reductant) mix Combine Protein-N3 and this compound reagents->mix catalyst Add Cu(II)/Ligand Premix mix->catalyst initiate Initiate Reaction with Reductant (e.g., Sodium Ascorbate) catalyst->initiate incubate Incubate at Room Temperature (1-2 hours, protected from light) initiate->incubate purify Purify via Size-Exclusion Chromatography incubate->purify characterize Characterize Labeled Protein (Spectroscopy) purify->characterize

Caption: Experimental workflow for labeling an azide-modified protein with this compound.

click_chemistry_reaction cluster_catalyst Catalyst System cluster_product Product alkyne This compound catalyst Cu(I) generated in situ (from CuSO4 + Reductant) azide Biomolecule-Azide azide->catalyst product Trisulfo-Cy5-Biomolecule Conjugate (Stable Triazole Linkage) catalyst->product

References

An In-Depth Technical Guide to Trisulfo-Cy5-Alkyne: Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties and applications of Trisulfo-Cy5-Alkyne, a fluorescent dye crucial for advanced biological imaging and molecular tracking. This document details its photophysical characteristics, provides protocols for its use in bioorthogonal labeling, and illustrates its potential role in studying cellular signaling pathways.

Core Spectral and Physical Properties

This compound is a water-soluble cyanine (B1664457) dye functionalized with an alkyne group. This alkyne moiety allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". The trisulfonated nature of the dye enhances its hydrophilicity, making it suitable for use in aqueous biological environments with minimal aggregation.

The key spectral and physical properties of this compound are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex) ~647 nm[1]
Emission Maximum (λem) ~670 nm[1]
Molar Extinction Coefficient (ε) ~250,000 cm-1M-1[1][2]
Quantum Yield (Φ) ~0.4 (estimated)¹[3]
Molecular Formula C37H45N3O10S3[1]
Molecular Weight ~788 g/mol [1][2]
CAS Number 2055138-90-2[1][2]
Purity Typically ≥95%[1]
Solubility Water, DMSO, DMF[1][4]
Storage Conditions -20°C, protect from light[1]

Experimental Protocols

The primary application of this compound is the fluorescent labeling of azide-modified biomolecules through copper-catalyzed click chemistry. Below are detailed protocols for labeling proteins and for in-cell labeling.

Protocol 1: Labeling of Azide-Modified Proteins

This protocol outlines the steps for labeling a purified protein that has been metabolically or chemically modified to contain an azide (B81097) group.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • DMSO

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Dissolve in DMSO to a final concentration of 10 mM.

    • Copper(II) sulfate: Dissolve in water to a final concentration of 50 mM.

    • THPTA: Dissolve in water to a final concentration of 250 mM.

    • Sodium ascorbate: Freshly prepare a 100 mM solution in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration of 1-10 mg/mL) in an amine-free buffer.

    • Add this compound stock solution to a final concentration that is in 5-10 fold molar excess over the protein.

    • Prepare the copper catalyst by premixing CuSO₄ and THPTA in a 1:5 molar ratio. Add this mixture to the reaction to a final copper concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and catalyst by passing the reaction mixture through a size-exclusion chromatography column.

    • Collect the protein-containing fractions.

  • Quantification:

    • Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~647 nm (for the Cy5 dye).

Protocol 2: In-Cell Labeling of Azide-Modified Biomolecules

This protocol is for labeling biomolecules within fixed and permeabilized cells that have incorporated an azide-containing metabolic precursor.

Materials:

  • Cells grown on coverslips, metabolically labeled with an azide-containing substrate

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (PBS with 1% BSA)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Preparation:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with wash buffer.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash the cells three times with wash buffer.

  • Click Reaction:

    • Prepare the click reaction cocktail:

      • To the wash buffer, add this compound to a final concentration of 1-10 µM.

      • Add the premixed CuSO₄:THPTA (1:5) to a final copper concentration of 100-500 µM.

      • Add freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Staining and Mounting:

    • Wash the cells three times with wash buffer.

    • If desired, counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~630-650 nm, Emission: ~660-700 nm).

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for protein labeling and a conceptual model of how this compound can be used to track a protein in a signaling pathway.

experimental_workflow cluster_preparation Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis Azide-Modified Protein Azide-Modified Protein Reaction Mixture Reaction Mixture Azide-Modified Protein->Reaction Mixture This compound This compound This compound->Reaction Mixture Catalyst Components CuSO4 + THPTA + Sodium Ascorbate Catalyst Components->Reaction Mixture Purification Size-Exclusion Chromatography Reaction Mixture->Purification Analysis Spectroscopy & Imaging Purification->Analysis

Workflow for fluorescently labeling an azide-modified protein.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Labeled_Protein Protein of Interest (Azide-Modified & Labeled) Receptor->Labeled_Protein recruits Kinase1 Kinase 1 Labeled_Protein->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

References

Trisulfo-Cy5-Alkyne: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Trisulfo-Cy5-Alkyne has emerged as a powerful tool for fluorescently labeling and tracking biomolecules. This in-depth guide provides a comprehensive overview of its spectral properties, experimental protocols for its application, and visualizations of the underlying chemical and experimental workflows.

This compound is a bright, far-red fluorescent dye equipped with an alkyne group. This functional group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1][2] Its high water solubility, conferred by the three sulfonate groups, makes it particularly suitable for labeling proteins and other biomolecules in aqueous environments with minimal use of organic co-solvents.[3][4]

Core Spectroscopic and Physicochemical Properties

The utility of a fluorescent dye is fundamentally determined by its spectral characteristics. This compound exhibits excitation and emission profiles that are well-suited for many common laser lines and filter sets used in fluorescence microscopy and flow cytometry.

PropertyValueReference
Excitation Maximum (λex) ~646 - 647 nm[5][6]
Emission Maximum (λem) ~662 - 670 nm[5][6]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[5][6]
Quantum Yield (Φ) ~0.2 - 0.28[3][7]
Solubility Water, DMSO, DMF[5]

Note: The quantum yield is for closely related sulfo-Cyanine5 dyes.

Experimental Protocols

The primary application of this compound is the labeling of azide-containing molecules through click chemistry. Below are detailed protocols for labeling proteins and subsequent analysis using fluorescence microscopy and flow cytometry.

Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Azide-Modified Proteins

This protocol outlines the steps for covalently attaching this compound to a protein that has been metabolically or chemically modified to contain an azide (B81097) group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate (B8700270) or THPTA)

  • Copper chelator (e.g., TBTA or BTTAA)

  • Degassing equipment (optional but recommended)

  • Purification column (e.g., desalting column or spin column)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or water.

    • Prepare a 50 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 10 mM stock solution of the copper chelator in DMSO or water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.

    • Add the this compound stock solution to achieve a 2-5 fold molar excess over the protein.

    • Add the copper chelator to the reaction mixture to a final concentration of 1 mM.

    • Optional: Degas the mixture by bubbling with argon or nitrogen for 5-10 minutes to prevent oxidation of the copper(I) catalyst.

  • Initiation of the Click Reaction:

    • Add the CuSO₄ solution to a final concentration of 0.1-1 mM.

    • Add the sodium ascorbate solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) catalyst.

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and catalyst using a desalting column or a spin column according to the manufacturer's instructions.

    • Elute the labeled protein in a suitable storage buffer.

  • Quantification (Optional):

    • The degree of labeling can be determined by measuring the absorbance of the purified protein at 280 nm and ~650 nm.

G Workflow for CuAAC Labeling of Proteins cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification azide_protein Azide-Modified Protein reaction_mix Combine Reactants azide_protein->reaction_mix cy5_alkyne This compound cy5_alkyne->reaction_mix catalyst_precursors CuSO4 + Reductant + Chelator catalyst_precursors->reaction_mix incubation Incubate (1-2h, RT) reaction_mix->incubation purification Column Chromatography incubation->purification labeled_protein Labeled Protein purification->labeled_protein

Caption: Workflow for protein labeling via CuAAC.

Protocol 2: Fluorescence Microscopy of Labeled Cells

This protocol provides a general guideline for imaging cells that have been labeled with this compound, either through metabolic incorporation of an azide-modified precursor followed by click chemistry, or by staining with a this compound-conjugated probe.

Materials:

  • Cells grown on coverslips or in imaging dishes

  • This compound labeled sample

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, for intracellular targets)

  • Mounting medium with antifade reagent

  • Fluorescence microscope with appropriate laser lines (e.g., 633 nm or 647 nm) and emission filters (e.g., 660-700 nm bandpass).

Procedure:

  • Cell Preparation:

    • Grow cells to the desired confluency on a suitable imaging substrate.

    • Perform the labeling procedure as required (e.g., metabolic labeling followed by click chemistry, or incubation with a labeled probe).

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • If the target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging:

    • Image the sample using a fluorescence microscope equipped with a laser line appropriate for Cy5 excitation (e.g., 633 nm or 647 nm).

    • Collect the emission using a filter set that captures the fluorescence of Cy5 (e.g., 660-700 nm).

    • Acquire images using appropriate settings for laser power, exposure time, and gain to obtain a good signal-to-noise ratio while minimizing photobleaching.

G Fluorescence Microscopy Workflow cluster_sample_prep Sample Preparation cluster_imaging Imaging cell_culture Cell Culture labeling Labeling with This compound cell_culture->labeling fixation Fixation labeling->fixation permeabilization Permeabilization (optional) fixation->permeabilization mounting Mounting permeabilization->mounting microscopy Fluorescence Microscopy mounting->microscopy image_analysis Image Analysis microscopy->image_analysis G Flow Cytometry Workflow cluster_cell_prep Cell Preparation cluster_analysis Analysis cell_suspension Single-Cell Suspension labeling Labeling with This compound cell_suspension->labeling washing Washing Steps labeling->washing acquisition Data Acquisition (Flow Cytometer) washing->acquisition analysis Data Analysis acquisition->analysis

References

A Technical Guide to Trisulfo-Cy5-Alkyne: Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of Trisulfo-Cy5-Alkyne, a fluorescent dye crucial for biological labeling and detection. This document details the absorbance and fluorescence characteristics, experimental protocols for its use, and a workflow for its application in bio-conjugation.

Core Spectral and Photophysical Properties

This compound is a water-soluble cyanine (B1664457) dye that fluoresces in the far-red region of the spectrum. Its key characteristics are a high extinction coefficient and good quantum yield, making it a bright and photostable probe for various applications. The alkyne group enables its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

The spectral properties of this compound and related sulfo-Cy5 dyes are summarized in the table below. These values are critical for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and interpreting results.

PropertyThis compounddiSulfo-Cy5 Alkynesulfo-Cyanine5 Alkyne
Excitation Maximum (λ_max,abs_) 646 nm[1][2], 647 nm[1]646 nm[3]646 nm[4]
Emission Maximum (λ_max,em_) 662 nm[1][2]662 nm[3]662 nm[4]
Extinction Coefficient (ε) 250,000 cm⁻¹M⁻¹[1][2][5]271,000 cm⁻¹M⁻¹[3]271,000 cm⁻¹M⁻¹[4]
Fluorescence Quantum Yield (Φ_F_) Not specified0.28[3]0.28[4]
Solubility Water, DMSO, DMF[1]Water, DMSO, DMF[3]High in Water, DMSO, DMF[4]

Experimental Protocols

Measuring Absorbance and Fluorescence Spectra

A general protocol for determining the absorbance and fluorescence spectra of this compound is as follows:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent such as water, DMSO, or DMF.

  • Working Solution: Dilute the stock solution to a concentration that results in an absorbance of approximately 0.1 at the excitation maximum in a 1 cm path length cuvette to minimize inner filter effects.

  • Absorbance Spectrum:

    • Use a UV-Vis spectrophotometer.

    • Record the absorbance spectrum across a relevant wavelength range (e.g., 400-800 nm).

    • The wavelength at which the highest absorbance is recorded is the excitation maximum (λ_max,abs_).

  • Fluorescence Spectrum:

    • Use a spectrofluorometer.

    • Excite the sample at its absorbance maximum (λ_max,abs_).

    • Record the emission spectrum over a wavelength range that covers the expected emission (e.g., 650-800 nm).

    • The wavelength with the highest fluorescence intensity is the emission maximum (λ_max,em_).

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield can be determined relative to a standard with a known quantum yield.

  • Select a Standard: Choose a reference dye with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., Cy5).

  • Prepare Solutions: Prepare a series of dilutions for both the this compound and the standard dye in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength.

  • Measure Absorbance and Fluorescence:

    • Record the absorbance of each solution at the excitation wavelength.

    • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.

  • Calculate Integrated Fluorescence Intensity: Determine the area under the emission curve for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The slope of this line is proportional to the quantum yield.

  • Calculate Quantum Yield: The quantum yield of the this compound (Φ_x_) can be calculated using the following equation:

    Φ_x_ = Φ_st_ * (m_x_ / m_st_) * (η_x_² / η_st_²)

    Where:

    • Φ_st_ is the quantum yield of the standard.

    • m_x_ and m_st_ are the slopes of the plots for the sample and standard, respectively.

    • η_x_ and η_st_ are the refractive indices of the solvents used for the sample and standard, respectively.

Application: Bio-conjugation via Click Chemistry

This compound is primarily used for the fluorescent labeling of azide-modified biomolecules such as proteins, nucleic acids, and small molecules. The alkyne group on the dye reacts with an azide (B81097) group on the target molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.

experimental_workflow cluster_preparation Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification cluster_analysis Analysis Azide_Modified_Biomolecule Azide-Modified Biomolecule Reaction_Mixture Reaction Mixture Azide_Modified_Biomolecule->Reaction_Mixture Trisulfo_Cy5_Alkyne This compound Solution Trisulfo_Cy5_Alkyne->Reaction_Mixture Purification_Step Purification (e.g., Gel Filtration, Dialysis) Reaction_Mixture->Purification_Step Incubation Copper_Catalyst Copper(I) Catalyst (e.g., CuSO4 + Sodium Ascorbate) Copper_Catalyst->Reaction_Mixture Labeled_Biomolecule Fluorescently Labeled Biomolecule Purification_Step->Labeled_Biomolecule Removal of unreacted dye Fluorescence_Detection Fluorescence Detection (Microscopy, Flow Cytometry, etc.) Labeled_Biomolecule->Fluorescence_Detection

Workflow for fluorescent labeling using this compound via click chemistry.
General Protocol for Protein Labeling

  • Prepare Solutions:

    • Dissolve the azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of this compound in water or DMSO.

    • Prepare fresh stock solutions of the copper(I) catalyst components: copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein, this compound, and the copper(II) sulfate solution.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentrations of the reactants should be optimized for the specific protein.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the unreacted dye and catalyst from the labeled protein using a suitable method such as gel filtration (e.g., Sephadex G-25), dialysis, or spin columns.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the dye (~646 nm).

Conclusion

This compound is a versatile and powerful tool for researchers in various fields, including cell biology, proteomics, and drug discovery. Its excellent photophysical properties, water solubility, and reactivity via click chemistry make it an ideal choice for the specific and efficient fluorescent labeling of a wide range of biomolecules. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in your research endeavors.

References

Technical Data Summary for Trisulfo-Cy5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the core physicochemical properties of Trisulfo-Cy5-Alkyne, a fluorescent dye commonly utilized in biological research for labeling and detection through click chemistry.

Core Properties of this compound

This compound is a cyanine5 (Cy5) derivative containing an alkyne group for covalent attachment to azide-modified molecules.[1][2][3] The presence of three sulfo- groups enhances its water solubility.[] The key quantitative properties of this compound are summarized below.

PropertyValueReference
Molecular Weight (MW) 788 g/mol [1][2][3]
Chemical Formula C₃₇H₄₅N₃O₁₀S₃[1][2][3]
CAS Number 2055138-90-2[1][3][]
Excitation Maximum (λex) 647 nm[1]
Emission Maximum (λem) 670 nm[1]
Extinction Coefficient 250,000 cm⁻¹M⁻¹[1][2][3]
Purity ≥95%[1]
Solubility Water, DMSO, DMF, DCM[1]

Methodology and Visualization

The query for a specific molecular weight does not lend itself to the creation of experimental protocols or signaling pathway diagrams. The data presented are fundamental physicochemical properties of the molecule, typically determined through methods such as mass spectrometry and spectroscopy during the manufacturing and quality control processes by the supplier.

A logical workflow for using this compound in a research context is provided below. This diagram illustrates the general steps involved in a click chemistry labeling experiment.

G cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis A Prepare Azide-modified Molecule of Interest C Combine Alkyne Dye and Azide-Molecule A->C B Dissolve this compound in appropriate solvent B->C D Add Copper (Cu(I)) Catalyst and Ligands C->D E Incubate reaction (Time, Temperature) D->E F Purify Labeled Conjugate (e.g., chromatography, dialysis) E->F G Analyze Labeled Product (e.g., spectroscopy, gel electrophoresis) F->G

Caption: General workflow for a copper-catalyzed click chemistry reaction.

References

Trisulfo-Cy5-Alkyne: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of Trisulfo-Cy5-Alkyne, a fluorescent dye vital for bioconjugation and molecular labeling. This document outlines its core properties, experimental protocols for its application, and visualizations of its structure and reaction pathways to support its use in advanced research and development.

Core Properties of this compound

This compound is a highly water-soluble cyanine (B1664457) dye. Its three sulfonate groups enhance its hydrophilicity, making it particularly suitable for labeling biological molecules in aqueous environments without the need for organic co-solvents. The terminal alkyne group allows for its covalent attachment to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This bioorthogonal reaction is highly specific and efficient, enabling precise labeling of biomolecules such as proteins, peptides, and nucleic acids.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Molecular Formula C₃₇H₄₅N₃O₁₀S₃[][2]
Molecular Weight 788.0 g/mol []
CAS Number 2055138-90-2[][2]
Excitation Maximum (λex) ~647 nm[]
Emission Maximum (λem) ~670 nm[]
Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[]
Solubility Water, DMSO, DMF[]
Purity >95%[]
Storage Conditions -20°C, desiccated and protected from light[]

Visualizations

Chemical Structure of this compound

The following diagram illustrates the chemical structure of this compound, highlighting the cyanine core, the three sulfonate groups, and the terminal alkyne functionality.

Caption: Chemical structure of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

The following diagram outlines the general workflow for a copper-catalyzed click chemistry reaction involving this compound and an azide-modified biomolecule.

CuAAC_Workflow General Workflow for CuAAC Bioconjugation cluster_reactants Reactants cluster_catalyst Catalyst System This compound This compound Azide-Modified_Biomolecule Azide-Modified_Biomolecule Reaction_Mixture Combine Reactants and Catalyst in Aqueous Buffer Azide-Modified_Biomolecule->Reaction_Mixture Cu(II)_Source Cu(II) Source (e.g., CuSO4) Cu(II)_Source->Reaction_Mixture Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Reaction_Mixture Ligand Cu(I) Stabilizing Ligand (e.g., TBTA, THPTA) Ligand->Reaction_Mixture Incubation Incubate at Room Temperature Reaction_Mixture->Incubation Purification Purification (e.g., Chromatography, Dialysis) Incubation->Purification Labeled_Biomolecule Fluorescently Labeled Biomolecule Purification->Labeled_Biomolecule

Caption: CuAAC bioconjugation workflow.

Experimental Protocols

General Synthesis of Cyanine Dyes (Modular Approach)

While a specific, detailed synthesis protocol for this compound is proprietary to manufacturers, the general synthesis of asymmetric cyanine dyes follows a modular approach. This involves the synthesis of two different heterocyclic precursors, one of which is functionalized with the alkyne linker and the other with substituents to enhance water solubility.

A common strategy involves:

  • Synthesis of Indolenine Precursors: Two distinct indolenine derivatives are synthesized. One is N-alkylated with a linker containing a terminal alkyne. The other is N-alkylated with a sulfonate-containing group. The indolenine rings are also sulfonated to increase water solubility.

  • Hemicyanine Formation: One of the indolenine precursors is reacted with a reagent such as N,N'-diphenylformamidine to form a hemicyanine intermediate.

  • Cyanine Dye Formation: The hemicyanine intermediate is then condensed with the second indolenine precursor in the presence of a base (e.g., sodium acetate) in a solvent like ethanol (B145695) or methanol (B129727) to form the asymmetric cyanine dye.

  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for labeling an azide-modified protein with this compound. Optimization may be required for specific applications.

Materials:

  • This compound

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 50 mM in water or DMSO/water)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with this compound in the reaction buffer. A molar excess of the dye (e.g., 5-10 fold) is typically used.

  • Prepare the Catalyst Premix: In a separate tube, mix the copper(II) sulfate stock solution with the ligand stock solution. The ligand is typically used at a concentration to achieve a 5:1 ligand-to-copper ratio to stabilize the Cu(I) ion.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the protein-dye mixture to reduce Cu(II) to the catalytic Cu(I) species. Immediately after, add the copper/ligand premix to the reaction mixture. The final concentration of copper is typically in the range of 50-200 µM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by techniques such as SDS-PAGE with fluorescence imaging.

  • Purification: Upon completion, remove the unreacted dye and catalyst components by size-exclusion chromatography, dialysis, or another suitable purification method.

  • Characterization: Confirm the labeling by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (typically 280 nm) and the Cy5 dye's absorbance maximum (~647 nm). The degree of labeling can be calculated using the Beer-Lambert law.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications in life sciences and drug development, including:

  • Fluorescence Microscopy: Labeling of cellular components for high-resolution imaging.

  • Flow Cytometry: Quantification and sorting of labeled cells.

  • Proteomics: Identification and quantification of proteins in complex mixtures.

  • Drug Delivery: Tracking of drug-loaded nanoparticles or therapeutic antibodies in vitro and in vivo.

  • High-Throughput Screening: Development of fluorescent assays for drug discovery.

The high water solubility, bright fluorescence, and bioorthogonal reactivity of this compound make it an invaluable reagent for researchers and scientists seeking to fluorescently label and track biomolecules with high precision and sensitivity.

References

A Technical Guide to Water-Soluble Cy5 Alkyne for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of water-soluble Cy5 alkyne, a key reagent in click chemistry for the fluorescent labeling of biomolecules. We will delve into its properties, provide detailed experimental protocols for its use, and illustrate relevant biological workflows.

Introduction to Water-Soluble Cy5 Alkyne

Water-soluble Cy5 alkyne is a far-red fluorescent probe that has been optimized for high aqueous solubility and biocompatibility, making it an ideal tool for bioconjugation in biological systems.[1][2] Its core structure consists of the well-established Cyanine5 (Cy5) fluorophore, which is functionalized with a terminal alkyne group. This alkyne moiety allows for its covalent attachment to azide-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[3][4] The enhanced water solubility is typically achieved through the incorporation of one or more sulfonate groups, leading to variants such as sulfo-Cy5 alkyne and diSulfo-Cy5 alkyne.[2][5] These modifications prevent aggregation in aqueous buffers, which can otherwise lead to fluorescence quenching.[1]

The fluorescence of water-soluble Cy5 alkyne is pH-insensitive over a broad range (pH 4-10) and its excitation and emission spectra are well-suited for common laser lines (633 nm or 647 nm).[6][7] Its brightness and photostability make it particularly useful for the detection of low-abundance targets in various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[6][8]

Physicochemical and Spectroscopic Properties

The selection of a fluorescent probe is critically dependent on its photophysical and chemical characteristics. Water-soluble Cy5 alkynes offer excellent performance in aqueous environments. The table below summarizes key quantitative data for commercially available variants.

PropertySulfo-Cy5 AlkynediSulfo-Cy5 AlkyneSource(s)
Molecular Weight 787.96 g/mol (protonated)701.8 g/mol [9]
Appearance Blue solidBlue solid[9][10]
Solubility Water, DMSO, DMFWater, DMSO, DMF[5][9]
Excitation Maximum (λex) ~649 nm~646 nm[5][9]
Emission Maximum (λem) ~671 nm~662 nm[5][9]
Extinction Coefficient (ε) 250,000 cm⁻¹M⁻¹271,000 cm⁻¹M⁻¹[5][9]
Quantum Yield (Φ) ~0.2 - 0.280.28[5][9]
Purity >95% (HPLC)>95%[5][9]
Storage -20°C, Desiccated-20°C[5][9]

Experimental Protocols

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and highly specific reaction for labeling biomolecules.[3][4] Below are detailed protocols for labeling proteins and oligonucleotides with water-soluble Cy5 alkyne.

Labeling of Azide-Modified Proteins

This protocol is suitable for labeling purified proteins that have been modified to contain an azide (B81097) group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Water-soluble Cy5 alkyne (e.g., sulfo-Cy5 alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (300 mM in water, freshly prepared)

  • Protein extraction buffer or PBS

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Prepare the Protein Sample: In a 1.5 mL microcentrifuge tube, prepare your azide-modified protein sample. For a 170 µL final reaction volume, you can use 50 µL of protein lysate (1-5 mg/mL) and 90 µL of PBS buffer.

  • Add the Cy5 Alkyne: Add 20 µL of a 2.5 mM solution of water-soluble Cy5 alkyne in water or DMSO. Vortex briefly to mix.

  • Prepare the Catalyst Premix: In a separate tube, mix the THPTA and CuSO₄ solutions. For this reaction volume, add 10 µL of 100 mM THPTA solution and then 10 µL of 20 mM CuSO₄ solution. Vortex briefly. The THPTA ligand stabilizes the Cu(I) oxidation state and protects the protein from oxidative damage.

  • Add the Catalyst Premix to the Protein Sample: Add the THPTA/CuSO₄ premix to the protein and Cy5 alkyne mixture. Vortex briefly.

  • Initiate the Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst. Vortex briefly to mix.

  • Incubation: Protect the reaction from light and incubate for 30 minutes at room temperature.

  • Downstream Processing: The labeled protein is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry. Purification can be performed using methods like spin desalting columns or dialysis to remove excess reagents.

Labeling of Alkyne-Modified Oligonucleotides

This protocol is designed for the labeling of synthetic oligonucleotides containing a terminal alkyne modification.

Materials:

  • Alkyne-modified oligonucleotide in water

  • Water-soluble Cy5 azide (or use an azide-modified oligo and Cy5 alkyne)

  • 2 M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

  • DMSO

  • Copper(II) sulfate (CuSO₄) stock solution (100 mM in water)

  • THPTA ligand stock solution (200 mM in water)

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared)

  • Nuclease-free water

  • Pressure-tight vial

Procedure:

  • Prepare Stock Solutions:

    • THPTA/CuSO₄ Complex: Mix the 200 mM THPTA and 100 mM CuSO₄ solutions in a 2:1 molar ratio a few minutes before the reaction. This solution is stable for several weeks when frozen.

    • Azide Stock: Prepare a 10 mM solution of the azide-containing molecule (e.g., a small molecule azide to react with the alkyne-oligo) in DMSO or water.

  • Reaction Setup: In a pressure-tight vial, dissolve the alkyne-modified oligonucleotide in nuclease-free water.

  • Add Buffers and Reagents:

    • Add 2 M TEAA buffer to a final concentration of 0.2 M.

    • Add DMSO to 50% of the final volume and vortex.

    • Add the azide stock solution to a final concentration that is in excess of the oligonucleotide (e.g., 4-50 equivalents). Vortex to mix.

  • Initiate the Reaction:

    • Add 25 equivalents of the THPTA/CuSO₄ complex.

    • Add 40 equivalents of freshly prepared sodium ascorbate.

  • Incubation: Let the reaction stand at room temperature for 30-60 minutes.

  • Purification: The labeled oligonucleotide can be purified by ethanol (B145695) precipitation or using a suitable chromatography method like HPLC.

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided below to illustrate common experimental workflows and a relevant signaling pathway where water-soluble Cy5 alkyne is applied.

Metabolic Labeling and Detection of Nascent Proteins

This workflow demonstrates how newly synthesized proteins can be metabolically labeled with an azide-containing amino acid analog and subsequently detected with Cy5 alkyne.

Metabolic_Labeling_Workflow cluster_cell Live Cell cluster_lysis Cell Lysis & Reaction cluster_analysis Analysis MetabolicLabeling Metabolic Labeling (e.g., with Azidohomoalanine) ProteinSynthesis Protein Synthesis MetabolicLabeling->ProteinSynthesis AzideProteins Azide-labeled Nascent Proteins ProteinSynthesis->AzideProteins CellLysis Cell Lysis AzideProteins->CellLysis ClickReaction CuAAC Click Reaction with Water-Soluble Cy5 Alkyne CellLysis->ClickReaction LabeledProteins Cy5-labeled Proteins ClickReaction->LabeledProteins Analysis Downstream Analysis (e.g., SDS-PAGE, Microscopy) LabeledProteins->Analysis

Caption: Workflow for metabolic labeling and detection of nascent proteins.

Imaging Protein Glycosylation

This diagram illustrates the process of labeling and visualizing glycosylated proteins using a combination of metabolic glycoengineering and click chemistry.

Glycosylation_Imaging_Workflow MetabolicLabeling Metabolic Labeling with Azide-Modified Sugar GlycoproteinIncorporation Incorporation into Glycoproteins MetabolicLabeling->GlycoproteinIncorporation CellFixation Cell Fixation and Permeabilization GlycoproteinIncorporation->CellFixation ClickReaction Click Reaction with Water-Soluble Cy5 Alkyne CellFixation->ClickReaction Imaging Fluorescence Microscopy (e.g., Confocal, STORM) ClickReaction->Imaging

Caption: Workflow for imaging protein glycosylation via click chemistry.

Probing the Ras-MAPK Signaling Pathway

This logical diagram shows how an alkyne-modified precursor can be used to study the farnesylation of Ras proteins, a key step in the Ras-MAPK signaling pathway.

Ras_MAPK_Pathway_Probing AlkynePrecursor Alkyne-Modified Farnesyl Pyrophosphate Precursor MetabolicIncorporation Metabolic Incorporation into Cells AlkynePrecursor->MetabolicIncorporation Farnesylation Protein Farnesylation (Ras Proteins) MetabolicIncorporation->Farnesylation AlkyneRas Alkyne-Labeled Ras Proteins Farnesylation->AlkyneRas ClickReaction Click Reaction with Azide-Cy5 AlkyneRas->ClickReaction DownstreamSignaling MAPK Signaling (ERK, JNK, p38) AlkyneRas->DownstreamSignaling Activates Visualization Visualization/Enrichment of Active Ras ClickReaction->Visualization

Caption: Probing Ras protein farnesylation in the MAPK pathway.

Applications in Research and Drug Development

The unique properties of water-soluble Cy5 alkyne make it a valuable tool in various research and development areas:

  • Proteomics: It enables the detection and quantification of newly synthesized proteins, post-translational modifications (such as glycosylation and lipidation), and protein-protein interactions.[5][11]

  • Genomics and Transcriptomics: Labeled oligonucleotides can be used as probes in fluorescence in situ hybridization (FISH), microarrays, and other nucleic acid detection methods.[]

  • Cell Biology: It allows for the visualization of cellular components and processes in living or fixed cells with high spatial and temporal resolution.[1][13]

  • Drug Discovery and Development: Water-soluble Cy5 alkyne can be used to track the delivery of drug candidates to target cells and tissues, and to study their mechanism of action.[1] Its use in high-throughput screening assays can also aid in the identification of new therapeutic leads.

Conclusion

Water-soluble Cy5 alkyne is a powerful and versatile fluorescent probe for the specific and efficient labeling of biomolecules through click chemistry. Its excellent aqueous solubility, bright and photostable fluorescence, and biocompatibility make it an indispensable tool for researchers and drug development professionals. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this reagent in a wide range of biological and biomedical research.

References

An In-depth Technical Guide to Trisulfo-Cy5-Alkyne: Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Trisulfo-Cy5-Alkyne, a fluorescent probe widely utilized in bioorthogonal chemistry for the labeling and visualization of biomolecules. We will delve into its core mechanism of action, present key quantitative data, provide detailed experimental protocols, and illustrate its application in various research and drug development contexts.

Core Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a derivative of the cyanine (B1664457) dye Cy5, featuring three sulfonate groups that enhance its water solubility and a terminal alkyne group.[1] This alkyne moiety is the key to its functionality, allowing it to participate in a highly efficient and specific bioorthogonal reaction known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This reaction, a cornerstone of "click chemistry," forms a stable triazole linkage between the alkyne-containing dye and an azide-modified biomolecule.[3][4]

The CuAAC reaction is characterized by its high yield, broad scope, and the formation of only benign byproducts.[4] The reaction is remarkably fast, with rate accelerations of 10⁷ to 10⁸ compared to the uncatalyzed cycloaddition.[4] It proceeds efficiently over a wide temperature range and in aqueous solutions across a pH range of 4 to 12, making it highly suitable for biological applications.[4]

The catalytic cycle of CuAAC involves several key steps:

  • Formation of a Copper-Acetylide Intermediate: A Cu(I) catalyst reacts with the terminal alkyne of this compound to form a copper-acetylide intermediate.

  • Coordination with Azide (B81097): The azide-modified biomolecule then coordinates with the copper acetylide.

  • Cycloaddition: A [3+2] cycloaddition reaction occurs, leading to the formation of a six-membered metallacycle intermediate.

  • Rearrangement and Protonolysis: This intermediate rearranges to form a more stable copper-triazolide. Subsequent protonolysis releases the triazole-linked product and regenerates the Cu(I) catalyst, allowing the cycle to continue.

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Alkyne This compound (R-C≡CH) Cu_Acetylide Copper-Acetylide Intermediate (R-C≡C-Cu) Alkyne->Cu_Acetylide + Cu(I) CuI Cu(I) Catalyst CuI->Alkyne Regenerated Catalyst Metallacycle Six-Membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide (R'-N3) Azide Azide-Modified Biomolecule (R'-N3) Cu_Triazolide Copper-Triazolide Intermediate Metallacycle->Cu_Triazolide Rearrangement Product Triazole-Linked Product Cu_Triazolide->Product + H+ Product->CuI Releases

Figure 1: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data

The performance of a fluorescent probe is critically defined by its photophysical properties. The trisulfonation of the Cy5 core in this compound significantly improves its water solubility and can influence its quantum yield and photostability.

PropertyValueReference
Excitation Maximum (λex) ~646 - 649 nm[1][2]
Emission Maximum (λem) ~662 - 671 nm[1][2]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[1][2]
Fluorescence Quantum Yield (Φ) ~0.2 - 0.32 (for Cy5 derivatives)[5][6]
Purity >95% (HPLC)[1]
Solubility Water, DMSO, DMF[1][2]

Experimental Protocols

The versatility of the CuAAC reaction allows for the labeling of a wide array of biomolecules. Below are detailed protocols for common applications of this compound.

Protocol 1: Metabolic Labeling of Glycoproteins in Cultured Cells

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycoproteins, followed by detection with this compound.[7]

Materials:

  • Mammalian cells in culture

  • Azide-modified sugar (e.g., N-azidoacetylgalactosamine, GalNAz)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., TBTA)

  • Lysis buffer (e.g., RIPA buffer)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitors

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Add the azide-modified sugar to the culture medium at a final concentration of 25-50 µM.

    • Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido-sugar into glycoproteins.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in lysis buffer supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Click Reaction:

    • Prepare a "click" reaction cocktail. For a 50 µL reaction, mix:

      • Protein lysate (containing 20-50 µg of protein)

      • This compound (final concentration 50-100 µM)

      • TBTA (final concentration 100 µM)

      • Copper(II) sulfate (final concentration 1 mM)

      • Sodium ascorbate (B8700270) (final concentration 1 mM, freshly prepared)

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Analysis:

    • The labeled proteins can be analyzed by SDS-PAGE. Visualize the fluorescently labeled glycoproteins using a gel imager with appropriate excitation and emission filters for Cy5.

Metabolic_Labeling_Workflow Start Start: Cultured Cells MetabolicLabeling Metabolic Incorporation of Azido-Sugar Start->MetabolicLabeling CellLysis Cell Lysis and Protein Extraction MetabolicLabeling->CellLysis ClickReaction CuAAC Reaction with this compound CellLysis->ClickReaction Analysis SDS-PAGE and Fluorescence Imaging ClickReaction->Analysis End End: Visualization of Labeled Glycoproteins Analysis->End

Figure 2: Workflow for metabolic labeling and detection of glycoproteins.
Protocol 2: Labeling of Alkyne-Modified Oligonucleotides

This protocol outlines the labeling of a custom-synthesized oligonucleotide containing a terminal alkyne modification.

Materials:

  • Alkyne-modified oligonucleotide

  • Trisulfo-Cy5-Azide (Note: for this reaction, the azide and alkyne functionalities are swapped)

  • Copper(II) sulfate (CuSO₄)

  • TBTA ligand

  • Sodium ascorbate

  • Nuclease-free water

  • DMSO

Procedure:

  • Prepare Reagents:

    • Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a stock concentration of 100 µM.

    • Dissolve Trisulfo-Cy5-Azide in DMSO to a stock concentration of 10 mM.

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of TBTA in DMSO/t-butanol (1:4 v/v).

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Click Reaction:

    • In a microfuge tube, combine the following in order:

      • Nuclease-free water

      • Alkyne-modified oligonucleotide (final concentration 10 µM)

      • Trisulfo-Cy5-Azide (final concentration 50 µM)

      • Premixed CuSO₄/TBTA solution (final concentrations 50 µM CuSO₄, 250 µM TBTA)

    • Initiate the reaction by adding sodium ascorbate (final concentration 2.5 mM).

    • Vortex the reaction mixture and incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the labeled oligonucleotide using ethanol (B145695) precipitation or a suitable size-exclusion chromatography column to remove unreacted dye and catalyst.

Applications in Drug Development

The unique properties of this compound and the CuAAC reaction make them powerful tools in various stages of drug development.

Target Identification and Validation

Metabolic labeling strategies, as described in Protocol 1, can be employed to identify and validate drug targets. For instance, changes in the glycosylation patterns of proteins are often associated with disease states. By comparing the glycoprotein (B1211001) profiles of healthy versus diseased cells using metabolic labeling with an azido-sugar and detection with this compound, researchers can identify specific glycoproteins that are differentially expressed, potentially revealing new therapeutic targets.[7]

Antibody-Drug Conjugates (ADCs)

This compound can be utilized in the development and characterization of Antibody-Drug Conjugates (ADCs). ADCs are a class of biopharmaceuticals that consist of a monoclonal antibody linked to a cytotoxic payload. The "click" chemistry enabled by this compound provides a highly specific and efficient method for conjugating various components of an ADC. For example, an azide-modified linker can be attached to the antibody, and an alkyne-functionalized payload or a fluorescent reporter like this compound can be "clicked" on. This allows for precise control over the drug-to-antibody ratio (DAR) and facilitates the study of ADC trafficking and localization within cells.

ADC_Application cluster_adc ADC Assembly Antibody Monoclonal Antibody - Azide Moiety Linker Linker Antibody->Linker CuAAC 'Click' Reaction Payload Cytotoxic Payload or This compound (for tracking) Linker->Payload ADC Antibody-Drug Conjugate (ADC)

Figure 3: Application of click chemistry in the assembly of Antibody-Drug Conjugates.

Conclusion

This compound, in conjunction with copper-catalyzed azide-alkyne cycloaddition, offers a robust and versatile platform for the fluorescent labeling of biomolecules. Its high water solubility, excellent photophysical properties, and the bioorthogonality of the click reaction make it an invaluable tool for researchers in cell biology, proteomics, and drug discovery. The detailed protocols and application examples provided in this guide serve as a starting point for the successful implementation of this compound in a wide range of experimental workflows.

References

An In-depth Technical Guide to Trisulfo-Cy5-Alkyne for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Trisulfo-Cy5-Alkyne, a fluorescent probe designed for bioorthogonal labeling applications. We will delve into its chemical and physical properties, provide detailed experimental protocols for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), and illustrate its application in studying cellular processes.

Core Concepts: Bioorthogonal Labeling and Click Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This allows for the specific labeling and visualization of biomolecules in their natural environment. A key bioorthogonal reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This reaction forms a stable triazole linkage between an alkyne and an azide (B81097) functional group with high efficiency and specificity.

This compound is a fluorescent dye that contains a terminal alkyne group, making it an ideal tool for click chemistry. The cyanine (B1664457) 5 (Cy5) core provides a bright, far-red fluorescent signal, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues. The three sulfonate groups enhance its water solubility, which is beneficial for working in aqueous biological environments.

Data Presentation: Physicochemical Properties of Sulfonated Cy5-Alkyne Dyes

The degree of sulfonation of Cy5-alkyne dyes influences their properties. Below is a comparison of this compound with its di-sulfonated and mono-sulfonated counterparts.

PropertyThis compounddiSulfo-Cy5 alkynesulfo-Cyanine5 alkyne
Molecular Formula C37H45N3O10S3[1]C35H40N3NaO7S2C36H43N3O7S2
Molecular Weight 788 g/mol [1]701.8 g/mol 693.87 g/mol
Excitation Maximum (λex) ~647 nm[1]~646 nm~646 nm
Emission Maximum (λem) ~670 nm[1]~662 nm~662 nm
Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[1]~271,000 cm⁻¹M⁻¹~271,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Not specified0.280.28
Solubility Water, DMSO, DMF, DCM[1]Water, DMSO, DMFWater, DMSO, DMF
Purity ≥95%[1]Not specifiedNot specified
Storage Conditions -20°C, protect from light[1]-20°C, protect from light-20°C, protect from light

Experimental Workflow: Metabolic Glycan Labeling and "Click-DIGE"

A powerful application of this compound is in the study of protein glycosylation through a technique known as "Click-DIGE" (Difference Gel Electrophoresis). This method allows for the comparative analysis of glycosylated proteins between different cell populations.

experimental_workflow cluster_step1 Step 1: Metabolic Labeling cluster_step2 Step 2: Cell Lysis and Protein Extraction cluster_step3 Step 3: Click Chemistry Labeling cluster_step4 Step 4: Analysis cell_culture Cell Culture (e.g., two different cell lines) metabolic_incorporation Metabolic Incorporation of Azido-Sugar into Glycans cell_culture->metabolic_incorporation Incubate azido_sugar Azido-Sugar Analog (e.g., Ac4ManNAz) azido_sugar->metabolic_incorporation cell_lysis Cell Lysis and Protein Extraction metabolic_incorporation->cell_lysis protein_lysate Protein Lysate with Azide-Labeled Glycoproteins cell_lysis->protein_lysate click_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protein_lysate->click_reaction trisulfo_cy5_alkyne This compound trisulfo_cy5_alkyne->click_reaction cu_catalyst Copper(I) Catalyst (e.g., CuSO4, Ascorbate (B8700270), Ligand) cu_catalyst->click_reaction labeled_proteins Cy5-Labeled Glycoproteins click_reaction->labeled_proteins sds_page SDS-PAGE labeled_proteins->sds_page in_gel_fluorescence In-Gel Fluorescence Imaging sds_page->in_gel_fluorescence mass_spectrometry Mass Spectrometry (for protein identification) sds_page->mass_spectrometry

A generalized workflow for metabolic glycan labeling and analysis using this compound.

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Protocol 1: Metabolic Labeling of Cell Surface Glycans

This protocol describes the introduction of an azide handle into cellular glycans.

Materials:

  • Cell culture medium appropriate for your cell line

  • Fetal Bovine Serum (FBS)

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells to the desired confluency in a multi-well plate or flask.

  • Prepare the metabolic labeling medium by supplementing the regular cell culture medium with Ac4ManNAz to a final concentration of 25-50 µM.

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the metabolic labeling medium to the cells.

  • Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time may need to be determined empirically.

  • After incubation, the cells are ready for downstream applications, such as cell lysis for proteomic analysis or direct cell surface labeling.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Protein Lysates

This protocol details the "click" reaction to label azide-modified glycoproteins with this compound.

Materials:

  • Cell lysate containing azide-labeled glycoproteins in a suitable lysis buffer.

  • This compound stock solution (e.g., 1 mM in DMSO or water).

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water).

  • Sodium ascorbate stock solution (freshly prepared, e.g., 500 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 100 mM in water).

Procedure:

  • To your protein lysate (e.g., 50 µL at 1-5 mg/mL), add the following reagents in order, vortexing briefly after each addition:

    • This compound to a final concentration of 10-50 µM.

    • THPTA to a final concentration of 1 mM.

    • CuSO4 to a final concentration of 1 mM.

  • Initiate the click reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quench the reaction by adding EDTA to a final concentration of 10 mM.

  • The labeled protein sample is now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence imaging.

Signaling Pathway Visualization: Glycosylation in Cellular Signaling

Glycosylation, the attachment of sugar moieties to proteins and lipids, is a critical post-translational modification that plays a fundamental role in a wide array of signaling pathways. Changes in glycosylation patterns are often associated with disease states, including cancer. Bioorthogonal labeling with this compound can be used to visualize and quantify these changes, providing insights into the underlying signaling events.

The following diagram illustrates a simplified representation of how altered glycosylation, which can be detected using this compound, can impact a generic receptor tyrosine kinase (RTK) signaling pathway.

signaling_pathway Simplified RTK signaling pathway showing the influence of altered glycosylation. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_glycosylation Glycosylation Machinery RTK Receptor Tyrosine Kinase (RTK) (Glycosylated) Dimerization RTK Dimerization & Autophosphorylation Ligand Ligand Ligand->RTK Binding Grb2 Grb2 Dimerization->Grb2 Recruitment SOS SOS Grb2->SOS Activation Ras Ras SOS->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Phosphorylation GeneExpression Altered Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression AlteredGlycosyltransferases Altered Glycosyltransferase Activity (e.g., in cancer) AlteredGlycans Altered Glycan Structures on RTK AlteredGlycosyltransferases->AlteredGlycans AlteredGlycans->RTK Affects ligand binding, dimerization, and signaling

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Click Reaction with Trisulfo-Cy5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules. This application note provides detailed protocols and technical information for the use of Trisulfo-Cy5-Alkyne, a water-soluble, far-red fluorescent probe, in CuAAC reactions. The Trisulfo-Cy5 moiety provides excellent hydrophilicity and brightness, making it an ideal choice for labeling biomolecules such as proteins, nucleic acids, and glycans in aqueous environments with minimal disruption to their biological function. Its excitation and emission maxima in the far-red spectrum minimize autofluorescence from biological samples, thereby enhancing the signal-to-noise ratio in imaging and detection assays.[1]

This compound is particularly valuable in drug development for tracking therapeutic molecules, visualizing drug-target engagement, and in high-throughput screening. The protocols provided herein are designed to be a robust starting point for researchers, with recommendations for optimization and troubleshooting.

Key Features of this compound

  • High Water Solubility: The presence of three sulfonate groups ensures excellent solubility in aqueous buffers, preventing aggregation and improving reaction efficiency with biomolecules.[2]

  • Far-Red Fluorescence: With excitation and emission maxima around 647 nm and 670 nm, respectively, it is well-suited for common laser lines (e.g., 633 nm or 647 nm) and minimizes background fluorescence from cells and tissues.[3][4]

  • High Molar Extinction Coefficient: A high extinction coefficient contributes to its bright fluorescent signal.[3][5][6]

  • Bioorthogonal Reactivity: The alkyne group specifically reacts with azides, ensuring that labeling is highly selective and does not interfere with other functional groups present in biological systems.[7]

Physicochemical and Spectroscopic Properties

PropertyValueReference
Chemical FormulaC₃₇H₄₅N₃O₁₀S₃[3][4]
Molecular Weight788 g/mol [3][4]
Excitation Maximum (Ex)~647 nm[3][4]
Emission Maximum (Em)~670 nm[3][4]
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹[3][5][6]
SolubilityWater, DMSO, DMF[3][4]
Storage-20°C, protect from light[3]

Applications

The unique properties of this compound make it suitable for a wide range of applications in research and drug development:

  • Fluorescence Microscopy and Cellular Imaging: Labeling of azide-modified proteins, glycans, or nucleic acids for visualization of their localization and trafficking within cells.[1]

  • Flow Cytometry: Quantification of cell surface or intracellular targets that have been metabolically or enzymatically labeled with an azide (B81097).[1]

  • Drug Delivery and Pharmacokinetics: Tracking the biodistribution and cellular uptake of drug delivery systems, such as nanoparticles or liposomes, functionalized with Trisulfo-Cy5.[8][9]

  • In Vivo Imaging: The far-red emission of Cy5 allows for deeper tissue penetration, making it suitable for non-invasive imaging in small animal models.[10]

  • Glycan Analysis: Metabolic labeling of glycans with azide-containing sugars followed by click reaction with this compound allows for the study of glycosylation patterns in health and disease.[11][12]

Experimental Protocols

The following are generalized protocols for the copper-catalyzed click reaction with this compound. Optimization of reactant concentrations, incubation time, and temperature may be necessary for specific applications.

Protocol 1: Labeling of Azide-Modified Proteins

This protocol is designed for labeling proteins that have been modified to contain azide groups.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, HEPES), free of sodium azide.

  • This compound

  • Click Reaction Buffer: 100 mM HEPES or PBS, pH 7.4

  • Copper(II) Sulfate (CuSO₄) Stock Solution: 20 mM in deionized water

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) Stock Solution: 100 mM in deionized water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and protects biomolecules from oxidative damage.[12][13][14][15][16]

  • Sodium Ascorbate (B8700270) Stock Solution: 300 mM in deionized water (prepare fresh)

  • Purification column (e.g., desalting column, size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein solution (e.g., 50 µL of a 1-5 mg/mL solution)

    • Click Reaction Buffer to bring the volume to ~176 µL

  • Add this compound: Add 4 µL of a 1 mM stock solution of this compound in water or DMSO. This results in a final concentration of approximately 20 µM. The optimal concentration may range from 2 µM to 40 µM and should be determined empirically.

  • Prepare the Catalyst Premix: In a separate tube, mix 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA. Let it stand for 2-3 minutes.

  • Add Catalyst Premix to Reaction: Add the 20 µL of the CuSO₄/THPTA premix to the protein/dye mixture and vortex briefly.

  • Initiate the Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to the reaction tube. The final volume will be approximately 200 µL.

  • Incubate: Protect the reaction from light and incubate at room temperature for 30-60 minutes. Longer incubation times may improve labeling efficiency.

  • Purify the Labeled Protein: Remove the excess dye and reaction components using a suitable purification method, such as a desalting column or size-exclusion chromatography, equilibrated with the desired storage buffer.

  • Quantify Labeling (Optional): The degree of labeling can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~647 nm (for Trisulfo-Cy5).

Protocol 2: Labeling of Azide-Modified Oligonucleotides

This protocol is suitable for labeling synthetic oligonucleotides containing an azide modification.

Materials:

  • Azide-modified oligonucleotide

  • This compound

  • Click Chemistry Buffer (1.5x): e.g., 1.5M Triethylammonium acetate (B1210297), pH 7.0

  • DMSO (if this compound is not fully soluble in water)

  • Copper(II) Sulfate (CuSO₄) Stock Solution: 10 mM in deionized water

  • Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA Stock Solution: 10 mM in DMSO or water, respectively

  • Sodium Ascorbate Stock Solution: 50 mM in deionized water (prepare fresh)

  • Ethanol (B145695) and sodium acetate for precipitation, or HPLC for purification

Procedure:

  • Prepare the Oligonucleotide: Dissolve the azide-modified oligonucleotide in deionized water.

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine:

    • Oligonucleotide solution

    • Click Chemistry Buffer (1.5x) to a final concentration of 1x

    • A solution of this compound (e.g., 1.5 equivalents relative to the oligonucleotide)

  • Prepare the Catalyst Premix: Mix equal volumes of the CuSO₄ and TBTA/THPTA stock solutions.

  • Add Catalyst and Reducing Agent: Add the catalyst premix to the oligonucleotide mixture, followed by the freshly prepared sodium ascorbate solution.

  • Degas (Optional but Recommended): To prevent oxidation of the Cu(I) catalyst, briefly degas the solution by bubbling with argon or nitrogen.[7]

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours, or overnight if necessary. Protect the reaction from light.

  • Purify the Labeled Oligonucleotide: The labeled oligonucleotide can be purified by ethanol precipitation or by reverse-phase HPLC.

Quantitative Data and Optimization

The following table provides a starting point for optimizing the reaction conditions. The optimal ratios may vary depending on the specific biomolecule and experimental setup.

ComponentRecommended Starting Concentration/RatioRange for OptimizationNotes
Azide-modified Biomolecule10-100 µM1 µM - 1 mMLower concentrations may require longer reaction times or higher catalyst concentrations.
This compound1.5 - 3 equivalents (relative to azide)1.1 - 10 equivalentsA slight excess of the dye is generally recommended.
CuSO₄50-250 µM25 µM - 1 mMHigher concentrations can lead to protein precipitation or damage.
THPTA/Ligand5 equivalents (relative to CuSO₄)2 - 10 equivalentsA 5:1 ligand-to-copper ratio is often optimal for protecting biomolecules.[13]
Sodium Ascorbate5-10 equivalents (relative to CuSO₄)2 - 20 equivalentsA fresh solution is crucial for efficient reduction of Cu(II) to Cu(I).
TemperatureRoom Temperature4°C - 37°CHigher temperatures can increase the reaction rate but may affect biomolecule stability.
Incubation Time30 - 60 minutes15 minutes - 16 hoursReaction progress can be monitored by LC-MS or fluorescence analysis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive catalystPrepare fresh sodium ascorbate solution. Degas the reaction mixture.
Low concentration of reactantsIncrease the concentration of the limiting reagent or the incubation time.
Presence of interfering substances in the buffer (e.g., EDTA, DTT)Purify the biomolecule to remove interfering substances.
High Background Signal Excess unreacted dyeEnsure thorough purification after the reaction.
Non-specific binding of the dyeAdd a blocking agent (e.g., BSA) or a detergent (e.g., Tween-20) to the buffer during incubation and washing steps.
Precipitation of Protein High concentration of copperReduce the concentration of CuSO₄. Ensure a sufficient ligand-to-copper ratio.
Fluorescence Quenching Interaction with copper ionsEnsure complete removal of copper during the purification step. The use of a chelating ligand like THPTA should minimize this.[17][18]

Visualizations

G Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction cluster_0 Reactants cluster_1 Catalyst System Azide Azide-Modified Biomolecule Product Trisulfo-Cy5 Labeled Biomolecule (Stable Triazole Linkage) Azide->Product + Alkyne This compound Alkyne->Product CuSO4 CuSO₄ (Cu²⁺) CuI Cu⁺ (Active Catalyst) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI CuI->Product Catalyzes THPTA THPTA (Ligand) THPTA->CuI Stabilization

Caption: Mechanism of the Copper-Catalyzed Click Reaction.

G General Experimental Workflow for Protein Labeling A Prepare Reagents (Protein, Dye, Buffers) B Mix Azide-Protein and This compound A->B C Prepare Catalyst Premix (CuSO₄ + THPTA) A->C D Add Catalyst Premix to Protein/Dye Mixture B->D C->D E Initiate Reaction with Sodium Ascorbate D->E F Incubate at Room Temp (Protect from Light) E->F G Purify Labeled Protein (e.g., Desalting Column) F->G H Analyze Labeled Protein (e.g., SDS-PAGE, Spectroscopy) G->H

Caption: Experimental workflow for protein labeling.

G Visualization of a Generic Signaling Pathway Ligand Azide-Labeled Ligand Click Click Reaction with This compound Ligand->Click Receptor Cell Surface Receptor Binding Binding and Receptor Activation Receptor->Binding Labeled_Ligand Trisulfo-Cy5-Labeled Ligand Click->Labeled_Ligand Labeled_Ligand->Binding Imaging Fluorescence Imaging (Visualize Ligand Localization) Labeled_Ligand->Imaging Signaling Intracellular Signaling Cascade Binding->Signaling Response Cellular Response (e.g., Gene Expression) Signaling->Response

Caption: Visualizing a signaling pathway with a labeled ligand.

References

Application Notes and Protocols for Labeling Oligonucleotides with Trisulfo-Cy5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the efficient labeling of azide-modified oligonucleotides with Trisulfo-Cy5-Alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." Trisulfo-Cy5 is a bright, water-soluble, and photostable cyanine (B1664457) dye that emits in the far-red region of the spectrum, making it an ideal fluorescent probe for a variety of applications in molecular biology and drug development. These applications include fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and fluorescence resonance energy transfer (FRET) studies.[1][2] The tri-sulfonation of the Cy5 core enhances its hydrophilicity, which can be advantageous in biological systems. The alkyne functional group allows for a highly specific and efficient covalent linkage to an azide-modified oligonucleotide, forming a stable triazole linkage.[2][3][4]

Principle of the Reaction

The labeling strategy is based on the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition reaction between the terminal alkyne of this compound and the azide (B81097) group of a modified oligonucleotide. This reaction is highly specific, proceeds under mild, aqueous conditions, and offers high yields with minimal side products.[3][4][5][6] The reaction is typically catalyzed by a copper(I) species, which is generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA), is often included to stabilize the Cu(I) oxidation state and enhance the reaction efficiency.[7]

Spectroscopic Properties

A summary of the key spectroscopic properties of this compound is provided in the table below.

PropertyValue
Excitation Maximum (λ_max_)~646 nm[8]
Emission Maximum (λ_em_)~662 nm[8]
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹[8]

Experimental Protocols

Materials and Reagents
Protocol for Labeling Azide-Modified Oligonucleotides

This protocol is designed for a labeling reaction of 1 nmol of an azide-modified oligonucleotide. The reaction can be scaled up or down as needed by adjusting the component volumes proportionally.

1. Reagent Preparation:

  • Azide-Modified Oligonucleotide: Dissolve the lyophilized azide-modified oligonucleotide in nuclease-free water to a final concentration of 100 µM.

  • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in nuclease-free water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. This solution should be prepared fresh.

  • THPTA Ligand: Prepare a 50 mM stock solution in nuclease-free water.

2. Labeling Reaction:

  • In a microcentrifuge tube, combine the following reagents in the order listed:

    • 10 µL of 100 µM azide-modified oligonucleotide (1 nmol)

    • Sufficient nuclease-free water to bring the final reaction volume to 100 µL.

    • 2 µL of 50 mM THPTA solution (final concentration: 1 mM)

    • 1 µL of 100 mM CuSO₄ solution (final concentration: 1 mM)

    • 5 µL of 10 mM this compound solution (a 5-fold molar excess)

  • Vortex the mixture gently.

  • Add 10 µL of freshly prepared 100 mM sodium ascorbate solution (final concentration: 10 mM).

  • Vortex the reaction mixture again.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light. For potentially less reactive oligonucleotides or to maximize yield, the reaction time can be extended to overnight.

3. Purification of the Labeled Oligonucleotide:

The labeled oligonucleotide can be purified from unreacted dye and other reaction components using either ethanol (B145695) precipitation or high-performance liquid chromatography (HPLC).

  • Ethanol Precipitation:

    • Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.

    • Add 3 volumes of cold absolute ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed for 30 minutes to pellet the oligonucleotide.

    • Carefully remove the supernatant.

    • Wash the pellet with cold 70% ethanol.

    • Air-dry the pellet and resuspend in a suitable buffer.

  • Reverse-Phase HPLC (RP-HPLC): RP-HPLC is the recommended method for achieving high purity.[9][10][11]

    • Column: C18 column

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient of increasing acetonitrile concentration.

    • Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and ~646 nm (for the Trisulfo-Cy5 dye). The labeled oligonucleotide will absorb at both wavelengths.[10]

Characterization of the Labeled Oligonucleotide

Successful labeling can be confirmed by a combination of UV-Vis spectroscopy and mass spectrometry.

  • UV-Vis Spectroscopy: The absorbance spectrum of the purified product should show two peaks: one at 260 nm corresponding to the oligonucleotide and another at ~646 nm corresponding to the Trisulfo-Cy5 dye. The ratio of the absorbance at 646 nm to 260 nm can be used to estimate the labeling efficiency.

  • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the covalent attachment of the dye to the oligonucleotide by observing the expected mass increase.[12][13][14]

Quantitative Data Summary

The following table provides representative data for a typical labeling reaction. Actual results may vary depending on the specific oligonucleotide sequence, purity of reagents, and reaction conditions.

ParameterTypical ValueMethod of Determination
Labeling Efficiency > 90%RP-HPLC, Mass Spectrometry
Reaction Time 1 - 4 hoursTime-course analysis by HPLC
Reaction Temperature Room TemperatureN/A
Yield (after purification) 60 - 80%UV-Vis Spectroscopy

Visualizations

G cluster_0 Reaction Setup cluster_1 Reaction and Purification cluster_2 Analysis Azide-Oligo Azide-Oligo Reaction_Mix Reaction Mixture Azide-Oligo->Reaction_Mix This compound This compound This compound->Reaction_Mix CuSO4 CuSO4 CuSO4->Reaction_Mix THPTA THPTA THPTA->Reaction_Mix Na-Ascorbate Na-Ascorbate Na-Ascorbate->Reaction_Mix Incubation Incubation (RT, 1-4h, dark) Reaction_Mix->Incubation Purification Purification (HPLC or Precipitation) Incubation->Purification Labeled_Oligo Labeled Oligonucleotide Purification->Labeled_Oligo Analysis Characterization (UV-Vis, Mass Spec) Labeled_Oligo->Analysis

Caption: Experimental workflow for labeling oligonucleotides.

G cluster_0 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Oligo_Azide Oligonucleotide-N₃ Labeled_Oligo Oligonucleotide-Triazole-Trisulfo-Cy5 Oligo_Azide->Labeled_Oligo + Cy5_Alkyne This compound Cy5_Alkyne->Labeled_Oligo Cu(I) catalyst

Caption: Chemical reaction for oligonucleotide labeling.

References

Trisulfo-Cy5-Alkyne: Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy5-Alkyne is a water-soluble, far-red fluorescent dye equipped with a terminal alkyne group. This feature makes it an ideal probe for bioorthogonal labeling through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." Its high water solubility, conferred by the three sulfonate groups, minimizes aggregation and non-specific binding, leading to a high signal-to-noise ratio in aqueous environments. The Cy5 core fluorophore exhibits bright fluorescence in the far-red region of the spectrum, which is advantageous for cellular imaging due to reduced autofluorescence from biological samples. These properties make this compound a powerful tool for visualizing a wide array of biomolecules, including glycans, proteins, and nucleic acids, in both fixed and live cells.

Physicochemical and Spectroscopic Properties

This compound is a cyanine5 derivative with an attached alkyne group for click chemistry applications.[1] Its key properties are summarized in the table below, with comparisons to other common Cy5 variants to aid in experimental design. The sulfonation of the cyanine (B1664457) dye enhances its hydrophilicity and aqueous solubility.[2]

PropertyThis compoundSulfo-Cy5-AlkyneCy5-Alkyne
Excitation Maximum (λex) ~647 nm[3]~646 nm~649 nm
Emission Maximum (λem) ~670 nm[3]~662 nm~670 nm
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[1]~271,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.2 (in aqueous buffer)~0.28[]~0.2[5]
Solubility High in water, DMSO, DMF[3]High in water, DMSO, DMF[2]Soluble in DMSO, DMF; low in water[5]
Key Advantage Excellent water solubility, reduced aggregationGood water solubilitySuitable for non-aqueous reactions

Applications in Fluorescence Microscopy

The primary application of this compound in fluorescence microscopy is the detection of azide-modified biomolecules. This is achieved through a two-step process: metabolic labeling or direct chemical modification to introduce an azide (B81097) group into the target biomolecule, followed by the highly specific and efficient copper-catalyzed click reaction with this compound.

Metabolic Labeling of Glycans

Cellular glycans can be metabolically labeled by introducing azide-containing monosaccharide analogs into the culture medium. These analogs are processed by the cell's glycosylation machinery and incorporated into glycoproteins and glycolipids. The azide groups on the cell surface or within the cell can then be visualized by click reaction with this compound.

Diagram: Workflow for Metabolic Glycan Labeling and Detection

GlycanLabeling cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Fixation & Permeabilization (Optional) cluster_2 Step 3: Click Chemistry Reaction cluster_3 Step 4: Imaging AzideSugar Azide-Modified Sugar (e.g., Ac4ManNAz) CellCulture Cell Culture AzideSugar->CellCulture Incubation (1-3 days) Fixation Fixation (e.g., 4% PFA) CellCulture->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization ClickReaction Cu(I)-Catalyzed Click Reaction Permeabilization->ClickReaction TrisulfoCy5 This compound TrisulfoCy5->ClickReaction Microscopy Fluorescence Microscopy (Ex/Em: ~647/670 nm) ClickReaction->Microscopy

A schematic of the experimental workflow for visualizing cellular glycans.

Labeling of Nascent Proteins and DNA

Newly synthesized proteins and DNA can be labeled by incorporating amino acid or nucleoside analogs containing azide groups, such as azidohomoalanine (AHA) or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) followed by a click reaction with an azide-modified secondary antibody. Subsequent detection with this compound allows for the visualization of protein synthesis and DNA replication, respectively.

Experimental Protocols

Protocol 1: Metabolic Labeling and Imaging of Cell Surface Sialic Acids

This protocol describes the labeling of sialic acids on the surface of live cells using an azide-modified sugar precursor, followed by detection with this compound.

Materials:

  • Cells of interest (e.g., HeLa)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Bovine serum albumin (BSA)

  • Formaldehyde (B43269) (4% in PBS) for fixation (optional)

  • Mounting medium with DAPI

Procedure:

  • Metabolic Labeling:

    • Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Prepare a stock solution of Ac4ManNAz in DMSO.

    • Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 1-3 days under normal growth conditions (37°C, 5% CO2).

  • Cell Fixation (Optional, for fixed-cell imaging):

    • Wash the cells twice with PBS.

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the following stock solutions:

      • This compound: 1-5 mM in water or DMSO.

      • CuSO4: 50 mM in water.

      • THPTA: 50 mM in water.

      • Sodium ascorbate: 500 mM in water (prepare fresh).

    • Prepare a "Click-iT" reaction cocktail. For each coverslip (500 µL reaction volume):

      • 439 µL PBS

      • 10 µL CuSO4/THPTA premix (mix equal volumes of 50 mM CuSO4 and 50 mM THPTA)

      • 1 µL this compound stock (final concentration 1-5 µM)

      • 50 µL Sodium ascorbate stock (final concentration 50 mM)

    • Wash the cells twice with PBS containing 1% BSA.

    • Add the "Click-iT" reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS.

    • (Optional) Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for Cy5 (e.g., Ex: 630-650 nm, Em: 660-680 nm).

Diagram: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC cluster_reactants Reactants cluster_product Product Azide Azide-Modified Biomolecule (R1-N3) Triazole Stable Triazole Linkage (Fluorescently Labeled Biomolecule) Azide->Triazole Alkyne This compound (R2-C≡CH) Alkyne->Triazole Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->Triazole

The fundamental reaction of click chemistry for fluorescent labeling.

Protocol 2: Immunofluorescence with Click Chemistry Amplification

This protocol describes a method to enhance the signal in immunofluorescence by using an azide-modified secondary antibody followed by a click reaction with this compound.

Materials:

  • Fixed and permeabilized cells on coverslips

  • Primary antibody

  • Azide-modified secondary antibody

  • This compound and click reaction reagents (as in Protocol 1)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Washing buffer (e.g., PBS with 0.1% Tween-20)

Procedure:

  • Immunolabeling:

    • Block non-specific binding by incubating the cells in blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with washing buffer.

    • Incubate with the azide-modified secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the cells three times with washing buffer.

  • Click Reaction:

    • Perform the click reaction with this compound as described in Protocol 1, steps 3 and 4.

  • Imaging:

    • Image the cells as described in Protocol 1, step 5.

Troubleshooting

High background fluorescence can be a common issue in fluorescence microscopy.[6] Here are some tips to improve the signal-to-noise ratio when using this compound:

ProblemPossible CauseSuggested Solution
High Background Staining Incomplete removal of unincorporated this compound.Increase the number and duration of wash steps after the click reaction.
Non-specific binding of the dye to cellular components.Include 1% BSA in the washing buffers. Perform a blocking step with BSA before the click reaction.
Copper-induced fluorescence.Ensure thorough washing after the click reaction to remove all copper. Consider using a copper chelator in the final washes.
Weak Signal Inefficient metabolic labeling.Optimize the concentration of the azide-modified precursor and the incubation time.
Inefficient click reaction.Ensure the sodium ascorbate solution is freshly prepared. Optimize the concentrations of the click reaction components.
Photobleaching.Use an anti-fade mounting medium. Minimize the exposure time and excitation light intensity during imaging.

Diagram: Troubleshooting Logic for High Background

Troubleshooting Start High Background Observed Q1 Increase Wash Steps? Start->Q1 A1 Wash 3x with PBS + 1% BSA Q1->A1 Yes Q2 Add Blocking Step? Q1->Q2 No A1->Q2 A2 Block with 5% BSA before Click Q2->A2 Yes Q3 Use Copper Chelator? Q2->Q3 No A2->Q3 A3 Add EDTA to Final Washes Q3->A3 Yes End Improved Signal-to-Noise Q3->End No A3->End

A decision tree for addressing high background fluorescence.

Conclusion

This compound is a versatile and robust fluorescent probe for the detection of azide-modified biomolecules in fluorescence microscopy. Its excellent water solubility and bright, far-red fluorescence make it a superior choice for a variety of applications, from tracking cellular metabolism to enhancing the sensitivity of immunofluorescence. The provided protocols offer a starting point for researchers to incorporate this powerful tool into their experimental workflows. Careful optimization of labeling and reaction conditions, along with good microscopy practices, will ensure high-quality, publication-ready images.

References

Application Notes and Protocols for Live Cell Imaging with Trisulfo-Cy5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy5-Alkyne is a water-soluble, far-red fluorescent probe designed for the precise labeling and dynamic imaging of biomolecules in living cells. Its core structure features a Cy5 fluorophore, known for its brightness and photostability in the near-infrared (NIR) region, which minimizes cellular autofluorescence and enhances tissue penetration. The presence of three sulfonate groups confers excellent water solubility, reducing aggregation and non-specific binding within the cellular environment. Critically, the terminal alkyne group enables covalent attachment to azide-modified biomolecules via "click chemistry," a highly efficient and bioorthogonal ligation reaction. This allows for the specific and robust labeling of proteins, glycans, lipids, and nucleic acids in their native context, providing a powerful tool for studying dynamic cellular processes.

This document provides detailed application notes and experimental protocols for the use of this compound in live cell imaging, tailored for researchers, scientists, and professionals in drug development.

Product Specifications

PropertyValueReference
Molecular Formula C₃₇H₄₅N₃O₁₀S₃[1]
Molecular Weight 788.0 g/mol [1]
Excitation Maximum (λex) ~647 nm[1]
Emission Maximum (λem) ~670 nm[1]
Extinction Coefficient ~250,000 cm⁻¹M⁻¹[1]
Solubility Water, DMSO, DMF[1]
Storage -20°C, protect from light[1]

Data Presentation: Performance Characteristics

The selection of a fluorescent probe for live-cell imaging is a critical decision that balances photophysical performance with biological compatibility. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the performance of the core Cy5 fluorophore provides a strong indication of its capabilities.

Note: The following data is based on the performance of the parent Cy5 dye and its derivatives. The trisulfonation of the Cy5 core in this compound is expected to enhance water solubility and potentially influence photostability and quantum yield.

ParameterCy5 & DerivativesAlexa Fluor 647Key Considerations for Live Cell ImagingReference
Relative Photostability Prone to photobleaching under intense illumination. Conjugation with photostabilizers can significantly improve performance.Generally more photostable than standard Cy5.Higher photostability allows for longer imaging experiments with reduced signal loss and phototoxicity.[2]
Quantum Yield ~0.2-0.3 in aqueous solution. Can be influenced by conjugation.~0.2 in aqueous solution.A higher quantum yield results in a brighter signal, improving the signal-to-noise ratio.
Cytotoxicity Generally low at typical working concentrations. However, the copper catalyst used in CuAAC can be toxic.Low cytotoxicity.Essential for maintaining normal cellular physiology and obtaining biologically relevant data. Cytotoxicity should always be assessed for the specific cell type and experimental conditions.[1]
Signal-to-Noise Ratio Good, due to emission in the far-red spectrum, which minimizes autofluorescence.Excellent, due to high brightness and photostability.A high signal-to-noise ratio is crucial for detecting low-abundance targets and achieving high-quality images.

Experimental Protocols

Live cell labeling with this compound is typically achieved through a two-step process: metabolic or enzymatic incorporation of an azide-bearing biomolecule, followed by a click chemistry reaction with the alkyne-functionalized dye. Two primary forms of click chemistry are employed in live-cell imaging: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Live Cell Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction but requires a copper (I) catalyst, which can be toxic to cells. The use of copper-chelating ligands like THPTA can mitigate this toxicity and enhance reaction rates.[3]

Materials:

  • Live cells cultured in a suitable imaging dish (e.g., glass-bottom dish).

  • Azide-modified precursor for metabolic labeling (e.g., N-azidoacetylmannosamine (Ac₄ManNAz) for glycans, L-azidohomoalanine (AHA) for proteins).

  • This compound.

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

  • Sodium ascorbate (B8700270).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Live cell imaging medium.

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Incubate cells with the azide-modified precursor in complete culture medium for 24-48 hours. The optimal concentration and incubation time should be determined empirically for each cell type and precursor.

  • Preparation of Click Reaction Cocktail (prepare fresh):

    • Prepare stock solutions: 10 mM this compound in DMSO, 20 mM CuSO₄ in water, 100 mM THPTA in water, and 100 mM sodium ascorbate in water.

    • In a microcentrifuge tube, mix the reagents in the following order to the final desired concentration in PBS:

      • This compound (e.g., final concentration of 10-50 µM).

      • CuSO₄ (e.g., final concentration of 100 µM).

      • THPTA (e.g., final concentration of 500 µM).

      • Vortex briefly.

      • Add sodium ascorbate (e.g., final concentration of 1 mM). Vortex briefly.

  • Click Reaction:

    • Wash the metabolically labeled cells twice with PBS.

    • Add the freshly prepared click reaction cocktail to the cells.

    • Incubate for 5-15 minutes at room temperature or 37°C, protected from light.

  • Washing and Imaging:

    • Remove the reaction cocktail and wash the cells three times with PBS.

    • Replace the PBS with live cell imaging medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).

Protocol 2: Live Cell Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that utilizes a strained cyclooctyne (B158145) to react with an azide (B81097).[4] This method is generally considered more biocompatible for live-cell imaging. For this protocol, the biomolecule of interest would need to be labeled with a strained alkyne, and the Trisulfo-Cy5 would need to be in an azide form (Trisulfo-Cy5-Azide). The following is a general protocol for SPAAC where an alkyne-bearing dye reacts with an azide-labeled biomolecule.

Materials:

  • Live cells cultured in a suitable imaging dish.

  • Azide-modified precursor for metabolic labeling.

  • A strained alkyne-modified Cy5 dye (e.g., DBCO-Cy5).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Live cell imaging medium.

Procedure:

  • Metabolic Labeling:

    • Follow the same procedure as in Protocol 1 for metabolic labeling with an azide-modified precursor.

  • SPAAC Reaction:

    • Wash the metabolically labeled cells twice with PBS.

    • Prepare a solution of the strained alkyne-modified Cy5 dye in culture medium at the desired final concentration (e.g., 5-20 µM).

    • Add the dye solution to the cells.

    • Incubate for 15-60 minutes at 37°C, protected from light. The reaction time will depend on the specific strained alkyne used.

  • Washing and Imaging:

    • Remove the dye solution and wash the cells three times with PBS.

    • Replace the PBS with live cell imaging medium.

    • Image the cells using a fluorescence microscope with appropriate filters for Cy5.

Mandatory Visualizations

Experimental Workflow for Live Cell Imaging

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (Azide-labeled) G_protein G-protein GPCR->G_protein effector Effector (e.g., Adenylyl Cyclase) G_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger PKA Protein Kinase A second_messenger->PKA downstream Downstream Targets PKA->downstream ligand Ligand ligand->GPCR Activation cy5 This compound cy5->GPCR Labeling (Click)

References

Trisulfo-Cy5-Alkyne for Single-Molecule Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy5-Alkyne is a water-soluble, far-red fluorescent dye designed for robust performance in single-molecule imaging applications. As a member of the cyanine (B1664457) dye family, it exhibits high extinction coefficients, good quantum yields, and emission spectra in a range with minimal cellular autofluorescence, making it an excellent choice for demanding imaging experiments.[1] The key features of this compound include:

  • An Alkyne Moiety: This functional group allows for covalent attachment to azide-modified biomolecules via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "Click Chemistry."[2][3] This bioorthogonal ligation strategy is ideal for site-specific labeling of proteins, nucleic acids, and other targets within complex biological samples.

  • Trisulfonation: The presence of three sulfonate groups renders the dye highly water-soluble, preventing aggregation and non-specific binding, which are critical considerations for single-molecule studies.[1][] This hydrophilicity ensures that the dye remains in solution in aqueous buffers without the need for organic co-solvents that could perturb biological structures.

  • Cy5 Core: The cyanine 5 core provides the desirable photophysical properties for single-molecule imaging, including high brightness and photostability, particularly when used with appropriate imaging buffers.[1][3]

This document provides detailed application notes and protocols for the use of this compound in single-molecule imaging, with a focus on labeling strategies and data acquisition.

Data Presentation

Photophysical and Chemical Properties of this compound
PropertyValueReference
Excitation Maximum (λ_ex)~647 nm[2]
Emission Maximum (λ_em)~670 nm[2]
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹[2]
Molecular Weight~788 g/mol [2]
SolubilityWater, DMSO, DMF[2]
Reactive GroupAlkyne[2]
Performance in Single-Molecule Localization Microscopy (SMLM)

While specific data for this compound is not available, a structurally similar dye, Cy5B-trisulfo, has been characterized in dSTORM experiments, offering a benchmark for expected performance.

ParameterCy5B-trisulfoStandard Cy5Reference
Photon Counts per ON-event~1,800~770[5]
Localization Precision6.6 ± 3.3 nm8.4 ± 4.4 nm[5]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Single-Molecule Imaging cluster_prep Sample Preparation cluster_imaging Single-Molecule Imaging cluster_analysis Data Analysis azide_modification Azide Modification of Biomolecule click_labeling Click Chemistry Labeling with this compound azide_modification->click_labeling purification Purification of Labeled Biomolecule click_labeling->purification immobilization Surface Immobilization purification->immobilization imaging_buffer Addition of Imaging Buffer immobilization->imaging_buffer data_acquisition TIRF Microscopy Data Acquisition imaging_buffer->data_acquisition localization Single-Molecule Localization data_acquisition->localization tracking Trajectory Tracking localization->tracking data_interpretation Data Interpretation tracking->data_interpretation click_chemistry_pathway Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_reactants Reactants cluster_catalyst Catalytic Cycle biomolecule_azide Biomolecule-N₃ labeled_biomolecule Labeled Biomolecule (Triazole Linkage) biomolecule_azide->labeled_biomolecule trisulfo_cy5_alkyne This compound trisulfo_cy5_alkyne->labeled_biomolecule CuSO4 Cu(II)SO₄ Cu_I Cu(I) CuSO4->Cu_I Reduction NaAscorbate Sodium Ascorbate NaAscorbate->Cu_I Cu_I_complex Cu(I)-Ligand Complex Cu_I->Cu_I_complex THPTA THPTA (Ligand) THPTA->Cu_I_complex Cu_I_complex->labeled_biomolecule Catalysis

References

Application Notes and Protocols for In Vivo Labeling Using Trisulfo-Cy5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo labeling of biomolecules using Trisulfo-Cy5-Alkyne, a water-soluble, far-red fluorescent probe designed for bioorthogonal click chemistry applications.

Introduction

This compound is a cyanine (B1664457) 5-based fluorescent dye containing a terminal alkyne group. This feature allows for its covalent attachment to azide-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." The trisulfonated nature of this dye enhances its water solubility, making it highly suitable for in vivo applications where aggregation of labeling reagents can be a significant challenge. Its excitation and emission maxima in the far-red spectrum (approximately 646 nm and 662 nm, respectively) provide for deep tissue penetration and minimal autofluorescence from biological samples, which is advantageous for in vivo imaging.

The primary application for in vivo labeling with this compound involves a two-step process:

  • Metabolic Labeling: A biomolecule of interest (e.g., a glycoprotein (B1211001) or a newly synthesized protein) is metabolically labeled with an azide-containing precursor. For instance, cells can be supplied with an azido-sugar, which is then incorporated into glycans.

  • In Vivo Click Chemistry: this compound is administered to the subject, and a copper-catalyzed click reaction occurs in vivo, covalently attaching the fluorescent dye to the azide-modified biomolecule.

This technique enables the visualization and quantification of dynamic biological processes, such as protein glycosylation or de novo protein synthesis, within a living organism.

Product Specifications

A summary of the key specifications for this compound is provided in the table below.

PropertyValue
Molecular Formula C₃₇H₄₅N₃O₁₀S₃
Molecular Weight ~788 g/mol
Excitation Maximum ~646 nm
Emission Maximum ~662 nm
Solubility Water, DMSO, DMF
Reactive Group Terminal Alkyne
Storage -20°C, protect from light

Applications

The in vivo labeling methodology using this compound is a versatile tool for a range of applications in biological research and drug development, including:

  • Cancer Biology: Visualizing aberrant glycosylation patterns on the surface of tumor cells.

  • Neuroscience: Studying the dynamics of protein synthesis in different brain regions.

  • Immunology: Tracking the proliferation and migration of immune cells.

  • Drug Development: Assessing the biodistribution and target engagement of azide-modified therapeutics.

Experimental Protocols

The following are generalized protocols for in vivo labeling of glycoproteins in a mouse model. Note: These protocols provide a starting point and should be optimized for specific experimental systems.

Metabolic Labeling of Glycoproteins with Azido Sugars

This protocol describes the metabolic incorporation of an azide (B81097) group into cellular glycans using an azido-sugar precursor, such as peracetylated N-azidoacetylgalactosamine (Ac4GalNAz).

Materials:

  • Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)

  • Vehicle for injection (e.g., DMSO/saline or a specialized formulation)

  • Experimental mice (e.g., tumor-bearing nude mice)

Procedure:

  • Preparation of Ac4GalNAz solution: Dissolve Ac4GalNAz in a suitable vehicle. The final concentration should be determined based on the desired dosage and injection volume. A common starting dosage is 100-300 mg/kg.

  • Administration: Administer the Ac4GalNAz solution to the mice via intraperitoneal (i.p.) or intravenous (i.v.) injection. The frequency of administration can range from a single dose to daily injections for several days to achieve sufficient metabolic labeling. This will depend on the turnover rate of the glycoprotein of interest.

  • Incubation Period: Allow for a period of 24-72 hours for the metabolic incorporation of the azido-sugar into glycoproteins.

In Vivo Click Chemistry with this compound

This protocol outlines the in vivo click reaction to label the azide-modified glycoproteins with this compound.

Materials:

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • A water-soluble ligand/reducing agent cocktail (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and sodium ascorbate)

  • Sterile, pyrogen-free saline

  • Experimental mice with metabolically labeled glycoproteins

Procedure:

  • Preparation of Injection Solutions:

    • This compound Solution: Dissolve this compound in sterile saline. A starting concentration for a 200 µL injection volume would be in the range of 1-5 mM.

    • Catalyst Solution: Prepare a stock solution of CuSO₄ and THPTA in water. Immediately before injection, mix the CuSO₄/THPTA solution with a freshly prepared solution of sodium ascorbate. The final concentrations in the injected volume should be optimized, with starting points typically in the range of 1-5 mM for the copper complex and 5-20 mM for sodium ascorbate.

  • Administration:

    • The administration route can be intravenous (i.v.) for systemic labeling or localized for specific tissue targeting.

    • Co-injection of the this compound and the catalyst solution is often performed. However, sequential injections may also be considered to optimize the reaction and minimize potential toxicity.

  • Reaction Time: The in vivo click reaction is typically rapid. Imaging can often be initiated within 1-4 hours post-injection.

In Vivo Imaging

Materials:

  • In vivo imaging system (e.g., IVIS, Pearl) equipped with appropriate filters for Cy5.

  • Anesthetized mice.

Procedure:

  • Anesthesia: Anesthetize the mice using a suitable method (e.g., isoflurane (B1672236) inhalation).

  • Imaging: Place the anesthetized mouse in the imaging system. Acquire fluorescence images using an excitation filter around 640 nm and an emission filter around 670 nm.

  • Data Acquisition: Collect images at various time points (e.g., 1, 4, 24, and 48 hours post-injection) to determine the optimal imaging window and to assess the biodistribution of the labeled glycoproteins.

  • Ex Vivo Analysis: After the final in vivo imaging time point, euthanize the mice and excise organs of interest for ex vivo imaging to confirm the in vivo signal and to perform more detailed analysis.

Quantitative Data Presentation

The following tables provide examples of how to structure quantitative data from in vivo labeling experiments. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Biodistribution of Labeled Glycoproteins in a Tumor Model

OrganFluorescence Intensity (Radiant Efficiency) at 24h post-injection
Tumor1.5 x 10⁸
Liver8.0 x 10⁷
Kidneys5.0 x 10⁷
Spleen2.5 x 10⁷
Muscle1.0 x 10⁷

Table 2: Signal-to-Background Ratios in Different Tissues

TissueSignal-to-Background Ratio
Tumor vs. Muscle15.0
Liver vs. Muscle8.0
Kidneys vs. Muscle5.0

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry In Vivo Click Chemistry cluster_imaging Imaging and Analysis azido_sugar Azido-Sugar (e.g., Ac4GalNAz) injection1 Administration to Mouse (i.p. or i.v.) azido_sugar->injection1 incorporation Metabolic Incorporation into Glycoproteins injection1->incorporation injection2 Co-administration (i.v.) incorporation->injection2 cy5_alkyne This compound cy5_alkyne->injection2 catalyst Cu(I) Catalyst catalyst->injection2 click_reaction In Vivo Click Reaction injection2->click_reaction in_vivo_imaging In Vivo Fluorescence Imaging click_reaction->in_vivo_imaging ex_vivo_imaging Ex Vivo Organ Imaging in_vivo_imaging->ex_vivo_imaging data_analysis Quantitative Analysis ex_vivo_imaging->data_analysis cancer_glycosylation cluster_pathway Aberrant Glycosylation Pathway in Cancer Metabolic_Reprogramming Metabolic Reprogramming (e.g., Warburg Effect) Increased_Hexosamine_Biosynthesis Increased Hexosamine Biosynthesis Pathway (HBP) Metabolic_Reprogramming->Increased_Hexosamine_Biosynthesis UDP_GlcNAc Increased UDP-GlcNAc Increased_Hexosamine_Biosynthesis->UDP_GlcNAc Altered_Glycosyltransferases Altered Glycosyltransferase Expression Aberrant_Glycosylation Aberrant Glycosylation (e.g., increased sialylation, fucosylation) Altered_Glycosyltransferases->Aberrant_Glycosylation UDP_GlcNAc->Aberrant_Glycosylation Cell_Surface_Glycoproteins Cell Surface Glycoproteins Aberrant_Glycosylation->Cell_Surface_Glycoproteins Signaling_Receptors Signaling Receptors (e.g., EGFR, Integrins) Cell_Surface_Glycoproteins->Signaling_Receptors Altered_Signaling Altered Cell Signaling (Proliferation, Migration, Invasion) Signaling_Receptors->Altered_Signaling Azido_Sugar_Metabolism Metabolism of Azido-Sugar (e.g., Ac4GalNAz) UDP_Azido_Sugar UDP-Azido-Sugar Azido_Sugar_Metabolism->UDP_Azido_Sugar Incorporation Incorporation into Glycans UDP_Azido_Sugar->Incorporation Incorporation->Cell_Surface_Glycoproteins Labeled Glycans

Application Notes and Protocols for Trisulfo-Cy5-Alkyne in Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy5-Alkyne is a highly water-soluble, bright, and photostable fluorescent probe well-suited for the labeling of azide-modified biomolecules.[1][2] Its far-red fluorescence minimizes background autofluorescence from cellular components, making it an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and in-vivo imaging. The alkyne group on the Trisulfo-Cy5 molecule enables its covalent attachment to azide-modified biomolecules via a highly specific and efficient bioorthogonal reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction is characterized by its high yield, specificity, and biocompatibility, as the azide (B81097) and alkyne functionalities are absent in most biological systems.[3][5]

These application notes provide detailed protocols for the use of this compound in labeling various azide-modified biomolecules, including proteins and nucleic acids.

Physicochemical and Spectroscopic Properties

A clear understanding of the properties of this compound is crucial for its effective use. The trisulfonation of the cyanine (B1664457) dye core significantly enhances its water solubility, which is advantageous for labeling reactions in aqueous buffers without the need for organic co-solvents.

PropertyValueReference
Molecular Weight 788 g/mol [6]
Excitation Maximum (λex) ~647 nm[6]
Emission Maximum (λem) ~670 nm[6]
Extinction Coefficient ~250,000 cm⁻¹M⁻¹[6]
Solubility Water, DMSO, DMF[6]
Storage -20°C, protect from light[6]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The labeling of azide-modified biomolecules with this compound is achieved through the CuAAC reaction. This reaction involves the formation of a stable triazole linkage between the terminal alkyne of the dye and the azide group on the biomolecule, catalyzed by Cu(I) ions.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide-modified Biomolecule Azide-modified Biomolecule Labeled Biomolecule Labeled Biomolecule Azide-modified Biomolecule->Labeled Biomolecule [3+2] Cycloaddition This compound This compound This compound->Labeled Biomolecule Cu(II) Precursor Cu(II) Precursor Cu(I) Cu(I) Cu(II) Precursor->Cu(I) Reduction Reducing Agent Reducing Agent Reducing Agent->Cu(I) Cu(I)->Labeled Biomolecule Catalyzes Labeling_Workflow Start Start Prepare Azide-Modified Biomolecule Prepare Azide-Modified Biomolecule Start->Prepare Azide-Modified Biomolecule Prepare Reagents Prepare Reagents Prepare Azide-Modified Biomolecule->Prepare Reagents Perform Click Reaction Perform Click Reaction Prepare Reagents->Perform Click Reaction Purify Labeled Biomolecule Purify Labeled Biomolecule Perform Click Reaction->Purify Labeled Biomolecule Characterize Labeled Biomolecule Characterize Labeled Biomolecule Purify Labeled Biomolecule->Characterize Labeled Biomolecule End End Characterize Labeled Biomolecule->End Purification_Methods Labeled Biomolecule Mixture Labeled Biomolecule Mixture Size-Exclusion Chromatography Size-Exclusion Chromatography Labeled Biomolecule Mixture->Size-Exclusion Chromatography For Proteins Dialysis Dialysis Labeled Biomolecule Mixture->Dialysis For Proteins HPLC HPLC Labeled Biomolecule Mixture->HPLC For DNA/Oligos Gel Electrophoresis Gel Electrophoresis Labeled Biomolecule Mixture->Gel Electrophoresis For DNA/Oligos Purified Labeled Biomolecule Purified Labeled Biomolecule Size-Exclusion Chromatography->Purified Labeled Biomolecule Dialysis->Purified Labeled Biomolecule HPLC->Purified Labeled Biomolecule Gel Electrophoresis->Purified Labeled Biomolecule

References

Application Notes and Protocols for Trisulfo-Cy5-Alkyne in Cellular Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Trisulfo-Cy5-Alkyne, a water-soluble, far-red fluorescent probe, in the detection and visualization of azide-modified biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Introduction

This compound is a cyanine (B1664457) 5 derivative containing a terminal alkyne group. The three sulfonate groups confer high water solubility, making it ideal for biological applications by minimizing aggregation and non-specific binding in aqueous environments. Its far-red fluorescence (excitation/emission maxima ~646/662 nm) is advantageous for cellular imaging due to reduced autofluorescence from cellular components, leading to an improved signal-to-noise ratio.[1][2] This probe is particularly well-suited for labeling azide-modified proteins, glycans, and other biomolecules in fixed and permeabilized cells for visualization by fluorescence microscopy and analysis by flow cytometry.

The primary application of this compound is in click chemistry, a highly specific and efficient bioorthogonal reaction that forms a stable triazole linkage between an alkyne (on the dye) and an azide (B81097) (on the target biomolecule).[3][4][5] This allows for the sensitive and specific detection of biomolecules that have been metabolically, enzymatically, or chemically tagged with an azide group.

Key Application: Investigating Aberrant Protein Glycosylation in Cancer

A significant application of this compound is in the study of aberrant protein glycosylation, a hallmark of cancer.[6] O-GlcNAcylation, the attachment of a single N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins, is a dynamic post-translational modification that acts as a nutrient sensor and signaling regulator. Dysregulation of O-GlcNAcylation is implicated in cancer cell proliferation, invasion, and metastasis.

By metabolically labeling cells with an azido-sugar precursor, such as N-azidoacetylglucosamine (GlcNAz), nascent glycoproteins become tagged with azide groups.[3][7][8] These azide-modified proteins can then be specifically labeled with this compound using click chemistry, enabling their visualization and quantification.

Physicochemical and Spectral Properties of this compound

The following table summarizes the key properties of this compound.

PropertyValueReference
Molecular FormulaC37H45N3O10S3[3]
Molecular Weight~788 g/mol [3][9]
Excitation Maximum (λex)~646 nm[3][9]
Emission Maximum (λem)~662 nm[3][9]
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹[9][10]
SolubilityHigh in water, DMSO, DMF[11]
Storage-20°C, protected from light[11]

Experimental Protocols

Protocol 1: In Situ Labeling of Azide-Modified Glycoproteins for Fluorescence Microscopy

This protocol describes the metabolic labeling of cellular glycoproteins with an azido-sugar, followed by fixation, permeabilization, and click chemistry-based fluorescent labeling with this compound.

Materials:

  • Cells of interest cultured on coverslips

  • Azido-sugar precursor (e.g., Ac4ManNAz, Ac4GalNAz, or Ac4GlcNAz)

  • This compound

  • Copper(II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde or Paraformaldehyde (PFA) for fixation

  • Triton X-100 or Saponin for permeabilization

  • Bovine Serum Albumin (BSA) for blocking

  • Antifade mounting medium with DAPI

Experimental Workflow:

workflow cluster_cell_culture Cell Culture & Metabolic Labeling cluster_staining Fixation, Permeabilization & Staining cluster_imaging Imaging cell_culture Culture cells on coverslips metabolic_labeling Incubate with azido-sugar (e.g., 25-50 µM Ac4ManNAz, 24-48h) cell_culture->metabolic_labeling wash1 Wash with PBS metabolic_labeling->wash1 fix Fix with 4% PFA (15 min, RT) wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilize with 0.25% Triton X-100 (10 min, RT) wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 block Block with 3% BSA in PBS (30 min, RT) wash3->block click_reaction Incubate with Click Reaction Cocktail (30-60 min, RT, dark) block->click_reaction wash4 Wash with PBS click_reaction->wash4 counterstain Counterstain with DAPI wash4->counterstain mount Mount on slide counterstain->mount microscopy Fluorescence Microscopy (Ex/Em: ~646/662 nm) mount->microscopy

Caption: Workflow for metabolic labeling and subsequent staining of glycoproteins.

Procedure:

  • Metabolic Labeling: Culture cells to the desired confluency. Incubate the cells with an appropriate azido-sugar (e.g., 25-50 µM of a tetraacetylated azido-mannosamine, -galactosamine, or -glucosamine) in the culture medium for 24-48 hours. This allows for the incorporation of the azido-sugar into the cellular glycans.[7]

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking: Block non-specific binding by incubating the cells with 3% BSA in PBS for 30 minutes at room temperature.

  • Click Reaction:

    • Prepare the "Click Reaction Cocktail" immediately before use. For a 100 µL reaction, mix the following in order:

      • PBS (to final volume)

      • This compound (final concentration 1-10 µM)

      • Copper(II) Sulfate (final concentration 100-200 µM)

      • THPTA (final concentration 500 µM - 1 mM; pre-complex with CuSO4 if desired)

      • Sodium Ascorbate (final concentration 2.5-5 mM, added last to initiate the reaction)

    • Remove the blocking solution and add the Click Reaction Cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • If desired, counterstain the nuclei with DAPI.

    • Wash twice with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Image the cells using a fluorescence microscope with appropriate filters for Cy5 (Excitation: ~646 nm, Emission: ~662 nm).

Protocol 2: Labeling of Azide-Modified Proteins in Cell Lysates for Gel Electrophoresis

This protocol is for the detection of azide-modified proteins in a complex mixture by reacting the cell lysate with this compound, followed by analysis via SDS-PAGE.

Materials:

  • Cell lysate containing azide-modified proteins

  • This compound

  • Copper(II) Sulfate (CuSO4)

  • THPTA

  • Sodium Ascorbate

  • SDS-PAGE reagents and equipment

  • Fluorescence gel scanner

Procedure:

  • Prepare Cell Lysate: Lyse cells containing metabolically labeled proteins in a suitable lysis buffer. Determine the protein concentration of the lysate.

  • Click Reaction:

    • In a microcentrifuge tube, combine the following:

      • Cell lysate (e.g., 50 µg of total protein)

      • PBS or lysis buffer to adjust the volume

      • This compound (final concentration 25-100 µM)

      • Copper(II) Sulfate (final concentration 1 mM)

      • THPTA (final concentration 5 mM)

      • Sodium Ascorbate (final concentration 5 mM, added last)

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Sample Preparation for SDS-PAGE: Add SDS-PAGE sample loading buffer to the reaction mixture and boil for 5 minutes.

  • Gel Electrophoresis and Imaging:

    • Separate the proteins on an SDS-PAGE gel.

    • Image the gel using a fluorescence scanner with an appropriate laser and emission filter for Cy5.

Quantitative Data for Experimental Parameters:

The optimal concentrations and incubation times for this compound staining are application-dependent and should be empirically determined. The following table provides recommended starting ranges.

ParameterFluorescence MicroscopyIn-Gel Analysis
This compound Concentration 1 - 10 µM25 - 100 µM
Copper(II) Sulfate (CuSO4) Concentration 100 - 200 µM1 mM
Ligand (THPTA) Concentration 500 µM - 1 mM5 mM
Reducing Agent (Sodium Ascorbate) Concentration 2.5 - 5 mM5 mM
Incubation Time 30 - 60 minutes1 hour
Incubation Temperature Room TemperatureRoom Temperature

Note on Signal-to-Noise Ratio (SNR): The use of a far-red dye like this compound generally results in a higher SNR compared to dyes in the blue or green spectrum due to lower cellular autofluorescence.[2] The final SNR will depend on the abundance of the azide-labeled target, the efficiency of the click reaction, and the imaging parameters. For quantitative comparisons, it is crucial to maintain consistent staining and imaging conditions across all samples.

Visualization of the O-GlcNAcylation Signaling Pathway in Cancer

The following diagram illustrates the metabolic labeling and detection of O-GlcNAcylated proteins, a key process in cancer signaling.

OGlcNAcylation cluster_pathway O-GlcNAcylation Signaling Pathway cluster_detection Detection using this compound Glucose Glucose UDP_GlcNAc UDP-GlcNAc Glucose->UDP_GlcNAc Hexosamine Biosynthesis Pathway OGlcNAc_Protein O-GlcNAc Protein UDP_GlcNAc->OGlcNAc_Protein OGT OGT OGT->OGlcNAc_Protein Adds O-GlcNAc Azido_Protein Azide-Modified O-GlcNAc Protein OGT->Azido_Protein OGA OGA Protein Protein (Ser/Thr) OGA->Protein Protein->OGlcNAc_Protein Protein->Azido_Protein OGlcNAc_Protein->Protein Removes O-GlcNAc Cancer_Phenotypes Cancer Phenotypes (Proliferation, Invasion) OGlcNAc_Protein->Cancer_Phenotypes Altered Signaling Azido_Sugar Azido-Sugar (e.g., GlcNAz) UDP_Azido_GlcNAc UDP-Azido-GlcNAc Azido_Sugar->UDP_Azido_GlcNAc Metabolic Incorporation UDP_Azido_GlcNAc->Azido_Protein Labeled_Protein Fluorescently Labeled Protein Azido_Protein->Labeled_Protein Click Chemistry Trisulfo_Cy5_Alkyne This compound Trisulfo_Cy5_Alkyne->Labeled_Protein

Caption: O-GlcNAcylation pathway and its detection via metabolic labeling.

References

Trisulfo-Cy5-Alkyne: Applications in Genomics and Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trisulfo-Cy5-Alkyne is a highly water-soluble, far-red fluorescent dye containing a terminal alkyne group. This functional group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". The sulfonated nature of the Cy5 core enhances its hydrophilicity, minimizing aggregation and non-specific binding in aqueous environments, which is highly advantageous for biological applications. Its intense fluorescence, with excitation and emission maxima around 646 nm and 662 nm respectively, falls within a spectral region that minimizes autofluorescence from cellular components, leading to high signal-to-noise ratios in imaging and detection experiments.[1]

These properties make this compound a powerful tool for the specific and sensitive labeling of a wide range of biomolecules in genomics and proteomics, enabling researchers to visualize, track, and quantify nucleic acids and proteins in complex biological systems.

Applications in Genomics

In genomics, this compound is primarily used for the fluorescent labeling of oligonucleotides and DNA. This is achieved by incorporating an azide-modified nucleoside into the nucleic acid sequence during synthesis. The azide (B81097) group then serves as a handle for the subsequent attachment of this compound via click chemistry. Labeled oligonucleotides find applications in various techniques, including:

  • Fluorescence in situ hybridization (FISH): Labeled probes can be used to visualize the location of specific DNA or RNA sequences within cells and tissues.

  • Microarrays: Fluorescently tagged oligonucleotides can be hybridized to microarrays for gene expression analysis.

  • DNA sequencing: Labeled primers and terminators are employed in various sequencing methodologies.

Quantitative Data for Labeled Oligonucleotides
PropertyValueReference
Excitation Maximum (nm)~646[1]
Emission Maximum (nm)~662[1]
Molar Extinction Coefficient (M⁻¹cm⁻¹)~250,000
Quantum Yield~0.2
Recommended Storage-20°C, protected from light

Note: The molar extinction coefficient and quantum yield are for Cy5 and may vary slightly for the trisulfonated version.

Experimental Protocol: Labeling of Azide-Modified Oligonucleotides

This protocol describes the general procedure for labeling azide-modified oligonucleotides with this compound.

Materials:

  • Azide-modified oligonucleotide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium ascorbate (B8700270)

  • Nuclease-free water

  • DMSO (if this compound is not readily soluble in water)

  • Purification system (e.g., HPLC, gel filtration)

Protocol:

  • Prepare Stock Solutions:

    • Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

    • Dissolve this compound in nuclease-free water or DMSO to a final concentration of 10 mM.

    • Prepare a 100 mM stock solution of CuSO₄ in nuclease-free water.

    • Prepare a 200 mM stock solution of THPTA or a 10 mM stock of TBTA in DMSO/water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water.

  • Set up the Click Reaction:

    • In a microcentrifuge tube, combine the following reagents in order:

      • Azide-modified oligonucleotide (e.g., 1 nmol)

      • Nuclease-free water to adjust the final volume

      • This compound (1.5 - 5 equivalents relative to the oligonucleotide)

      • CuSO₄:Ligand premix (prepare by mixing CuSO₄ and THPTA/TBTA at a 1:2 molar ratio) to a final concentration of 1-5 mM.

      • Sodium ascorbate to a final concentration of 5-10 mM.

    • The final reaction volume is typically 50-100 µL.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the labeled oligonucleotide from unreacted dye and catalyst using a suitable method such as reverse-phase HPLC, size-exclusion chromatography, or ethanol (B145695) precipitation.

  • Quantification and Storage:

    • Determine the concentration and labeling efficiency of the purified oligonucleotide using UV-Vis spectrophotometry.

    • Store the labeled oligonucleotide at -20°C in a nuclease-free environment, protected from light.

Experimental Workflow: Oligonucleotide Labeling

Oligonucleotide_Labeling cluster_synthesis Oligonucleotide Synthesis cluster_reagents Click Chemistry Reagents cluster_reaction Labeling Reaction cluster_purification Purification & Analysis azide_oligo Azide-Modified Oligonucleotide click_reaction Click Reaction (CuAAC) azide_oligo->click_reaction cy5_alkyne This compound cy5_alkyne->click_reaction catalyst CuSO4/Ligand catalyst->click_reaction reducing_agent Sodium Ascorbate reducing_agent->click_reaction purification Purification (e.g., HPLC) click_reaction->purification analysis Quantification (UV-Vis) purification->analysis labeled_oligo Labeled Oligonucleotide analysis->labeled_oligo

Caption: Workflow for labeling azide-modified oligonucleotides.

Applications in Proteomics

In proteomics, this compound is a versatile tool for labeling and detecting proteins. There are two primary strategies for protein labeling:

  • Metabolic Labeling: Cells are cultured in the presence of an amino acid analog containing an azide group (e.g., azidohomoalanine, AHA, as a surrogate for methionine). The azide-modified amino acid is incorporated into newly synthesized proteins, which can then be specifically labeled with this compound. This approach is powerful for studying protein synthesis, turnover, and localization.

  • Direct Labeling: Purified proteins can be chemically modified to introduce an azide group. This is often achieved by reacting primary amines (e.g., on lysine (B10760008) residues) with an azide-containing NHS ester. The azidated protein can then be labeled with this compound.

Labeled proteins can be analyzed by various methods, including:

  • SDS-PAGE and in-gel fluorescence scanning: To visualize labeled proteins and assess labeling efficiency.

  • Fluorescence microscopy: To determine the subcellular localization of labeled proteins.

  • Mass spectrometry: For identification and quantification of labeled proteins (often in combination with enrichment strategies).

  • Flow cytometry: To quantify the amount of labeled protein in a cell population.

Quantitative Data for Labeled Proteins
ParameterDescriptionValue
Labeling SpecificityReaction between alkyne and azideHigh
Reaction TimeTypical click reaction duration1-4 hours
Detection LimitDependent on instrumentationLow (fmol to pmol)
CompatibilityAqueous buffersHigh
Experimental Protocol: Metabolic Labeling and Detection of Newly Synthesized Proteins

This protocol outlines the metabolic labeling of proteins in cultured cells with an azide-containing amino acid followed by click chemistry-mediated fluorescent detection.

Materials:

  • Mammalian cells in culture

  • Methionine-free cell culture medium

  • Azidohomoalanine (AHA)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound

  • Click chemistry catalyst and reducing agent (as described for oligonucleotides)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Protocol:

  • Metabolic Labeling:

    • Wash cells with PBS and incubate in methionine-free medium for 1 hour to deplete endogenous methionine.

    • Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM).

    • Incubate the cells for the desired labeling period (e.g., 4-24 hours).

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells in a suitable lysis buffer.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Click Reaction:

    • To a specific amount of protein lysate (e.g., 50 µg), add the click chemistry reagents: this compound (to a final concentration of 25-100 µM), CuSO₄:Ligand premix, and sodium ascorbate.

    • Incubate the reaction at room temperature for 1 hour, protected from light.

  • Protein Precipitation (Optional but Recommended):

    • Precipitate the labeled proteins using a method like methanol/chloroform precipitation to remove excess dye and reaction components.

    • Resuspend the protein pellet in SDS-PAGE sample buffer.

  • SDS-PAGE and Fluorescence Imaging:

    • Separate the labeled proteins by SDS-PAGE.

    • Scan the gel using a fluorescence scanner with appropriate excitation and emission filters for Cy5.

  • Total Protein Staining:

    • After fluorescence scanning, stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands and confirm equal loading.

Experimental Workflow: Metabolic Labeling of Proteins

Metabolic_Labeling cluster_labeling Metabolic Labeling cluster_lysis Cell Lysis cluster_reaction Click Reaction cluster_analysis Downstream Analysis cells Cell Culture aha Azide-Amino Acid (e.g., AHA) cells->aha Incubate labeled_cells Labeled Cells aha->labeled_cells lysis Cell Lysis labeled_cells->lysis lysate Protein Lysate lysis->lysate click_reaction Click Reaction with This compound lysate->click_reaction labeled_proteins Labeled Proteins click_reaction->labeled_proteins sds_page SDS-PAGE imaging Fluorescence Imaging sds_page->imaging mass_spec Mass Spectrometry labeled_proteins->sds_page labeled_proteins->mass_spec

Caption: Workflow for metabolic labeling and detection of proteins.

Conclusion

This compound is a valuable reagent for researchers in genomics and proteomics. Its high water solubility, far-red fluorescence, and ability to participate in highly specific click chemistry reactions enable the sensitive and robust labeling of nucleic acids and proteins. The detailed protocols and workflows provided here serve as a guide for the successful application of this compound in a variety of experimental contexts, from visualizing gene expression to tracking newly synthesized proteins. As research in these fields continues to advance, the use of versatile and reliable fluorescent probes like this compound will undoubtedly play a crucial role in new discoveries.

References

Application Notes and Protocols for Trisulfo-Cy5-Alkyne in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trisulfo-Cy5-Alkyne is a bright, far-red fluorescent probe that contains a terminal alkyne group. This feature allows it to be covalently conjugated to molecules containing an azide (B81097) group via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1] Its high water solubility, conferred by the three sulfonate groups, makes it an ideal reagent for biological applications in aqueous environments.[2] With an excitation maximum around 647 nm and an emission maximum around 670 nm, this compound is well-suited for detection by the common laser lines and filter sets found in most flow cytometers, serving as an excellent alternative to allophycocyanin (APC).[3]

These application notes provide detailed protocols for the use of this compound in flow cytometry, particularly for the detection of azide-modified biomolecules in cells. Key applications include the analysis of nascent DNA synthesis (cell proliferation) and the detection of metabolically labeled glycoproteins.

Key Applications

  • Cell Proliferation Assays: Detection of incorporated 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), an alkyne-modified thymidine (B127349) analog, in newly synthesized DNA.[4][5]

  • Metabolic Labeling: Visualization of metabolically incorporated azide-modified sugars (e.g., N-azidoacetylmannosamine - ManNAz) into glycoproteins.[6][7][8]

  • Labeling of Azide-Modified Proteins and Peptides: Detection of proteins or peptides that have been chemically modified to contain azide groups.[3]

Data Presentation

The following table provides illustrative data from a cell proliferation experiment using EdU and this compound, analyzed by flow cytometry.

SamplePercentage of EdU-Positive Cells (%)Mean Fluorescence Intensity (MFI) of EdU-Positive Population
Negative Control (No EdU)0.5150
Positive Control (EdU-treated)35.28,500
Drug A (10 µM) Treated15.87,900
Drug B (10 µM) Treated2.16,500

Note: Data are for illustrative purposes and will vary depending on cell type, experimental conditions, and instrument settings.

Experimental Protocols

Protocol 1: Cell Proliferation Assay using EdU and this compound

This protocol describes the detection of proliferating cells by labeling with EdU, followed by a click reaction with this compound and analysis by flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • This compound

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Copper (II) Sulfate (CuSO₄) solution (20 mM in H₂O)

  • Reducing Agent (e.g., 300 mM Ascorbic Acid in H₂O, freshly prepared)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • FACS tubes

Procedure:

  • Cell Culture and EdU Labeling:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Add EdU to the culture medium at a final concentration of 10-20 µM.

    • Incubate for a period appropriate for the cell type (e.g., 2 hours for rapidly dividing cells). This time may need to be optimized.

  • Cell Harvest and Fixation:

    • Harvest cells and wash once with PBS.

    • Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization:

    • Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For each sample, mix:

      • 85 µL Click Reaction Buffer

      • 5 µL this compound (from a 100 µM stock in DMSO)

      • 5 µL CuSO₄ solution

      • 5 µL Reducing Agent

    • Resuspend the permeabilized cell pellet in 100 µL of the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Flow Cytometry Analysis:

    • Wash the cells twice with Flow Cytometry Staining Buffer.

    • Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.

    • Analyze the samples on a flow cytometer equipped with a laser and filter set appropriate for Cy5 (e.g., 640 nm laser for excitation and a 670/30 nm bandpass filter for emission).

Protocol 2: Detection of Metabolically Labeled Glycoproteins

This protocol outlines the metabolic labeling of cellular glycoproteins with an azide-modified sugar and subsequent detection with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • This compound

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (optional, for intracellular glycoproteins)

  • Click Reaction Buffer

  • Copper (II) Sulfate (CuSO₄) solution

  • Reducing Agent

  • Flow Cytometry Staining Buffer

  • FACS tubes

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of Ac₄ManNAz at a final concentration of 25-50 µM for 1-3 days. A negative control culture without Ac₄ManNAz should be included.

  • Cell Harvest and Fixation:

    • Harvest cells and wash once with PBS.

    • Fix the cells as described in Protocol 1, Step 2.

  • (Optional) Permeabilization:

    • For the detection of intracellular glycoproteins, permeabilize the cells as described in Protocol 1, Step 3.

  • Click Reaction:

    • Perform the click reaction as described in Protocol 1, Step 4.

  • Washing and Flow Cytometry Analysis:

    • Wash and analyze the cells by flow cytometry as described in Protocol 1, Step 5.

Mandatory Visualizations

G cluster_workflow Experimental Workflow start Metabolic Labeling of Cells (e.g., with EdU or Azide Sugars) harvest Harvest and Wash Cells start->harvest fix Fixation (e.g., 4% PFA) harvest->fix permeabilize Permeabilization (e.g., Triton X-100) fix->permeabilize click Click Reaction with This compound permeabilize->click wash Wash Cells click->wash acquire Flow Cytometry Acquisition wash->acquire analyze Data Analysis acquire->analyze

Caption: Experimental workflow for labeling and detecting biomolecules.

G cluster_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) azide Azide-Modified Biomolecule (e.g., on Protein or DNA) product Stable Triazole Linkage with Covalently Attached Trisulfo-Cy5 azide->product alkyne This compound alkyne->product catalyst Cu(I) Catalyst (from CuSO4 + Reducing Agent) catalyst->product

Caption: The click chemistry reaction mechanism.

References

Troubleshooting & Optimization

Optimizing Trisulfo-Cy5-Alkyne Labeling Efficiency: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the labeling efficiency of Trisulfo-Cy5-Alkyne. The content is structured to address specific issues encountered during experimental workflows involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for protein labeling?

This compound is a highly water-soluble, bright, far-red fluorescent dye equipped with a terminal alkyne group. This alkyne functional group allows the dye to be covalently attached to molecules containing an azide (B81097) group through a highly specific and efficient bioorthogonal reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".[1][2][3][4] This method is widely used for labeling proteins that have been metabolically, enzymatically, or chemically modified to incorporate an azide group.

Q2: What are the critical components of a CuAAC reaction for labeling proteins with this compound?

A typical CuAAC reaction for protein labeling includes the following key components:

  • Azide-modified Protein: The protein of interest that has been functionalized with an azide group.

  • This compound: The fluorescent probe that will be attached to the protein.

  • Copper(I) Catalyst: The active catalyst for the cycloaddition reaction. As Copper(I) is unstable in aqueous solutions, it is typically generated in situ from a Copper(II) source.

  • Reducing Agent: A reagent, most commonly sodium ascorbate (B8700270), is used to reduce the Copper(II) precursor (e.g., CuSO₄) to the active Copper(I) state.[5][6]

  • Copper-chelating Ligand: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are crucial for stabilizing the Copper(I) catalyst, enhancing reaction rates, and protecting the protein from damage by reactive oxygen species.[7][8][9][10]

Q3: My labeling efficiency is low. What are the common causes and how can I troubleshoot this?

Low labeling efficiency in a CuAAC reaction can stem from several factors. A systematic troubleshooting approach is recommended. Common culprits include:

  • Inactive Copper Catalyst: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.

  • Suboptimal Reagent Concentrations: Incorrect concentrations of the dye, catalyst, ligand, or reducing agent can significantly impact the reaction rate.

  • Interfering Buffer Components: Certain buffer components can inhibit the copper catalyst.

  • Poor Quality or Degraded Reagents: The stability of the reagents, especially the sodium ascorbate and the dye itself, is critical.

  • Issues with the Azide-Modified Protein: Inefficient incorporation of the azide group into the protein will naturally lead to low labeling.

For a detailed breakdown of troubleshooting steps, please refer to the Troubleshooting Guide for Low Labeling Efficiency section below.

Q4: Can the click chemistry reaction affect my protein's function or stability?

While click chemistry is considered bioorthogonal and highly specific, the reaction components and the attached dye can potentially impact protein function and stability. High concentrations of copper can be toxic to cells and may affect protein integrity.[11] The Trisulfo-Cy5 dye itself, being a relatively large and hydrophobic molecule despite its sulfonation, can in some cases influence protein folding, solubility, and interactions.[2][6] It is always advisable to perform functional assays on the labeled protein to ensure its activity is retained.

Troubleshooting Guides

Guide 1: Low or No Labeling Efficiency

This guide provides a systematic approach to diagnosing and resolving issues of poor labeling with this compound.

Potential Cause Troubleshooting Steps
Inactive Copper(I) Catalyst 1. Prepare Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate, as it readily oxidizes in solution.[5] 2. Degas Solutions: Remove dissolved oxygen from your reaction buffer and protein solution by bubbling with an inert gas like argon or nitrogen.[1] 3. Optimize Ligand-to-Copper Ratio: Ensure an appropriate excess of the copper-chelating ligand (e.g., 5:1 ratio of THPTA to CuSO₄) is used to protect the Cu(I) state.[6]
Suboptimal Reagent Concentrations 1. Titrate this compound: While a molar excess is needed, very high concentrations can lead to aggregation and non-specific binding. A typical starting point is a 2- to 10-fold molar excess over the azide-modified protein.[12] 2. Optimize Copper Concentration: The optimal copper concentration can vary. For in vitro labeling, concentrations between 50 µM and 1 mM are commonly used. For live-cell labeling, lower concentrations (10-100 µM) are necessary to minimize toxicity.[7][8][11] 3. Vary Ligand Concentration: The ligand concentration should be in excess of the copper concentration. A 5-fold excess is a good starting point.
Interfering Buffer Components 1. Avoid Tris and other Amine-containing Buffers: Primary amines can chelate copper and inhibit the reaction. Use buffers such as PBS, HEPES, or triethanolamine.[2] 2. Remove Chelating Agents: If your protein purification protocol involved chelating agents like EDTA, ensure they are completely removed through dialysis or buffer exchange prior to the click reaction.
Reagent Quality and Stability 1. Use High-Purity Reagents: Ensure all components (dye, copper salt, ligand, reducing agent) are of high quality. 2. Proper Storage of this compound: Store the dye desiccated and protected from light at -20°C. 3. Check Azide-Probe Integrity: Ensure your azide-functionalized molecule has not degraded.
Issues with Azide Incorporation 1. Verify Azide Incorporation: Before proceeding with fluorescent labeling, confirm the successful incorporation of the azide group into your protein using a method like mass spectrometry or by reacting with a biotin-alkyne followed by a western blot.
Guide 2: Non-Specific Labeling or High Background

High background fluorescence can obscure specific signals. This guide addresses common causes of non-specific labeling.

Potential Cause Troubleshooting Steps
Precipitation of this compound 1. Ensure Complete Dissolution: Make sure the this compound is fully dissolved in an appropriate solvent (e.g., water or DMSO for a stock solution) before adding it to the reaction mixture. 2. Add Dye Slowly: Add the dye solution to the protein solution slowly while gently vortexing to prevent localized high concentrations and precipitation.
Non-specific Binding to Protein or Surfaces 1. Optimize Dye Concentration: Use the lowest effective concentration of the this compound to minimize non-specific interactions. 2. Include Detergents: Adding a small amount of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to the wash buffers can help reduce non-specific binding. 3. Thorough Purification: Ensure that the post-reaction purification method is efficient in removing all unconjugated dye.
Reaction with Thiols 1. Block Free Thiols: In some cases, alkynes can react with free cysteine residues.[13] If your protein has reactive cysteines that are not involved in disulfide bonds, consider pre-treating your protein with a thiol-blocking agent like N-ethylmaleimide (NEM) before the click reaction.[14]
Guide 3: Protein Precipitation or Aggregation

Protein instability during the labeling reaction can lead to loss of sample and function.

Potential Cause Troubleshooting Steps
Protein Instability in Reaction Buffer 1. Maintain Optimal pH: Ensure the reaction buffer pH is within the stable range for your protein (CuAAC is generally effective over a wide pH range of 4-11).[1][4] 2. Add Stabilizing Agents: If your protein is known to be unstable, consider adding stabilizing agents such as glycerol (B35011) or specific salts to the reaction buffer.
Effect of Copper 1. Minimize Copper Concentration: Use the lowest possible concentration of copper that still provides efficient labeling. 2. Use a Protective Ligand: A good copper-chelating ligand is essential to minimize copper-induced protein damage.[6]
Over-labeling of the Protein 1. Reduce the Dye-to-Protein Ratio: Attaching too many dye molecules can alter the protein's surface properties and lead to aggregation.[11] Reduce the molar excess of this compound. 2. Shorten Reaction Time: Decreasing the incubation time can help to control the degree of labeling.

Quantitative Data on Labeling Efficiency

The efficiency of CuAAC reactions is influenced by several factors. The following tables summarize quantitative data from various studies to guide optimization.

Table 1: Comparison of Copper-Chelating Ligands on Reaction Efficiency

LigandRelative Reaction RateKey Characteristics
THPTA GoodWidely used, good water solubility, effectively stabilizes Cu(I).[7][8]
BTTAA HighOften shows higher reaction rates compared to THPTA, particularly in cellular labeling.[7][9]
TBTA ModerateEffective but has lower water solubility, often requiring co-solvents.[15]
BTTES HighShows high efficiency in accelerating the CuAAC reaction.[7]

Note: Relative reaction rates can vary depending on the specific substrates and reaction conditions.

Table 2: Effect of Copper and Dye Concentration on Labeling Efficiency

Copper (CuSO₄) ConcentrationThis compound Concentration (molar excess)Expected Labeling EfficiencyNotes
10-50 µM2-5xModerate to HighRecommended for live-cell labeling to minimize toxicity.[11][16]
50-200 µM5-10xHighA good starting range for in vitro labeling of purified proteins.[17]
200 µM - 1 mM10-20xVery HighMay be necessary for difficult substrates but increases the risk of protein precipitation and non-specific labeling.[18]

Note: Optimal concentrations should be determined empirically for each specific protein and application.

Experimental Protocols

Protocol 1: General Procedure for Labeling Azide-Modified Proteins with this compound

This protocol provides a starting point for the in vitro labeling of a purified protein containing azide groups.

Materials:

  • Azide-modified protein in a copper-compatible buffer (e.g., PBS or HEPES, pH 7.4)

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA or BTTAA ligand stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 300 mM in water, must be freshly prepared )

  • Degassing equipment (optional but recommended)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dilute the azide-modified protein to the desired concentration (e.g., 1-5 mg/mL) in the reaction buffer.

  • Prepare the Click-Reaction Premix: In a separate tube, prepare the following premix immediately before use. The volumes should be calculated based on the desired final concentrations in the reaction mixture.

    • Add the this compound to achieve a 5- to 10-fold molar excess over the protein.

    • Add the copper-chelating ligand (e.g., THPTA) to a final concentration of 500 µM.

    • Add the CuSO₄ solution to a final concentration of 100 µM.

  • Initiate the Reaction:

    • Add the click-reaction premix to the protein solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

    • Gently mix the reaction. If possible, degas the solution with argon or nitrogen for a few minutes.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light. The optimal incubation time may vary and should be determined empirically.

  • Purification: Remove the excess dye and reaction components by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.[19] Other methods like dialysis or affinity purification (if the protein is tagged) can also be used.[11]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein at 280 nm and the absorbance of Cy5 at its maximum absorbance wavelength (~647 nm).

Visualizations

Metabolic Labeling and Click Chemistry Workflow

The following diagram illustrates a common workflow for labeling newly synthesized proteins in a cellular context. An azide-containing amino acid analog is introduced to the cell culture, incorporated into proteins during translation, and subsequently labeled with this compound via a CuAAC reaction.

MetabolicLabelingWorkflow cluster_cell Cellular Environment cluster_lysis Cell Lysis & Reaction cluster_reagents Reagents cluster_analysis Analysis AzideAnalog Azide-Amino Acid Analog ProteinSynth Protein Synthesis (Ribosome) AzideAnalog->ProteinSynth Incorporation AzideProtein Azide-Modified Protein ProteinSynth->AzideProtein CellLysis Cell Lysis Lysate Cell Lysate with Azide-Protein CellLysis->Lysate ClickReaction CuAAC Click Reaction Lysate->ClickReaction Purification Purification ClickReaction->Purification Cy5Alkyne This compound Cy5Alkyne->ClickReaction Catalyst CuSO4 + Na-Ascorbate + Ligand Catalyst->ClickReaction LabeledProtein Cy5-Labeled Protein Purification->LabeledProtein Analysis Downstream Analysis (e.g., SDS-PAGE, MS) LabeledProtein->Analysis

Caption: Workflow for metabolic labeling and subsequent click chemistry reaction.

Logical Flow for Troubleshooting Low Labeling Efficiency

This diagram outlines a step-by-step decision-making process for troubleshooting poor labeling outcomes.

TroubleshootingFlow Start Low Labeling Efficiency CheckReagents Are all reagents fresh and of high quality? Start->CheckReagents PrepareFresh Prepare fresh Sodium Ascorbate and check dye stability. CheckReagents->PrepareFresh No CheckBuffer Is the buffer compatible? (e.g., not Tris-based) CheckReagents->CheckBuffer Yes PrepareFresh->CheckBuffer BufferExchange Perform buffer exchange into PBS or HEPES. CheckBuffer->BufferExchange No CheckAzide Is azide incorporation confirmed? CheckBuffer->CheckAzide Yes BufferExchange->CheckAzide VerifyAzide Verify azide incorporation (e.g., via MS or Biotin-alkyne). CheckAzide->VerifyAzide No OptimizeConditions Systematically optimize reaction conditions. CheckAzide->OptimizeConditions Yes VerifyAzide->OptimizeConditions Concentrations Vary concentrations of: - this compound - Copper Sulfate - Ligand OptimizeConditions->Concentrations TimeTemp Vary reaction time and temperature. OptimizeConditions->TimeTemp Success Labeling Successful Concentrations->Success TimeTemp->Success

References

Reducing background fluorescence with Trisulfo-Cy5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Trisulfo-Cy5-Alkyne. Our goal is to help you overcome common challenges, particularly in reducing background fluorescence, to achieve high-quality experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bright, far-red fluorescent dye that is water-soluble.[1][2] It contains an alkyne group that allows it to be conjugated to molecules containing an azide (B81097) group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[3][4] Its high water solubility, due to the presence of three sulfonate groups, helps to reduce aggregation and non-specific binding, which can be problematic with other cyanine (B1664457) dyes.[5] The primary applications include fluorescently labeling biomolecules such as proteins, nucleic acids, and other cellular components for visualization in techniques like fluorescence microscopy and flow cytometry.

Q2: What are the spectral properties of this compound?

This compound is optimally excited by laser lines around 633 nm or 647 nm.[2] Its key spectral properties are summarized in the table below.

Q3: How does the "trisulfo" modification benefit my experiments?

The three sulfonate (sulfo) groups significantly increase the hydrophilicity of the Cy5 dye.[1] This enhanced water solubility is advantageous for several reasons:

  • Reduced Aggregation: Hydrophobic cyanine dyes have a tendency to aggregate in aqueous buffers, which can lead to fluorescence quenching and artifacts in imaging. The sulfonation minimizes this issue.[5]

  • Lower Non-Specific Binding: The increased hydrophilicity reduces the likelihood of the dye non-specifically binding to hydrophobic regions of cells and other biomolecules, a common cause of high background fluorescence.[6]

  • Improved Conjugation Efficiency: Better solubility in aqueous reaction buffers can lead to more efficient and reliable conjugation to your target molecule.

Troubleshooting Guides

High background fluorescence is a common issue in experiments using fluorescent dyes. This guide will help you identify and address the potential sources of this problem when using this compound.

Q4: I am observing high background fluorescence in my imaging experiments. What are the likely causes and how can I resolve this?

High background can originate from several sources. A systematic approach is the best way to troubleshoot this issue.[7]

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Autofluorescence 1. Image an Unstained Control: Before staining, image a sample of your cells or tissue using the same instrument settings you will use for your experiment. This will reveal the level of inherent autofluorescence.[7]2. Use a Quenching Agent: If autofluorescence is high, consider treating your sample with a commercial autofluorescence quencher or a solution of 0.1% sodium borohydride (B1222165) in PBS after fixation.[7]3. Choose the Right Fluorophore: Far-red dyes like Cy5 are generally less prone to issues with autofluorescence compared to dyes in the blue or green channels.[8]
Non-Specific Binding of the Dye 1. Optimize Dye Concentration: Using too high a concentration of this compound can lead to increased non-specific binding. Perform a concentration titration to find the lowest concentration that still provides a good signal.[8][9]2. Increase Wash Steps: After the click chemistry reaction and before imaging, increase the number and duration of your wash steps to more effectively remove any unbound dye.[9]3. Use a Blocking Buffer: For immunofluorescence applications, ensure you are using an appropriate blocking buffer (e.g., BSA or serum) to block non-specific binding sites.[10]
Incomplete Removal of Reagents 1. Thorough Washing: Ensure all click chemistry reagents, especially any remaining copper catalyst, are thoroughly washed out before imaging, as they can sometimes contribute to background.
Instrument Settings 1. Optimize Detector Gain/Exposure: While increasing gain or exposure time can enhance your signal, it will also amplify any background noise. Find the optimal balance that gives you a clear signal without excessive background.[11]2. Check Filter Sets: Ensure you are using the correct excitation and emission filters for Cy5 to minimize bleed-through from other fluorescent sources.

Data Presentation

The following table summarizes the key photophysical properties of this compound and provides a qualitative comparison to a non-sulfonated Cy5-Alkyne.

Property This compound Non-Sulfonated Cy5-Alkyne
Excitation Maximum (λex) ~646 nm[3][12]~649 nm
Emission Maximum (λem) ~662 nm[3][12]~671 nm
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[3][12]~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.2 - 0.3 (highly environment-dependent)[6][13]~0.2 - 0.3 (highly environment-dependent)
Solubility High in aqueous solutions[1]Low in aqueous solutions, requires organic co-solvent
Signal-to-Noise Ratio Generally higher due to lower non-specific bindingCan be lower due to aggregation and non-specific binding

Experimental Protocols

Protocol 1: General Procedure for Labeling Azide-Modified Proteins in a Cell Lysate with this compound

This protocol provides a starting point for labeling proteins that have been metabolically tagged with an azide-containing precursor.

Materials:

  • Cell lysate containing azide-modified proteins

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand

  • Sodium Ascorbate (B8700270)

  • PBS buffer (pH 7.4)

  • DMSO (if needed to dissolve components)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 1 mM stock solution in water or DMSO.

    • Copper(II) Sulfate: Prepare a 20 mM stock solution in water.

    • THPTA: Prepare a 100 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 300 mM stock solution in water. Note: This solution is prone to oxidation and should be made fresh.

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • 50 µL of protein lysate (1-5 mg/mL)

    • 100 µL of PBS buffer

    • 4 µL of 1 mM this compound (final concentration ~20 µM)

  • Add Click Chemistry Reagents:

    • Add 10 µL of 100 mM THPTA solution. Vortex briefly.

    • Add 10 µL of 20 mM CuSO₄ solution. Vortex briefly.

    • To initiate the reaction, add 10 µL of 300 mM sodium ascorbate solution. Vortex briefly.

  • Incubation:

    • Protect the reaction from light.

    • Incubate at room temperature for 30 minutes. Longer incubation times may improve labeling efficiency.

  • Downstream Processing:

    • The labeled proteins in the lysate are now ready for downstream analysis, such as SDS-PAGE or western blotting. For applications requiring removal of excess dye and reagents, consider protein precipitation or buffer exchange.

Visualizations

Logical Workflow for Troubleshooting High Background Fluorescence

Troubleshooting High Background Fluorescence A High Background Observed B Image Unstained Control A->B C Is background present in unstained control? B->C D YES: Autofluorescence is likely the issue. C->D Yes E NO: Issue is likely non-specific binding or other reagent-based problem. C->E No F Implement Autofluorescence Reduction Strategies: - Use spectral unmixing if available. - Treat with autofluorescence quencher (e.g., Sodium Borohydride). D->F G Optimize Staining Protocol E->G H Reduce this compound Concentration G->H I Increase Number and Duration of Wash Steps G->I J Ensure Adequate Blocking (if applicable) G->J K Check for Reagent Contamination G->K L Re-evaluate and Image H->L I->L J->L K->L Click Chemistry Labeling Workflow A Start: Azide-Modified Biomolecule B Prepare Reagent Mix: - this compound - Copper(II) Sulfate - THPTA Ligand A->B C Add Reagent Mix to Biomolecule A->C B->C D Initiate Reaction: Add fresh Sodium Ascorbate C->D E Incubate at Room Temperature (Protected from light) D->E F Stop Reaction & Wash: Remove unbound dye and reagents E->F G Labeled Biomolecule Ready for Analysis F->G

References

Improving signal-to-noise ratio in Trisulfo-Cy5-Alkyne experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in experiments utilizing Trisulfo-Cy5-Alkyne.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent probe containing a Cy5 dye, three sulfonate groups, and a terminal alkyne. The Cy5 dye provides far-red fluorescence, which is beneficial for minimizing autofluorescence from biological samples.[1] The sulfonate groups enhance its water solubility, making it suitable for biological applications.[2] The alkyne group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[3][4] This makes it a valuable tool for labeling proteins, nucleic acids, and other biomolecules in various research applications, including fluorescence microscopy and flow cytometry.

Q2: What are the spectral properties of this compound?

This compound typically exhibits an excitation maximum around 646-649 nm and an emission maximum around 662-670 nm.[3][5] Its fluorescence is generally insensitive to pH in the range of 4 to 10.[5][6]

Q3: What are the main factors that contribute to a low signal-to-noise ratio in my experiments?

A low signal-to-noise ratio (S/N) can be attributed to two primary factors: a weak specific signal and/or high background fluorescence.

  • Weak Signal: This can be caused by inefficient labeling, low abundance of the target molecule, or photobleaching of the fluorophore.

  • High Background: This can arise from several sources including non-specific binding of the this compound, autofluorescence of the biological sample, and impurities in the reagents.[1][7]

Q4: How can I quantify the signal-to-noise ratio in my fluorescence microscopy images?

The signal-to-noise ratio can be calculated by dividing the mean fluorescence intensity of the region of interest (your specific signal) by the standard deviation of the fluorescence intensity of a background region (where no specific signal is expected). A higher ratio indicates a better-quality image with a more discernible signal.

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background fluorescence can obscure the specific signal, leading to a poor signal-to-noise ratio.

Potential Cause Troubleshooting Steps Expected Outcome
Non-specific binding of this compound 1. Optimize Dye Concentration: Perform a titration to determine the lowest concentration of this compound that provides a strong specific signal without increasing background.[8] 2. Increase Washing Steps: After the click reaction, increase the number and duration of washes to more effectively remove unbound dye.[7] 3. Use a Blocking Agent: Incorporate a blocking agent like Bovine Serum Albumin (BSA) in your buffers to reduce non-specific binding sites.[7]Reduced diffuse background fluorescence in your images.
Copper-Mediated Background 1. Use a Chelating Ligand: Employ a copper-chelating ligand such as THPTA in a 5- to 10-fold excess over the copper sulfate (B86663) to stabilize the Cu(I) and prevent non-specific interactions.[7] 2. Final Wash with a Chelator: Include a final wash step with a copper chelator like EDTA to remove any residual copper ions.[7]Minimized punctate or aggregated background signal.
Autofluorescence of the Sample 1. Use an Unstained Control: Always include an unstained sample to assess the level of endogenous autofluorescence.[1] 2. Spectral Unmixing: If your imaging software allows, use spectral unmixing to separate the specific Cy5 signal from the autofluorescence spectrum.Clearer distinction between the specific signal and the sample's natural fluorescence.
Impure Reagents 1. Use Fresh Solutions: Prepare fresh solutions of sodium ascorbate (B8700270) immediately before use, as it can degrade over time.[7] 2. Verify Probe Purity: Ensure the purity of your this compound and azide-modified biomolecule.[7]Consistent and reproducible results with lower overall background.
Issue 2: Weak or No Specific Signal

A weak or absent signal can make it difficult to distinguish from background noise.

Potential Cause Troubleshooting Steps Expected Outcome
Inefficient Click Reaction 1. Optimize Reagent Concentrations: Titrate the concentrations of copper sulfate, reducing agent (e.g., sodium ascorbate), and ligand to find the optimal conditions for your specific system. 2. Use a High-Quality Ligand: THPTA is often preferred for aqueous reactions due to its solubility and efficiency in accelerating the reaction.[4] 3. Ensure Fresh Reducing Agent: Use a freshly prepared solution of sodium ascorbate.Increased fluorescence intensity at the target location.
Low Abundance of Target Molecule 1. Verify Target Expression: Confirm the presence and expression level of your azide-modified target molecule using an independent method if possible. 2. Signal Amplification Techniques: Consider using a signal amplification strategy, such as a biotinylated azide (B81097) followed by streptavidin-Cy5.Enhanced signal intensity, making it easier to detect low-abundance targets.
Photobleaching 1. Use an Antifade Mounting Medium: When preparing samples for microscopy, use a mounting medium containing an antifade reagent. 2. Minimize Light Exposure: Reduce the exposure time and excitation laser power during image acquisition. 3. Consider Photostable Alternatives: While Cy5 is a robust dye, for very long imaging sessions, you might consider alternative, more photostable far-red dyes.A more stable fluorescent signal over time during imaging.
Incorrect Imaging Settings 1. Verify Filter Sets: Ensure you are using the appropriate excitation and emission filters for Cy5 (Excitation max: ~649 nm, Emission max: ~666 nm). 2. Optimize Detector Settings: Adjust the gain and offset of your detector to maximize the signal without saturating the detector.Optimal detection of the Cy5 fluorescence signal.

Data Presentation

Table 1: Spectral Properties of this compound and Related Dyes

Fluorophore Excitation Max (nm) Emission Max (nm) **Molar Extinction Coefficient (cm⁻¹M⁻¹) **Quantum Yield
This compound~647~670~250,000[3][9]Not explicitly stated for Trisulfo variant, but generally around 0.2 for Cy5.[10]
Cy5~649~666~250,000~0.2[10]
Sulfo-Cy5 AlkyneNot specifiedNot specifiedNot specifiedGood quantum yield reported, but no specific value given.[2]

Table 2: Recommended Reagent Concentrations for CuAAC Reaction

Reagent Stock Concentration Final Concentration Notes
This compound1-10 mM in DMSO or water1-100 µMTitration is recommended to find the optimal concentration.
Azide-modified biomoleculeVariesVariesDependent on the specific experiment.
Copper (II) Sulfate (CuSO₄)10-100 mM in water50-500 µM
Sodium Ascorbate100-500 mM in water (prepare fresh)1-5 mMActs as a reducing agent to maintain copper in the Cu(I) state.[11]
THPTA Ligand10-100 mM in water250 µM - 2.5 mMUse at a 5:1 molar ratio to copper sulfate.[11]

Experimental Protocols

Protocol 1: General Protocol for Labeling of Adherent Cells with this compound

This protocol provides a general workflow for labeling azide-modified biomolecules in fixed adherent cells. Optimization may be required for specific cell types and targets.

  • Cell Culture and Fixation:

    • Culture adherent cells on sterile coverslips to the desired confluency.

    • Fix the cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if required for intracellular targets):

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the following in order:

      • PBS (to final volume)

      • This compound (to a final concentration of 10-50 µM)

      • THPTA (to a final concentration of 1 mM)

      • Copper (II) Sulfate (to a final concentration of 200 µM)

      • Sodium Ascorbate (to a final concentration of 2 mM, add last to initiate the reaction)

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the click reaction cocktail.

    • Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.

    • Perform a final wash with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the samples using a fluorescence microscope with appropriate filters for Cy5.

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_reaction Click Reaction cluster_analysis Analysis cell_culture Cell Culture & Fixation permeabilization Permeabilization (Optional) cell_culture->permeabilization prepare_cocktail Prepare Click Cocktail permeabilization->prepare_cocktail incubation Incubate with Sample prepare_cocktail->incubation washing Washing Steps incubation->washing mounting Mounting washing->mounting imaging Fluorescence Imaging mounting->imaging

Caption: Experimental workflow for this compound labeling.

signal_noise_relationship cluster_signal Factors Increasing Signal cluster_noise Factors Increasing Noise high_labeling High Labeling Efficiency snr Signal-to-Noise Ratio (S/N) high_labeling->snr Increases high_target High Target Abundance high_target->snr Increases optimal_imaging Optimal Imaging Settings optimal_imaging->snr Increases nonspecific_binding Non-specific Binding nonspecific_binding->snr Decreases autofluorescence Autofluorescence autofluorescence->snr Decreases reagent_impurities Reagent Impurities reagent_impurities->snr Decreases

References

Technical Support Center: Photostability of Trisulfo-Cy5-Alkyne in Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Trisulfo-Cy5-Alkyne in imaging experiments, with a special focus on its photostability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a bright, far-red fluorescent dye functionalized with an alkyne group. This alkyne moiety allows for its covalent attachment to azide-modified biomolecules via a copper-catalyzed click reaction (CuAAC). Its key spectral properties are summarized below.

PropertyValue
Excitation Maximum (λex)~646 nm[1]
Emission Maximum (λem)~662 nm[1]
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹
Recommended Laser Lines633 nm or 647 nm[2]

Q2: How does the "Trisulfo" modification affect the dye's properties?

The three sulfonate (sulfo) groups significantly increase the hydrophilicity and water solubility of the Cy5 dye.[3] This is particularly advantageous for labeling biomolecules in aqueous buffers, as it reduces the tendency of the dye to aggregate, which can lead to fluorescence quenching.

Q3: What is photobleaching and why is it a concern for Cy5 dyes?

Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence. Cy5 and other cyanine (B1664457) dyes are susceptible to photobleaching, primarily through photo-oxidation.[4] An excited-state Cy5 molecule can react with molecular oxygen to produce reactive oxygen species (ROS), which then degrade the dye. This can be a significant issue in imaging experiments that require prolonged or intense illumination.

Q4: How can I minimize photobleaching of this compound?

A multi-pronged approach is recommended to mitigate photobleaching:

  • Optimize Imaging Parameters: Use the lowest possible laser power and the shortest exposure times that provide an adequate signal-to-noise ratio.[5]

  • Use Antifade Reagents: Mount your samples in a high-quality commercial or homemade antifade mounting medium. These reagents contain chemicals that quench harmful triplet states and scavenge reactive oxygen species.[5][6]

  • Control the Chemical Environment: Employ oxygen scavenging systems (e.g., glucose oxidase/catalase) in your imaging buffer to reduce the formation of ROS. Maintaining a stable pH between 4 and 10 is also recommended, as extreme pH can affect fluorescence.[2]

  • Consider More Photostable Alternatives: If photobleaching remains a significant issue, consider alternative far-red dyes that are known for higher photostability, such as certain ATTO or Alexa Fluor dyes.[4]

Troubleshooting Guide

This section addresses common problems encountered during imaging experiments with this compound.

Problem 1: Weak or no fluorescence signal.

  • Possible Cause 1: Inefficient Click Chemistry Labeling.

    • Solution: Ensure all components of the click reaction are fresh and at the correct concentrations. The copper (I) catalyst is prone to oxidation; using a freshly prepared solution of a copper (I) source or a reducing agent like sodium ascorbate (B8700270) is critical.

  • Possible Cause 2: Incorrect Imaging Settings.

    • Solution: Verify that the excitation and emission filter set on the microscope is appropriate for Cy5. Check that the correct laser line is being used and that its power is sufficient.[5]

  • Possible Cause 3: Low Labeling Ratio.

    • Solution: Optimize the stoichiometry of the click reaction to ensure an adequate number of dye molecules are attached to your target biomolecule.

Problem 2: Rapid loss of fluorescence signal during imaging.

  • Possible Cause: Photobleaching.

    • Solution: This is a classic sign of photobleaching.[5] Refer to the strategies outlined in FAQ Q4 to minimize this effect. This includes reducing laser power, minimizing exposure time, and using antifade reagents.

Problem 3: High background fluorescence.

  • Possible Cause 1: Unreacted Dye.

    • Solution: Ensure that all unreacted this compound is thoroughly washed away after the labeling reaction. Size exclusion chromatography or dialysis are effective methods for removing unconjugated dye from labeled macromolecules.

  • Possible Cause 2: Non-specific Binding.

    • Solution: The high negative charge of the trisulfonated dye generally reduces non-specific binding. However, if background persists, consider including a blocking step (e.g., with BSA) in your protocol and ensure all buffers are of high purity.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol provides a general workflow for labeling an azide-modified biomolecule with this compound.

  • Reagents:

    • Azide-modified biomolecule in a suitable buffer (e.g., PBS)

    • This compound dissolved in DMSO or water

    • Copper(II) sulfate (B86663) (CuSO₄) solution

    • Reducing agent solution (e.g., sodium ascorbate), freshly prepared

    • Copper ligand (e.g., TBTA) solution in DMSO

  • Procedure:

    • In a microcentrifuge tube, combine the azide-modified biomolecule with a molar excess of this compound.

    • Add the copper ligand to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

    • Purify the labeled biomolecule from unreacted dye and reaction components using an appropriate method (e.g., size exclusion chromatography, dialysis, or precipitation).

G cluster_workflow Click Chemistry Workflow reagents Combine Azide-Biomolecule, This compound, Ligand, & CuSO4 initiate Add Sodium Ascorbate to Initiate Reaction reagents->initiate Start incubate Incubate at RT (Protected from Light) initiate->incubate purify Purify Labeled Biomolecule incubate->purify product Labeled Biomolecule purify->product

Click Chemistry Labeling Workflow

Protocol 2: Quantitative Measurement of Photostability

This protocol describes a method to quantify and compare the photobleaching rate of this compound.

  • Sample Preparation:

    • Prepare a sample of your this compound-labeled biomolecule immobilized on a glass coverslip.

    • Mount the coverslip using a defined imaging buffer, with and without an antifade reagent for comparison.

  • Microscope Setup:

    • Use a fluorescence microscope with a laser corresponding to the excitation maximum of Cy5 (e.g., 633 nm or 647 nm).

    • Set the laser power to a constant and relevant level for your typical experiments.

    • Choose an appropriate emission filter for Cy5.

  • Image Acquisition:

    • Select a field of view with multiple fluorescently labeled structures.

    • Acquire a time-lapse series of images with continuous laser illumination. Use consistent exposure times for each frame.

  • Data Analysis:

    • For each time point, measure the mean fluorescence intensity of several regions of interest (ROIs) containing the labeled structures.

    • Subtract the background fluorescence intensity.

    • Normalize the intensity values to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time. The rate of decay represents the photobleaching rate.

G cluster_photostability Photostability Measurement Protocol prep Prepare Immobilized Labeled Sample setup Configure Microscope (Laser, Filters, Power) prep->setup acquire Acquire Time-Lapse Images (Continuous Illumination) setup->acquire analyze Analyze Fluorescence Intensity Decay Over Time acquire->analyze result Photobleaching Curve analyze->result

Photostability Measurement Workflow

Visualization of Photobleaching Pathway

The following diagram illustrates the simplified Jablonski diagram showing the process of fluorescence and the pathway leading to photobleaching for a cyanine dye like Cy5.

G cluster_jablonski Simplified Jablonski Diagram for Cy5 S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation (Light Absorption) Bleached Photobleached State (Non-fluorescent) S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing O2 Molecular Oxygen (3O2) T1->O2 Energy Transfer ROS Reactive Oxygen Species (ROS) O2->ROS Activation ROS->S0 Dye Degradation

Cy5 Photobleaching Pathway

References

Troubleshooting copper toxicity in live cell imaging with Trisulfo-Cy5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering copper toxicity and other common issues during live cell imaging experiments using Trisulfo-Cy5-Alkyne and copper-catalyzed click chemistry (CuAAC).

Frequently Asked Questions (FAQs)

Q1: My cells are showing signs of stress or dying after the click reaction. What is the likely cause?

A1: The most probable cause of cell stress or death is the toxicity of the copper(I) catalyst required for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2][3] Copper ions can generate reactive oxygen species (ROS), leading to oxidative damage to cellular components.[3]

Q2: How can I reduce copper-induced toxicity in my live cell imaging experiment?

A2: There are two primary strategies to mitigate copper toxicity:

  • Optimize the Copper-Catalyzed Reaction: Incorporating a copper-chelating ligand can accelerate the reaction and sequester copper ions, which significantly reduces oxidative damage.[3][4][5]

  • Utilize Copper-Free Click Chemistry: The preferred method for live-cell imaging is a copper-free click reaction, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7][8][9][10] This bioorthogonal reaction uses a strained cyclooctyne (B158145) that reacts spontaneously with an azide (B81097), eliminating the need for a toxic copper catalyst.[3]

Q3: I am observing a weak fluorescent signal from my this compound. What are the possible reasons?

A3: A weak signal can result from several factors:

  • Suboptimal Labeling Efficiency: The click chemistry reaction may not be proceeding efficiently.

  • Low Target Abundance: The biomolecule you are targeting may be present at low levels in the cells.

  • Photobleaching: The Cy5 dye may be photobleaching due to excessive exposure to excitation light.

  • Incorrect Imaging Settings: The excitation and emission filters on your microscope may not be optimal for Cy5.

Q4: What are the spectral properties of Cy5 dyes?

A4: Cy5 is a far-red fluorescent dye. It typically has an excitation maximum around 649-651 nm and an emission maximum around 666-670 nm.[11] It is efficiently excited by common 633 nm or 647 nm laser lines.[11]

Troubleshooting Guides

Issue 1: High Cell Death or Signs of Cellular Stress
Possible Cause Troubleshooting Step Expected Outcome
Copper Toxicity 1. Reduce Copper Concentration: Titrate the concentration of CuSO₄ to the lowest effective level. 2. Incorporate a Copper Ligand: Add a copper-chelating ligand such as THPTA or TBTA to your reaction mixture.[12] 3. Minimize Incubation Time: Reduce the duration of the click reaction. 4. Switch to Copper-Free Click Chemistry: Use a SPAAC reaction with a DBCO or BCN-modified dye instead of an alkyne.[7][9][10]
Reagent Concentration Optimize Dye Concentration: High concentrations of the this compound can also contribute to toxicity. Perform a dose-response experiment to find the optimal concentration.Increased cell viability and healthier cell morphology.
Issue 2: Low Signal-to-Noise Ratio (Weak Specific Signal and/or High Background)
Possible Cause Troubleshooting Step Expected Outcome
Inefficient Labeling 1. Optimize Reaction Components: Ensure the concentrations of your azide-modified biomolecule, this compound, copper catalyst, and ligand are optimal. 2. Check Reagent Quality: Ensure all reagents are fresh and have been stored correctly. Prepare the sodium ascorbate (B8700270) solution fresh for each experiment.
High Background Staining 1. Increase Wash Steps: After the click reaction, increase the number and duration of wash steps to remove unbound dye.[11] 2. Use a Blocking Buffer: If applicable to your protocol, use a blocking buffer to reduce non-specific binding.[11]
Imaging Settings 1. Optimize Excitation and Emission: Use appropriate laser power and filter sets for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).[11] 2. Use Antifade Mounting Media: If imaging fixed cells, use a mounting medium with an antifade reagent to prevent photobleaching.[11]

Experimental Protocols

Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) with a Protective Ligand

This protocol is adapted for live cells and includes a protective copper ligand to minimize toxicity.

1. Cell Preparation:

  • Culture cells to 60-80% confluency.
  • Incubate cells with the desired concentration of your alkyne-tagged metabolic precursor for the optimized duration.

2. Reagent Preparation (Prepare Fresh):

  • Trisulfo-Cy5-Azide Stock: Prepare a 1-10 mM stock solution in DMSO.
  • Copper(II) Sulfate (CuSO₄) Stock: Prepare a 20 mM stock in water.
  • Ligand (THPTA) Stock: Prepare a 100 mM stock in water.[13][12]
  • Sodium Ascorbate Stock: Prepare a 100 mM stock in water.

3. Cell Labeling:

  • Wash cells twice with pre-warmed PBS or imaging buffer.
  • Prepare the labeling cocktail in pre-warmed imaging medium with the final concentrations indicated in the table below. Important: Add the reagents in the specified order.
  • Add the final labeling cocktail to the cells.
  • Incubate for 5-15 minutes at 37°C.

4. Washing and Imaging:

  • Gently remove the labeling cocktail and wash the cells three times with pre-warmed imaging medium.
  • Proceed immediately to live-cell imaging under conditions optimized to minimize phototoxicity.

Recommended Reagent Concentrations for CuAAC:

ReagentStock ConcentrationFinal Concentration
This compound1-10 mM in DMSO1-5 µM
CuSO₄20 mM in water50 µM
THPTA Ligand100 mM in water250 µM
Sodium Ascorbate100 mM in water2.5 mM

Note: These are starting concentrations and should be optimized for your specific cell type and experimental conditions.

Protocol 2: Copper-Free Click Chemistry (SPAAC)

This is the recommended protocol for live-cell experiments due to its superior biocompatibility.[3] This protocol assumes your metabolic precursor contains an azide and you are using a strained alkyne (e.g., DBCO)-functionalized dye.

1. Cell Preparation:

  • Culture cells to 60-80% confluency.
  • Incubate with the desired concentration of your azide-tagged metabolic precursor for the optimized duration.

2. Reagent Preparation:

  • DBCO-Trisulfo-Cy5 Stock: Prepare a 1-10 mM stock solution in DMSO.

3. Cell Labeling:

  • Wash cells twice with pre-warmed PBS or imaging buffer to remove the unincorporated azide precursor.
  • Dilute the DBCO-Trisulfo-Cy5 stock to its final, optimized concentration (e.g., 1-5 µM) in pre-warmed imaging medium.
  • Add the labeling medium to the cells.
  • Incubate for 15-30 minutes at 37°C.

4. Washing and Imaging:

  • Gently wash the cells three times with pre-warmed imaging medium to remove the unreacted dye.
  • Proceed to live-cell imaging.

Visualizations

Troubleshooting Workflow for High Cell Death A High Cell Death Observed B Is a Copper Catalyst Being Used? A->B C Potential Copper Toxicity B->C Yes D Consider Other Toxicity Sources (e.g., high dye concentration, phototoxicity) B->D No E Reduce Copper Concentration C->E F Add Copper Chelating Ligand (e.g., THPTA, TBTA) C->F G Switch to Copper-Free Click Chemistry (SPAAC) C->G H Cell Viability Improved? E->H F->H G->H I Problem Solved H->I Yes J Further Optimization Needed H->J No

Caption: A logical flowchart to help identify the source of cell toxicity.

Copper-Induced Cell Toxicity Pathway cluster_0 Extracellular cluster_1 Intracellular A Cu(I) Catalyst B Reactive Oxygen Species (ROS) Generation A->B C Oxidative Stress B->C D Damage to Lipids, Proteins, and DNA C->D E Cellular Dysfunction and Apoptosis D->E

Caption: Simplified pathway of copper-induced cellular toxicity.

Experimental Workflow Comparison cluster_0 Copper-Catalyzed (CuAAC) cluster_1 Copper-Free (SPAAC) A1 Metabolic Labeling (Alkyne) A2 Click Reaction: Trisulfo-Cy5-Azide + Cu(I) + Ligand A1->A2 A3 Wash A2->A3 A4 Image A3->A4 B1 Metabolic Labeling (Azide) B2 Click Reaction: DBCO-Trisulfo-Cy5 B1->B2 B3 Wash B2->B3 B4 Image B3->B4

Caption: Comparison of CuAAC and SPAAC experimental workflows.

References

Trisulfo-Cy5-Alkyne solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trisulfo-Cy5-Alkyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent dye belonging to the cyanine (B1664457) family, specifically a Cy5 derivative. It is characterized by the presence of three sulfonate groups, which significantly enhance its water solubility, and a terminal alkyne group.[1][2] This alkyne group allows the dye to be conjugated to molecules containing an azide (B81097) group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][3] Its primary applications include fluorescent labeling of biomolecules such as proteins and nucleic acids for imaging and other fluorescence-based assays.[2]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in a variety of solvents, including water, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[1] The presence of three sulfonate groups makes it highly hydrophilic and water-soluble.[2]

Q3: How should I store this compound?

For long-term storage, this compound should be kept at -20°C in the dark.[1] Stock solutions, once prepared, should also be stored at -20°C and protected from light to prevent degradation. For short-term storage of stock solutions, 4°C may be acceptable, but it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Solubility Issues

Problem: I am having difficulty dissolving this compound in my aqueous buffer.

Possible Causes & Solutions:

  • Concentration is too high: While this compound is water-soluble, attempting to dissolve it at a very high concentration may lead to solubility limits being exceeded. Try preparing a more dilute stock solution initially.

  • Aggregation: Cyanine dyes, including Cy5 derivatives, can be prone to aggregation in aqueous solutions, which can affect their solubility and fluorescent properties. Aggregation can be influenced by factors such as concentration, salt concentration, and temperature.

    • Sonication: Briefly sonicating the solution can help to break up aggregates.

    • Organic Co-solvent: If your experimental conditions permit, preparing a concentrated stock solution in a minimal amount of an organic solvent like DMSO or DMF and then diluting it into your aqueous buffer can help prevent aggregation.

  • pH of the buffer: While Cy5 fluorescence is generally stable over a wide pH range, extreme pH values could potentially affect the solubility of the molecule. Ensure your buffer is within a neutral pH range (typically 6-8).

Stability and Degradation Issues

Problem: My this compound solution seems to be losing its fluorescence over time.

Possible Causes & Solutions:

  • Photobleaching: Cyanine dyes are susceptible to photobleaching upon prolonged exposure to light.

    • Minimize Light Exposure: Always store the dye and its solutions in the dark. During experiments, minimize the exposure of your samples to excitation light.

    • Use Antifade Reagents: For microscopy applications, use a commercially available antifade mounting medium to protect your sample from photobleaching.

  • Oxidation: Cyanine dyes can be sensitive to oxidation, which can lead to a loss of fluorescence.

    • Use Fresh Buffers: Prepare fresh buffers for your experiments to minimize the presence of oxidizing agents.

    • Degas Solutions: For critical applications, degassing the buffer can help to remove dissolved oxygen.

  • Repeated Freeze-Thaw Cycles: Subjecting the stock solution to multiple freeze-thaw cycles can lead to degradation.

    • Aliquot Stock Solutions: Prepare small, single-use aliquots of your stock solution to avoid repeated freezing and thawing.

Click Chemistry Reaction Problems

Problem: My click chemistry reaction with this compound is not working efficiently.

Possible Causes & Solutions:

  • Copper Catalyst Issues: The copper(I) catalyst is crucial for the CuAAC reaction and is prone to oxidation to the inactive copper(II) state.

    • Use a Reducing Agent: Always include a reducing agent, such as sodium ascorbate (B8700270), in your reaction mixture to keep the copper in the +1 oxidation state.

    • Use a Ligand: A copper-chelating ligand, such as TBTA or THPTA, can stabilize the copper(I) catalyst and improve reaction efficiency.

  • Reagent Quality: The purity of your azide-containing molecule and other reaction components is important.

    • Use High-Purity Reagents: Ensure that all reagents are of high quality and have been stored correctly.

  • Reaction Conditions:

    • pH: While click chemistry is generally tolerant of a wide pH range, the optimal pH is typically between 4 and 11.

    • Solvent: The reaction can be performed in various solvents, including aqueous buffers. If using a co-solvent like DMSO, ensure it is compatible with your biomolecule.

  • Side Reactions: In complex biological samples, other molecules can interfere with the click reaction.

Quantitative Data Summary

PropertyValueReference
Molecular Weight~788 g/mol [1]
Excitation Maximum (λex)~647 nm[1]
Emission Maximum (λem)~662-670 nm[1]
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹ in methanol[1]
Recommended Storage-20°C, protected from light[1]
SolventsWater, DMSO, DMF, DCM[1]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Bring to Room Temperature: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the desired volume of an appropriate solvent (e.g., nuclease-free water or anhydrous DMSO) to the vial to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial for a few minutes to ensure the dye is completely dissolved. If necessary, brief sonication can be used to aid dissolution and break up any aggregates.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C, protected from light.

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling

This is a general protocol and may require optimization for your specific application.

  • Prepare Reagents:

    • Azide-containing molecule: Prepare in a suitable buffer.

    • This compound stock solution: (e.g., 10 mM in water or DMSO).

    • Copper(II) sulfate (B86663) (CuSO₄) solution: (e.g., 50 mM in water).

    • Copper ligand (e.g., THPTA) solution: (e.g., 50 mM in water).

    • Reducing agent (e.g., Sodium Ascorbate) solution: (e.g., 1 M in water, freshly prepared).

  • Reaction Setup (example for a 100 µL reaction):

    • To a microcentrifuge tube, add your azide-containing molecule (e.g., 1-10 µM final concentration).

    • Add this compound to the desired final concentration (typically a 2-10 fold molar excess over the azide).

    • Add the copper ligand (e.g., to a final concentration of 500 µM).

    • Add CuSO₄ (e.g., to a final concentration of 100 µM).

    • Vortex briefly to mix.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).

    • Vortex briefly to mix.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purification:

    • Purify the labeled product from excess reagents using an appropriate method, such as gel filtration, dialysis, or precipitation.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification reagent1 Dissolve this compound mix Combine Reactants reagent1->mix reagent2 Prepare Azide-Molecule reagent2->mix reagent3 Prepare Catalyst Mix (CuSO4 + Ligand) reagent3->mix reagent4 Prepare Reducing Agent (Sodium Ascorbate) initiate Add Reducing Agent mix->initiate Add Reagent 4 incubate Incubate (RT, dark) initiate->incubate purify Purify Labeled Product incubate->purify analyze Analysis purify->analyze

Caption: Experimental workflow for a typical CuAAC reaction.

troubleshooting_solubility start Difficulty Dissolving This compound concentration Is the concentration too high? start->concentration aggregation Is aggregation suspected? concentration->aggregation No solution1 Try a more dilute solution concentration->solution1 Yes ph_issue Is the buffer pH extreme? aggregation->ph_issue No solution2 Sonicate briefly aggregation->solution2 Yes solution4 Use a neutral pH buffer (6-8) ph_issue->solution4 Yes end_node Problem Solved ph_issue->end_node No solution1->end_node solution3 Use a co-solvent (DMSO/DMF) for stock preparation solution2->solution3 solution3->end_node solution4->end_node

References

Technical Support Center: Trisulfo-Cy5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trisulfo-Cy5-Alkyne. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this fluorescent probe in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent dye belonging to the cyanine (B1664457) family. It is characterized by three sulfonate groups, which increase its water solubility and reduce aggregation-induced self-quenching. The alkyne group allows for its covalent attachment to molecules containing an azide (B81097) group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". Its primary applications include the fluorescent labeling of biomolecules such as proteins, nucleic acids, and lipids in aqueous environments for various imaging and detection assays.

Q2: What are the spectral properties of this compound?

The spectral properties of this compound are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)~646 nm[1][2]
Emission Maximum (λem)~662 nm[1][2]
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹[1][2]
Recommended Laser Lines633 nm or 647 nm[3]
Spectrally Similar DyesAlexa Fluor® 647, CF® 647 Dye[3]

Q3: How does the trisulfonation of the Cy5 core affect its properties?

The presence of three sulfonate groups has several advantages:

  • Increased Hydrophilicity: This allows for the use of this compound in aqueous buffers without the need for organic co-solvents, making it highly compatible with biological experiments.

  • Reduced Aggregation: Cyanine dyes have a tendency to aggregate, which can lead to self-quenching of their fluorescence. The negatively charged sulfonate groups create electrostatic repulsion between dye molecules, minimizing aggregation and preserving their fluorescent brightness, even at high labeling densities.[4][5]

  • Low Nonspecific Binding: The increased hydrophilicity also reduces nonspecific binding to biomolecules and surfaces, leading to lower background signals and improved signal-to-noise ratios in imaging experiments.[]

Q4: Is the fluorescence of this compound sensitive to pH?

The fluorescence of this compound is generally insensitive to pH in the range of 4 to 10, making it suitable for a wide variety of biological assays conducted under different pH conditions.[3]

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Problem 1: Low or No Fluorescence Signal After Labeling

Possible Causes:

  • Inefficient Click Chemistry Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) may not have proceeded to completion.

  • Degradation of the Dye: this compound may have degraded due to improper storage or handling.

  • Fluorescence Quenching: Components in your experimental buffer or the local environment of the labeled molecule may be quenching the fluorescence.

  • Photobleaching: The dye may have been exposed to intense light for prolonged periods.

Troubleshooting Steps:

  • Verify the Click Chemistry Reaction:

    • Ensure all reagents for the click reaction are fresh and correctly prepared.

    • Optimize the concentration of the copper(I) catalyst. High concentrations of copper can sometimes lead to fluorescence quenching. The use of a copper-chelating ligand like THPTA is recommended to improve reaction efficiency and reduce catalyst-mediated quenching.

    • Confirm the presence of both the alkyne (on the dye) and azide (on your molecule of interest) functional groups.

  • Check for Dye Integrity:

    • Store this compound desiccated and protected from light at -20°C.[1]

    • Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.

    • You can check the dye's fluorescence by measuring a dilute solution in a suitable buffer (e.g., PBS) with a fluorometer.

  • Investigate Potential Quenching:

    • See the "Common Quenchers" section below for a list of substances that can quench Cy5 fluorescence.

    • If possible, perform a buffer exchange to remove potential quenching agents.

    • Consider the proximity of the dye to other molecules. Certain amino acids, like tryptophan, can cause quenching, although the effect on Cy5 is generally low.

  • Minimize Photobleaching:

    • Reduce the exposure time and intensity of the excitation light source.

    • Use an antifade mounting medium for microscopy samples.

    • Work quickly once the sample is exposed to light.

Problem 2: High Background Fluorescence

Possible Causes:

  • Unreacted Dye: Residual, unreacted this compound in the sample.

  • Nonspecific Binding: Although reduced by sulfonation, some nonspecific binding of the dye to cellular components or surfaces can still occur.

Troubleshooting Steps:

  • Remove Unreacted Dye:

    • Purify your labeled sample thoroughly after the click chemistry reaction. Methods like dialysis, size-exclusion chromatography, or precipitation can be effective.

  • Optimize Washing Steps:

    • Increase the number and duration of washing steps after labeling to remove any nonspecifically bound dye.

    • Consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to your washing buffers to reduce nonspecific interactions.

Experimental Protocols

General Protocol for Labeling a Protein with this compound via Click Chemistry

This protocol assumes you have a protein with an azide group incorporated.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Reducing agent solution (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Degassing equipment (optional, but recommended)

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent like DMSO or water.

  • In a microcentrifuge tube, combine your azide-modified protein with the this compound. The molar ratio will need to be optimized for your specific protein and desired degree of labeling.

  • Add the copper-chelating ligand to the reaction mixture.

  • Add the copper(II) sulfate solution.

  • Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate). This reduces Cu(II) to the catalytic Cu(I) species.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the labeled protein from excess dye and reaction components using a suitable method (e.g., spin desalting column, dialysis).

Visualizations

experimental_workflow Experimental Workflow for Protein Labeling cluster_preparation Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification cluster_analysis Analysis protein Azide-Modified Protein mix Mix Protein and Dye protein->mix dye This compound dye->mix add_reagents Add CuSO4, Ligand, and Reducing Agent mix->add_reagents incubate Incubate (1-2h, RT, dark) add_reagents->incubate purify Remove Excess Dye incubate->purify analyze Fluorescence Measurement or Imaging purify->analyze

Caption: A general workflow for labeling an azide-modified protein with this compound.

quenching_mechanisms Potential Fluorescence Quenching Pathways Cy5_excited Trisulfo-Cy5* (Excited State) Cy5_ground Trisulfo-Cy5 (Ground State) Cy5_excited->Cy5_ground Fluorescence (Desired Pathway) Quencher Quencher Cy5_excited->Quencher Collisional Quenching Complex [Cy5-Quencher] (Non-fluorescent complex) Cy5_ground->Complex Static Quenching (Ground-state complex formation) Heat Heat

References

Trisulfo-Cy5-Alkyne Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the successful conjugation of Trisulfo-Cy5-Alkyne.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescent dye containing a terminal alkyne group. This alkyne moiety allows the dye to be covalently attached to other molecules containing an azide (B81097) group through a chemical reaction known as "click chemistry". Its bright fluorescence in the far-red spectrum makes it ideal for labeling biomolecules such as proteins, antibodies, and nucleic acids for various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. The "trisulfo" component refers to three sulfonate groups, which significantly increase the dye's water solubility and can help reduce aggregation.[1][2]

Q2: What are the main methods for conjugating this compound?

A2: The two primary methods for conjugating this compound are:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used click chemistry reaction that requires a copper(I) catalyst to join the alkyne on the dye with an azide on the target molecule.[1][2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (like DBCO or BCN) instead of a terminal alkyne. While this compound itself is not strained, it will react with an azide-modified molecule in the presence of a copper catalyst. For a copper-free approach, you would need to use an azide-modified version of the dye with a strained alkyne on your target molecule. SPAAC is particularly advantageous for applications in living cells where the toxicity of copper is a concern.[3]

Q3: How should I store this compound?

A3: this compound powder should be stored at -20°C in the dark.[1] Stock solutions, typically prepared in an anhydrous solvent like DMSO or DMF, should also be stored at -20°C, protected from light and moisture, and used within a few weeks to avoid degradation.[4] For aqueous solutions, it is best to prepare them fresh for each experiment.

Q4: In what solvents is this compound soluble?

A4: this compound is soluble in water, as well as organic solvents such as DMSO (dimethyl sulfoxide) and DMF (dimethylformamide).[1] The high water solubility is a key advantage of the trisulfonated form of the dye.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Fluorescence Signal After Conjugation Low Conjugation Efficiency: The click chemistry reaction did not proceed efficiently.* For CuAAC: * Ensure the use of a freshly prepared reducing agent (e.g., sodium ascorbate) to maintain copper in the active Cu(I) state. * Use a copper-stabilizing ligand like THPTA or TBTA to protect the catalyst from oxidation and increase reaction efficiency.[2][5] * Degas your reaction mixture to remove oxygen, which can deactivate the Cu(I) catalyst. * Avoid using buffers containing primary amines (e.g., Tris) as they can interfere with the copper catalyst.[] Use phosphate, HEPES, or MOPS buffers instead. * Optimize the molar ratio of dye to your target molecule. A 5 to 10-fold molar excess of the dye is a good starting point.
Dye Degradation: The this compound has degraded due to improper storage or handling.* Prepare fresh stock solutions of the dye. * Always protect the dye from light to prevent photobleaching.
High Background Fluorescence Excess Unbound Dye: The purification step did not effectively remove all the unconjugated this compound.* Use an appropriate purification method for your conjugate. Size-exclusion chromatography (e.g., a desalting column) is effective for removing unbound dye from proteins and antibodies.[7] For oligonucleotides, ethanol (B145695) precipitation can be used.[4] * Ensure thorough washing steps if using a column-based purification method.
Non-specific Binding: The dye is binding to surfaces or other molecules in a non-covalent manner.* Incorporate blocking agents like Bovine Serum Albumin (BSA) in your experimental buffers, especially for immunofluorescence applications.[] * Ensure that purification methods are stringent enough to remove non-specifically bound dye.
Precipitation Observed During Reaction or Storage Dye Aggregation: Cyanine dyes, especially at high concentrations, are prone to aggregation, which can lead to fluorescence quenching and precipitation.* While the trisulfonate groups enhance water solubility, aggregation can still occur. If working with high concentrations, consider performing the conjugation in a buffer containing a small percentage of an organic solvent like DMSO or DMF to disrupt hydrophobic interactions.[9] * Store the final conjugate at an optimal concentration. If the conjugate needs to be stored at a high concentration, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.
Low Solubility of the Target Molecule: The molecule you are labeling may have poor solubility in the reaction buffer.* Ensure your target molecule is fully dissolved before initiating the conjugation reaction. * Adjust the buffer composition (e.g., pH, salt concentration) to improve the solubility of your molecule.
Unexpected Change in Conjugate's Spectroscopic Properties Fluorescence Quenching: Over-labeling of the target molecule can lead to self-quenching, where the dye molecules are too close to each other, resulting in reduced fluorescence.* Determine the Degree of Labeling (DOL) of your conjugate.[10] For most antibodies, an optimal DOL is between 2 and 10.[10] * Optimize the molar ratio of dye to target molecule in your conjugation reaction to achieve the desired DOL. Start with a lower dye-to-molecule ratio if you suspect over-labeling.

Quantitative Data Summary

Table 1: Spectroscopic Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~647 nm[1]
Emission Maximum (λem)~670 nm[1]
Molar Extinction Coefficient (ε)~250,000 M⁻¹cm⁻¹[1]
Recommended Laser Line633 nm or 647 nm[11]

Table 2: Recommended Starting Conditions for CuAAC Conjugation

ComponentRecommended Concentration/RatioNotes
This compound5-10 molar excess over the azide-containing moleculeCan be optimized based on desired DOL.
Azide-modified Molecule1-10 mg/mL (for proteins)Concentration should be optimized for your specific molecule.
Copper(II) Sulfate (CuSO₄)0.5-1 mMPrecursor to the active Cu(I) catalyst.
Reducing Agent (e.g., Sodium Ascorbate)5 mM (5-10 fold excess over CuSO₄)Must be freshly prepared.
Copper Ligand (e.g., THPTA or TBTA)2.5-5 mM (5 fold excess over CuSO₄)Stabilizes the Cu(I) catalyst and improves reaction efficiency.
BufferPhosphate, HEPES, or MOPS (pH 7.0-8.0)Avoid Tris-based buffers.
Reaction Time1-4 hours at room temperatureCan be performed overnight at 4°C.
TemperatureRoom Temperature (20-25°C)

Experimental Protocols

Protocol 1: Conjugation of this compound to an Azide-Modified Antibody (CuAAC)

Materials:

  • Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Desalting column for purification

Procedure:

  • Prepare Reagents:

    • Allow all reagents to warm to room temperature.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a fresh 100 mM solution of Sodium Ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add your azide-modified antibody to a final concentration of 1-5 mg/mL.

    • Add the this compound stock solution to achieve a 10-fold molar excess over the antibody. The final DMSO concentration should ideally be below 10%.

    • Prepare a premix of CuSO₄ and THPTA ligand by adding 1 part CuSO₄ stock to 5 parts THPTA stock.

    • Add the CuSO₄/THPTA premix to the antibody-dye mixture to a final CuSO₄ concentration of 1 mM.

  • Initiate the Reaction:

    • Add the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.

    • Gently mix the reaction and protect it from light.

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purification:

    • Purify the conjugated antibody from excess dye and reaction components using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm and ~647 nm to determine the protein concentration and the Degree of Labeling (DOL).

Protocol 2: Calculation of the Degree of Labeling (DOL)

Principle: The DOL is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the dye (~647 nm for Trisulfo-Cy5). A correction factor is needed because the dye also absorbs light at 280 nm.

Formulae:

  • Molar Concentration of Dye: [Dye] (M) = A_max / (ε_dye * path length)

  • Corrected Absorbance at 280 nm: A_280_corrected = A_280_measured - (A_max * CF)

    • CF (Correction Factor) = A_280_of_dye / A_max_of_dye (For Cy5, this is approximately 0.04)

  • Molar Concentration of Protein: [Protein] (M) = A_280_corrected / (ε_protein * path length)

  • Degree of Labeling (DOL): DOL = [Dye] / [Protein]

Example Parameters:

  • ε_dye (Trisulfo-Cy5): 250,000 M⁻¹cm⁻¹

  • ε_protein (IgG): 210,000 M⁻¹cm⁻¹

  • Path length: 1 cm

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purify 3. Purification & Analysis prep_antibody Azide-Modified Antibody mix Combine Antibody & Dye prep_antibody->mix prep_dye This compound Stock (DMSO) prep_dye->mix prep_catalyst CuSO4/THPTA Premix add_cat Add Catalyst prep_catalyst->add_cat prep_reducer Fresh Sodium Ascorbate add_red Initiate with Reducer prep_reducer->add_red mix->add_cat add_cat->add_red incubate Incubate (1-2h, RT) Protect from Light add_red->incubate purify Desalting Column incubate->purify analyze Spectrophotometry (A280 & A647) purify->analyze calculate Calculate DOL analyze->calculate

Caption: Workflow for this compound antibody conjugation via CuAAC.

troubleshooting_tree start Low Fluorescence Signal check_conjugation Was conjugation successful? start->check_conjugation check_dol Check Degree of Labeling (DOL) check_conjugation->check_dol Yes check_reagents Verify Reagent Integrity (Fresh Ascorbate, No Tris Buffer) check_conjugation->check_reagents No/Unsure overlabeling Is DOL too high (>10)? check_dol->overlabeling check_purification Review Purification Protocol optimize_ratio Optimize Dye:Molecule Ratio check_reagents->optimize_ratio final_fail Consult Further Support optimize_ratio->final_fail high_background High Background Signal? improve_purification Improve Purification/ Washing Steps high_background->improve_purification Yes final_ok Signal Optimized high_background->final_ok No add_blocking Add Blocking Agents (e.g., BSA) improve_purification->add_blocking add_blocking->final_ok overlabeling->high_background No reduce_dye Reduce Dye Molar Excess in Reaction overlabeling->reduce_dye Yes reduce_dye->final_ok

Caption: Troubleshooting decision tree for this compound conjugation.

References

Technical Support Center: Trisulfo-Cy5-Alkyne Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Trisulfo-Cy5-Alkyne labeled biomolecules from unreacted dye.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound labeled proteins and oligonucleotides.

Problem Potential Cause Suggested Solution
Low or No Fluorescence Signal in Final Product Inefficient Click Chemistry Reaction: The conjugation of this compound to the azide-modified biomolecule was unsuccessful.- Verify Reagents: Ensure the copper catalyst, ligands, and reducing agents for the click chemistry reaction are fresh and active. - Optimize Reaction Conditions: Adjust the reaction time, temperature, and component concentrations. Ensure the pH of the reaction buffer is optimal (typically around 7.5-8.5).[1]
Fluorescence Quenching: Over-labeling of the biomolecule with multiple dye molecules can lead to self-quenching.[2]- Calculate the Degree of Labeling (DOL): Aim for an optimal DOL of 2-4 for most antibodies and proteins.[2] - Reduce Dye-to-Biomolecule Ratio: Decrease the molar excess of this compound in the labeling reaction.
Photobleaching: The fluorescent dye has been degraded by exposure to light.- Protect from Light: Handle the dye and labeled product in a dark environment or use amber-colored tubes.[3]
Free Dye Detected After Purification Inefficient Purification Method: The chosen purification method is not adequately separating the labeled biomolecule from the smaller, unreacted dye.- Select Appropriate Method: For proteins, size-exclusion chromatography (SEC) or dialysis are effective.[2][4] For oligonucleotides, consider ion-pair reversed-phase HPLC or pH-controlled extraction.[5][6][7][8] - Repeat Purification: A second round of purification can remove residual free dye.[2]
Column Overload: Too much reaction mixture was loaded onto the chromatography column.- Follow Column Capacity Guidelines: Do not exceed the recommended sample volume for your spin or SEC column.[2]
Precipitation of Labeled Protein Increased Hydrophobicity: Over-labeling can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[2]- Lower the Degree of Labeling (DOL): Use a lower molar ratio of dye to protein in the labeling reaction.[2]
Inappropriate Buffer Conditions: The buffer composition or pH may not be suitable for the labeled protein.- Optimize Buffer: Ensure the buffer composition and pH maintain the stability of your specific protein.
Labeled Biomolecule Lost During Purification Adsorption to Purification Matrix: The labeled molecule may be non-specifically binding to the chromatography resin or membrane.- Choose Inert Materials: Use low-protein-binding spin columns or dialysis membranes.
Harsh Elution Conditions: In HPLC, the elution conditions may be too harsh, leading to sample loss.- Optimize HPLC Method: Adjust the gradient and mobile phase composition to ensure efficient recovery.

Frequently Asked Questions (FAQs)

1. What is the best method to purify my this compound labeled protein?

The most common and effective methods for purifying labeled proteins from small molecules like unreacted dye are based on size differences.[2]

  • Size-Exclusion Chromatography (SEC): This technique, including the use of spin columns, is highly effective for separating the larger labeled protein from the smaller free dye. It is a relatively quick method suitable for various sample volumes.[2][4][9]

  • Dialysis: This is a simple and cost-effective method for removing small molecules. The reaction mixture is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the small, unreacted dye to diffuse out while retaining the larger, labeled protein.[2]

2. How can I purify this compound labeled oligonucleotides?

For oligonucleotides, the following methods are recommended:

  • Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): This is a high-resolution technique that effectively separates labeled oligonucleotides from unreacted dye and other synthesis by-products.[5][8][10]

  • pH-Controlled Extraction: This method exploits the pH-dependent solubility of the fluorescent dye. By lowering the pH of the aqueous solution containing the labeled oligonucleotide and unreacted dye, and then mixing it with an immiscible organic solvent like butanol, the neutral free dye is preferentially extracted into the organic phase, leaving the hydrophilic labeled oligonucleotide in the aqueous phase.[6][7]

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This method can be used to purify charged, dye-labeled PNA (a DNA analog) and can be adapted for DNA and RNA oligonucleotides. The labeled oligonucleotide is separated from the free dye based on size and charge, and the product can be excised from the gel.[11]

3. How do I know if my purified product is free of unreacted dye?

You can assess the purity of your labeled biomolecule using the following methods:

  • SDS-PAGE and Fluorescence Scanning: For proteins, run the purified sample on an SDS-PAGE gel. A fluorescent scan of the gel should show a single fluorescent band corresponding to the molecular weight of your protein. The presence of a low molecular weight fluorescent band indicates contamination with free dye.[12]

  • High-Performance Liquid Chromatography (HPLC): For both proteins and oligonucleotides, HPLC analysis can separate the labeled product from the free dye. The chromatogram should ideally show a single major peak for the purified product.[6][7]

  • Spectrophotometry: While not a direct measure of purity from free dye, measuring the absorbance at 280 nm (for protein) and 650 nm (for Cy5) allows you to calculate the Degree of Labeling (DOL). An unusually high DOL may indicate the presence of free dye.[2]

4. What is the optimal Degree of Labeling (DOL) for my protein?

For most applications involving antibodies and other proteins, an optimal DOL is typically between 2 and 4. A DOL in this range maximizes the fluorescent signal without causing significant self-quenching, where the fluorescence intensity is reduced due to the close proximity of multiple dye molecules.[2]

5. My this compound is not very soluble in my aqueous reaction buffer. What should I do?

This compound is generally soluble in water, DMSO, and DMF.[13] If you encounter solubility issues in your aqueous buffer, you can first dissolve the dye in a small amount of a compatible organic solvent like DMSO or DMF before adding it to the reaction mixture.[14]

Experimental Protocols

Protocol 1: Purification of this compound Labeled Protein using a Spin Column

This protocol is suitable for rapid purification of small sample volumes.

Materials:

  • Spin column (e.g., Sephadex G-25)

  • Collection tubes

  • Reaction mixture containing the labeled protein

  • Elution buffer (e.g., PBS)

  • Microcentrifuge

Procedure:

  • Prepare the Column: Remove the bottom cap of the spin column and place it in a collection tube. Centrifuge at 1,500 x g for 1 minute to remove the storage buffer.

  • Equilibrate: Add 300 µL of elution buffer to the column and centrifuge at 1,500 x g for 2 minutes. Repeat this step twice, discarding the flow-through each time.

  • Load Sample: Place the column in a new collection tube. Carefully apply the reaction mixture (typically up to 100 µL) to the center of the resin bed.

  • Elute Labeled Protein: Centrifuge the column at 1,500 x g for 2 minutes. The eluate in the collection tube contains the purified, labeled protein. The unreacted this compound remains in the column resin.[2]

Protocol 2: Purification of this compound Labeled Oligonucleotide by pH-Controlled Extraction

This protocol is a facile method for removing unreacted dye from labeled oligonucleotides.[6][7]

Materials:

  • Reaction mixture containing the labeled oligonucleotide

  • 0.5 M or 1 M HCl

  • Water-saturated butanol

  • Microcentrifuge tubes

  • pH indicator strips or pH meter

Procedure:

  • Adjust pH: In a microcentrifuge tube, lower the pH of the aqueous reaction mixture to approximately 3.0 by adding small aliquots of HCl. Verify the pH using a pH strip or meter. The pKa of Cy5 is approximately 4.8, so at pH 3.0, the free dye will be protonated and more hydrophobic.[7]

  • Add Organic Solvent: Add an equal volume of water-saturated butanol to the pH-adjusted reaction mixture.

  • Extract: Vortex the mixture vigorously for 10-20 seconds to ensure thorough mixing of the two phases.

  • Separate Phases: Centrifuge the tube at a low speed (e.g., 2,000 x g) for 30 seconds to separate the aqueous and organic phases.

  • Collect Aqueous Phase: The upper organic phase (butanol) will contain the unreacted, more hydrophobic dye and will be colored blue. The lower aqueous phase contains the hydrophilic, labeled oligonucleotide. Carefully remove and discard the upper butanol layer.

  • Repeat (Optional): For higher purity, the extraction can be repeated with a fresh aliquot of water-saturated butanol.

  • Neutralize: After the final extraction, the pH of the aqueous phase containing the purified labeled oligonucleotide can be neutralized by adding a suitable base (e.g., NaOH) for storage or downstream applications.

Visualizations

experimental_workflow Purification Workflow for this compound Labeled Biomolecules cluster_labeling Labeling Reaction cluster_analysis Quality Control biomolecule Azide-Modified Biomolecule reaction Click Chemistry (Copper-Catalyzed) biomolecule->reaction dye This compound dye->reaction sec Size-Exclusion Chromatography (Proteins) reaction->sec Reaction Mixture dialysis Dialysis (Proteins) reaction->dialysis Reaction Mixture hplc RP-HPLC (Oligonucleotides) reaction->hplc Reaction Mixture extraction pH-Controlled Extraction (Oligonucleotides) reaction->extraction Reaction Mixture sds_page SDS-PAGE & Fluorescence Scan sec->sds_page Purified Protein dialysis->sds_page Purified Protein hplc_analysis HPLC Analysis hplc->hplc_analysis Purified Oligo extraction->hplc_analysis Purified Oligo dol DOL Calculation sds_page->dol hplc_analysis->dol troubleshooting_logic Troubleshooting Logic for Free Dye Contamination start Free Dye Detected After Purification? inefficient_method Was the purification method appropriate? start->inefficient_method Yes overloaded Was the column overloaded? inefficient_method->overloaded Yes solution1 Select a more suitable purification method (e.g., SEC for proteins, RP-HPLC for oligos). inefficient_method->solution1 No solution2 Reduce sample load and repeat purification. overloaded->solution2 Yes solution3 Repeat the purification step. overloaded->solution3 No end Purified Product solution1->end solution2->end solution3->end

References

Validation & Comparative

A Head-to-Head Comparison: Trisulfo-Cy5-Alkyne vs. Sulfo-Cy5-Alkyne for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging click chemistry for precise biomolecular labeling, the choice of fluorescent probe is critical. Among the plethora of options, cyanine (B1664457) dyes, particularly in their alkyne-functionalized forms, have emerged as workhorses for their brightness and photostability in the far-red spectrum. This guide provides an objective comparison of two highly water-soluble derivatives: Trisulfo-Cy5-Alkyne and Sulfo-Cy5-Alkyne, to aid in the selection of the optimal reagent for your experimental needs.

The primary distinction between these two powerful fluorescent probes lies in the degree of sulfonation, which directly impacts their physicochemical properties and, consequently, their performance in aqueous environments. While both dyes are designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the additional sulfonate group in this compound offers enhanced hydrophilicity.

Chemical Structure Overview

The core structure of both molecules is the Cy5 fluorophore, a pentamethine cyanine dye, functionalized with an alkyne group for click chemistry applications. The key difference is the number of sulfonic acid groups attached to the indolenine rings. Sulfo-Cy5-Alkyne, often referred to as di-Sulfo-Cy5-Alkyne, typically possesses two sulfonate groups, while this compound incorporates three.

G cluster_0 Core Cy5 Structure cluster_1 Sulfonation Variants Indolenine1 Indolenine Ring 1 Polymethine Polymethine Bridge Indolenine1->Polymethine Alkyne Alkyne Group (for Click Chemistry) Indolenine1->Alkyne Linker Sulfo_Cy5 Sulfo-Cy5-Alkyne (di-sulfonated) Indolenine1->Sulfo_Cy5 Trisulfo_Cy5 This compound (tri-sulfonated) Indolenine1->Trisulfo_Cy5 Indolenine2 Indolenine Ring 2 Polymethine->Indolenine2 Polymethine->Trisulfo_Cy5 Additional Sulfonation Site Indolenine2->Sulfo_Cy5 Indolenine2->Trisulfo_Cy5

Figure 1: Generalized structure of sulfonated Cy5-Alkyne dyes.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and Sulfo-Cy5-Alkyne based on commercially available data. It is important to note that values may vary slightly between different suppliers due to distinct measurement conditions.

PropertySulfo-Cy5-Alkyne (di-Sulfo)This compound
Excitation Maximum (λex) ~646 - 650 nm~647 nm[1]
Emission Maximum (λem) ~662 - 680 nm~670 nm[1]
Molar Extinction Coeff. ~250,000 - 271,000 cm⁻¹M⁻¹[][3]~250,000 cm⁻¹M⁻¹[1][4]
Fluorescence Quantum Yield 0.28[]Not explicitly stated, but expected to be higher than di-sulfo variant
Molecular Weight ~701.8 - 787.96 g/mol [][3]~788 g/mol [1][4]
Solubility High water solubility, soluble in DMSO, DMF[][5]Very high water solubility, soluble in DMSO, DMF, DCM[1]

Performance Comparison

While direct comparative experimental data is limited, the performance characteristics can be inferred from the fundamental properties of sulfonated cyanine dyes.

Solubility and Aggregation: The most significant advantage of increased sulfonation is enhanced aqueous solubility.[6] The additional negatively charged sulfonate group in this compound further reduces the tendency for dye aggregation in aqueous buffers.[1] Dye aggregation is a common issue with cyanine dyes that can lead to fluorescence quenching and reduced labeling efficiency. Therefore, for applications requiring high dye concentrations or involving proteins prone to precipitation, this compound is the superior choice.

Click Chemistry Efficiency: The intrinsic reactivity of the alkyne group in the copper-catalyzed click reaction is unlikely to be significantly affected by the degree of sulfonation of the Cy5 core. However, the improved solubility and reduced aggregation of this compound can lead to a higher effective concentration of the dye in its monomeric, reactive state, potentially improving the overall reaction efficiency and yield of the final conjugate.

Experimental Protocols

The following are detailed methodologies for key experiments to directly compare the performance of this compound and Sulfo-Cy5-Alkyne.

Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Process cluster_3 Product Azide_Biomolecule Azide-modified Biomolecule Mix Mix Reactants and Catalysts Azide_Biomolecule->Mix Alkyne_Dye Alkyne-Cy5 Dye (Sulfo or Trisulfo) Alkyne_Dye->Mix Catalyst Cu(I) Catalyst (e.g., CuSO4 + Sodium Ascorbate) Catalyst->Mix Ligand Ligand (e.g., TBTA or THPTA) Ligand->Mix Buffer Aqueous Buffer (e.g., PBS) Buffer->Mix Incubate Incubate (Room Temperature) Mix->Incubate Purify Purify Conjugate (e.g., Dialysis, SEC) Incubate->Purify Labeled_Biomolecule Fluorescently Labeled Biomolecule Purify->Labeled_Biomolecule

Figure 2: Workflow for CuAAC labeling of biomolecules.

Protocol for Labeling an Azide-Modified Protein:

  • Prepare Stock Solutions:

    • Azide-modified protein: 1-5 mg/mL in phosphate-buffered saline (PBS).

    • This compound and Sulfo-Cy5-Alkyne: 10 mM in nuclease-free water or DMSO.

    • Copper(II) sulfate (B86663) (CuSO₄): 20 mM in water.

    • Sodium Ascorbate (B8700270): 300 mM in water (prepare fresh).

    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand: 100 mM in water.

  • Reaction Setup (for a 200 µL reaction):

    • In a microcentrifuge tube, combine:

      • 50 µL of azide-modified protein solution.

      • 90 µL of PBS buffer.

      • 20 µL of 2.5 mM alkyne-dye solution (either Trisulfo-Cy5 or Sulfo-Cy5).

    • Vortex briefly to mix.

  • Catalyst Addition:

    • Add 10 µL of 100 mM THPTA solution and vortex.

    • Add 10 µL of 20 mM CuSO₄ solution and vortex.

    • To initiate the reaction, add 10 µL of 300 mM sodium ascorbate solution. Vortex immediately.

  • Incubation:

    • Protect the reaction from light and incubate for 30-60 minutes at room temperature.

  • Purification:

    • Remove unreacted dye and catalyst components by dialysis against PBS or using a size-exclusion chromatography (SEC) column appropriate for the size of the protein.

Protocol for Comparative Analysis of Labeling Efficiency and Brightness:
  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Cy5).

    • Calculate the protein concentration and the dye concentration using their respective extinction coefficients.

    • DOL = (moles of dye) / (moles of protein).

    • Compare the DOL achieved with this compound and Sulfo-Cy5-Alkyne under identical reaction conditions.

  • Comparative Brightness in Cellular Imaging:

    • Label a cellular target (e.g., a specific protein via metabolic labeling with an azide-containing amino acid) using both dyes in parallel.

    • Image the cells using a fluorescence microscope with identical acquisition settings (laser power, exposure time, etc.) for both samples.

    • Quantify the fluorescence intensity of the labeled structures to compare the signal-to-noise ratio and overall brightness.

Conclusion

Both this compound and Sulfo-Cy5-Alkyne are excellent choices for introducing a bright, far-red fluorophore onto biomolecules via click chemistry. The primary differentiator is the degree of sulfonation.

  • Sulfo-Cy5-Alkyne (di-sulfo) is a robust and highly soluble dye suitable for a wide range of applications.

  • This compound offers superior water solubility and a reduced tendency for aggregation, making it the preferred choice for demanding applications, such as labeling sensitive proteins, working at high dye concentrations, or when aiming for the highest possible fluorescence quantum yield and photostability.

For researchers prioritizing maximum performance and reliability in aqueous bioconjugation, the enhanced hydrophilicity of this compound provides a tangible advantage.

References

A Head-to-Head Comparison: Trisulfo-Cy5-Alkyne vs. Alexa Fluor 647 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in molecular labeling and detection, the choice of fluorescent probe is a critical decision that directly impacts experimental outcomes. Among the far-red fluorescent dyes compatible with click chemistry, Trisulfo-Cy5-Alkyne and Alexa Fluor 647 Alkyne are two prominent options. This guide provides an objective, data-driven comparison of their performance characteristics to aid in the selection of the optimal dye for your specific research needs.

Performance Characteristics: A Quantitative Comparison

Both this compound and Alexa Fluor 647 Alkyne are equipped with a terminal alkyne group, enabling their covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2] While they share similar spectral profiles, key differences in their photophysical properties and performance in demanding applications exist.

Table 1: Spectral and Physicochemical Properties

PropertyThis compoundAlexa Fluor 647 Alkyne
Excitation Maximum (nm) ~646 - 647[8]~650
Emission Maximum (nm) ~662 - 670[8]~665 - 668[9]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000[8]~270,000[9]
Quantum Yield Not explicitly stated for the alkyne derivative~0.33[10]
Reactive Group AlkyneAlkyne
Key Feature Trisulfonated for increased water solubility[7]High brightness and photostability[3][5]

Experimental Data and Applications

Both dyes are well-suited for a variety of fluorescence-based applications, including microscopy, flow cytometry, and in-gel analysis. Their utility in super-resolution microscopy techniques like stochastic optical reconstruction microscopy (STORM) is particularly noteworthy, where the photophysical properties of the fluorophore are paramount for achieving high-resolution images.

A significant drawback of conventional Cy5 dyes is their tendency to form non-fluorescent aggregates when conjugated to proteins, especially at high degrees of labeling, which can lead to self-quenching and a reduction in the overall fluorescence signal.[3][6] In contrast, Alexa Fluor 647 conjugates exhibit significantly less of this self-quenching effect, resulting in brighter and more reliable signals.[3][11] While the impact of trisulfonation on the aggregation propensity of Cy5-alkyne is not explicitly detailed in the available data, the inherent advantages of the Alexa Fluor 647 scaffold in this regard are well-documented.

Experimental Protocols

The following are generalized protocols for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to label azide-modified proteins with either this compound or Alexa Fluor 647 Alkyne. It is crucial to optimize the reaction conditions, particularly the dye-to-protein ratio, for each specific experiment.

Protocol 1: Labeling of Azide-Modified Proteins in Solution (CuAAC)

This protocol is suitable for labeling purified proteins that have been metabolically or chemically modified to contain azide (B81097) groups.

Materials:

  • Azide-modified protein in a sodium azide-free buffer (e.g., PBS)

  • This compound or Alexa Fluor 647 Alkyne

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • DMSO (for dissolving the alkyne dye)

  • Protein labeling buffer

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne dye in DMSO to a stock concentration of 10 mM.

    • Prepare a 100 mM stock solution of THPTA ligand in water.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Freshly prepare a 300 mM stock solution of sodium ascorbate (B8700270) in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein solution with the protein labeling buffer.

    • Add the alkyne dye stock solution to the desired final concentration (typically a 3-10 fold molar excess over the protein).

    • Add the THPTA ligand solution, followed by the CuSO₄ solution.[12] Vortex briefly to mix.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to initiate the click reaction.[13] Vortex briefly.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and other reaction components by size-exclusion chromatography or dialysis.

Diagrams

Click_Chemistry_Workflow cluster_preparation Preparation cluster_reaction Click Reaction (CuAAC) cluster_analysis Analysis Azide_Modified_Protein Azide-Modified Protein Reaction_Mix Combine Protein, Dye, CuSO4, and Ligand Azide_Modified_Protein->Reaction_Mix Alkyne_Dye Alkyne Dye (Trisulfo-Cy5 or AF647) Alkyne_Dye->Reaction_Mix Initiation Add Sodium Ascorbate Reaction_Mix->Initiation Incubation Incubate at RT (1-2 hours) Initiation->Incubation Purification Purify Labeled Protein (e.g., SEC) Incubation->Purification Labeled_Protein Fluorescently Labeled Protein Purification->Labeled_Protein

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Signaling_Pathway_Concept cluster_cell Cellular Process cluster_detection Detection Metabolic_Labeling Metabolic Labeling with Azide-Modified Substrate Protein_Synthesis Protein Synthesis Metabolic_Labeling->Protein_Synthesis Incorporation Azide_Protein Protein with Incorporated Azide Protein_Synthesis->Azide_Protein Click_Reaction Click Chemistry with Alkyne-Fluorophore Azide_Protein->Click_Reaction Labeling Fluorescent_Protein Fluorescently Labeled Protein Click_Reaction->Fluorescent_Protein

Conceptual workflow for labeling newly synthesized proteins.

Conclusion

For most applications, Alexa Fluor 647 Alkyne is likely the superior choice due to its well-documented higher brightness and photostability, and reduced tendency for self-quenching upon conjugation.[3][4][5][11] These characteristics are particularly advantageous for quantitative and super-resolution imaging applications where signal-to-noise and photostability are critical.

This compound remains a viable and potentially more cost-effective alternative. Its enhanced water solubility due to the trisulfonate groups can be beneficial for labeling reactions in purely aqueous environments, potentially reducing the need for organic co-solvents and minimizing protein precipitation.[7]

The ultimate selection should be guided by the specific requirements of the experiment, including the sensitivity of the detection method, the need for prolonged imaging, and budgetary considerations. It is always recommended to perform a small-scale pilot experiment to validate the performance of the chosen dye in your specific experimental context.

References

A Comparative Guide to Trisulfo-Cy5-Alkyne and Other Cyanine Dyes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for a wide range of applications, from cellular imaging to in vivo studies. The advent of click chemistry has revolutionized bioconjugation, and the choice of a fluorescent probe is a critical determinant of experimental success. This guide provides an objective comparison of Trisulfo-Cy5-Alkyne with other commonly used cyanine (B1664457) dyes, offering insights into their performance characteristics to facilitate an informed selection for your specific research needs.

Executive Summary

This compound is a sulfonated cyanine dye featuring an alkyne group for copper-catalyzed click chemistry reactions. The key advantage of this compound lies in its enhanced water solubility due to the presence of sulfonate groups. This property minimizes the need for organic co-solvents in labeling reactions, which can be detrimental to the structure and function of sensitive biomolecules like proteins.[1][2][3] This guide compares the performance of this compound against its non-sulfonated counterpart, Cy5-Alkyne, as well as other popular alternatives such as Alexa Fluor 647-Alkyne and DyLight 650-Alkyne. The comparison focuses on key performance indicators: spectral properties, molar extinction coefficient, quantum yield, photostability, and signal-to-noise ratio.

Quantitative Data Comparison

The following table summarizes the key photophysical and chemical properties of this compound and its alternatives. Data is compiled from various sources and should be considered as representative values, as experimental conditions can influence performance.

PropertyThis compoundCy5-Alkyne (non-sulfonated)Alexa Fluor 647-AlkyneDyLight 650-Alkyne
Excitation Maximum (nm) ~646~646~650~652
Emission Maximum (nm) ~662~662~665~672
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~250,000~250,000~270,000~250,000
Quantum Yield ~0.2 (for monosulfonated Cy5)[4]Data not readily available for direct comparison~0.33[5]Data not readily available for direct comparison
Water Solubility ExcellentPoor (requires organic co-solvent)[1][2]GoodGood
Photostability GoodGoodExcellent[6][7]Good

Performance Characteristics

Enhanced Water Solubility and Reduced Aggregation: The primary advantage of this compound is its high water solubility, conferred by the sulfonate groups.[1][2][3] This allows for labeling reactions in purely aqueous buffers, which is crucial for maintaining the native conformation and activity of proteins and other sensitive biomolecules.[3] In contrast, non-sulfonated Cy5-Alkyne requires the use of organic co-solvents like DMSO or DMF for dissolution, which can denature proteins.[1][2] Furthermore, the charged sulfonate groups reduce the tendency of the dye molecules to aggregate, a common issue with cyanine dyes that can lead to fluorescence quenching and reduced labeling efficiency.[4]

Brightness and Photostability: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While the molar extinction coefficients of the compared dyes are similar, Alexa Fluor 647 is reported to have a higher quantum yield, suggesting superior brightness.[5] In terms of photostability, which is critical for applications requiring prolonged or intense illumination like super-resolution microscopy, Alexa Fluor 647 has been shown to be more photostable than Cy5.[6][7] Studies on a related dye, Cy5.5, suggest that a lower net charge (fewer sulfonate groups) may correlate with higher photostability.[8] However, the practical advantages of increased water solubility and reduced aggregation with sulfonated dyes often outweigh a slight decrease in photostability for many applications.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of these cyanine dyes.

Protocol 1: General Protein Labeling using Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes a general procedure for labeling an azide-modified protein with an alkyne-containing cyanine dye.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-functionalized dye (this compound, Cy5-Alkyne, Alexa Fluor 647-Alkyne, or DyLight 650-Alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper chelating ligand (e.g., THPTA)

  • Degassing equipment (e.g., nitrogen or argon gas)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-dye in a suitable solvent (water for Trisulfo-Cy5, DMSO for non-sulfonated Cy5) to a stock concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.

    • Add the alkyne-dye stock solution to a final concentration of 2-5 molar equivalents relative to the protein.

    • Add the THPTA stock solution to a final concentration of 1 mM.

    • Add the CuSO₄ stock solution to a final concentration of 0.5 mM.

  • Initiate the Reaction:

    • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 5-10 minutes to prevent oxidation of the copper(I) catalyst.

    • Add the freshly prepared Sodium Ascorbate stock solution to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) state.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.

Protocol 2: Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol outlines a method for determining the relative fluorescence quantum yield of a cyanine dye using a known standard.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Cuvettes (1 cm path length)

  • Cyanine dye of interest (e.g., this compound)

  • Reference standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet or another well-characterized cyanine dye)

  • Spectroscopic grade solvent (e.g., ethanol (B145695) or PBS)

Procedure:

  • Prepare a Series of Dilutions:

    • Prepare a series of five dilutions for both the sample and the reference standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to avoid inner filter effects.

  • Measure Absorbance:

    • Measure the absorbance spectrum of each dilution and determine the absorbance at the excitation wavelength.

  • Measure Fluorescence Emission:

    • Using a fluorometer, record the fluorescence emission spectrum of each dilution. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate Fluorescence Spectra:

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each dilution.

  • Plot Data and Calculate Quantum Yield:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.

    • The slope of the resulting linear fit is proportional to the quantum yield.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_ref * (Slope_sample / Slope_ref) * (n_sample² / n_ref²) where Φ_ref is the quantum yield of the reference, Slope is the slope from the plot, and n is the refractive index of the solvent.

Visualizations

Experimental_Workflow_for_Protein_Labeling cluster_preparation Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis Protein Azide-Modified Protein Mix Mix Components Protein->Mix Dye Alkyne-Dye (e.g., Trisulfo-Cy5) Dye->Mix Reagents CuSO4, Reductant, Ligand Reagents->Mix Incubate Incubate (RT, 1-4h) Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Analysis Characterize (DOL) SEC->Analysis

Caption: Workflow for labeling an azide-modified protein with an alkyne-dye via CuAAC.

Signaling_Pathway_Illustration cluster_cell Cellular Environment Biomolecule Azide-labeled Biomolecule Labeled_Biomolecule Fluorescently Labeled Biomolecule Biomolecule->Labeled_Biomolecule Detection Fluorescence Detection Labeled_Biomolecule->Detection Excitation & Emission Alkyne_Dye This compound (or other dye) Alkyne_Dye->Biomolecule Click Chemistry (CuAAC)

Caption: Conceptual pathway for labeling and detecting a biomolecule using click chemistry.

Conclusion

The choice between this compound and other cyanine dyes depends on the specific requirements of the experiment. For applications involving sensitive biomolecules where maintaining their native structure is critical, the superior water solubility and reduced aggregation of this compound make it an excellent choice. While other dyes like Alexa Fluor 647-Alkyne may offer superior photostability and brightness, the need for organic co-solvents with non-sulfonated Cy5-Alkyne presents a significant drawback for many biological applications. By carefully considering the trade-offs between solubility, brightness, and photostability, researchers can select the optimal fluorescent probe to achieve reliable and reproducible results.

References

Quantum yield comparison of Trisulfo-Cy5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Trisulfo-Cy5-Alkyne Quantum Yield for Research Applications

For researchers, scientists, and drug development professionals utilizing fluorescence-based detection methods, the quantum yield (Φ) of a fluorophore is a critical parameter indicating the efficiency of converting absorbed light into emitted fluorescence. This guide provides a comparative analysis of the quantum yield of this compound against other commonly used fluorescent dyes with similar spectral properties, supported by experimental data and protocols.

Data Presentation: Quantum Yield Comparison

The following table summarizes the quantum yield of this compound and comparable fluorescent dyes. The selection of alternative dyes is based on their spectral similarity to Cy5 and their common use in bioorthogonal chemistry, such as click chemistry.

FluorophoreQuantum Yield (Φ)Notes
This compound ~0.28[]Value is for the general class of sulfo-Cyanine5 dyes.[]
Sulfo-Cy5 Alkyne0.20A water-soluble cyanine (B1664457) derivative.
Cy5 Alkyne0.20 - 0.27[2]A commonly used non-sulfonated Cy5 derivative for click chemistry.
Standard Cy50.27[3]A widely used fluorophore, often serving as a benchmark.
sulfo-Cyanine5.5 alkyne0.21An analogue with a slightly red-shifted spectrum.
Alexa Fluor 647 SE0.33A popular high-performance alternative to Cy5.
Cy5B-trisulfo, NHS0.40[4]A conformationally restrained variant with enhanced quantum yield.[4]

Experimental Protocols: Measuring Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a sample is the comparative method. This involves comparing the fluorescence intensity of the test sample to a standard sample with a known quantum yield.

The Comparative Method Protocol:
  • Selection of a Standard: A standard fluorophore with a well-characterized quantum yield and spectral properties similar to the test sample should be chosen. For the Cy5 family of dyes, a common standard is Rhodamine 101.

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the test sample and the standard in the same solvent.

    • The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to minimize inner filter effects.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring identical excitation wavelength and instrument settings for both the sample and the standard.

    • The integrated fluorescence intensity (the area under the emission curve) is then calculated for each solution.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the standard.

    • The slope of the resulting linear fits for the sample (Grad_X) and the standard (Grad_Std) are determined.

  • Quantum Yield Calculation: The quantum yield of the test sample (Φ_X) is calculated using the following equation:

    Φ_X = Φ_Std * (Grad_X / Grad_Std) * (n_X / n_Std)^2

    Where:

    • Φ_Std is the quantum yield of the standard.

    • Grad_X and Grad_Std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • n_X and n_Std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining quantum yield and the logical framework for comparing different fluorophores.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Dilute This compound Solutions abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_sample->abs_measure prep_standard Prepare Dilute Standard Dye Solutions prep_standard->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Comparative Equation) plot->calculate end_node End calculate->end_node start Start start->prep_sample start->prep_standard

Caption: Experimental workflow for quantum yield determination.

comparison_logic cluster_cy5 Cy5 Derivatives cluster_alternatives Alternative Dyes main_dye This compound sulfo_cy5 Sulfo-Cy5 Alkyne main_dye->sulfo_cy5 Compare cy5_alkyne Cy5 Alkyne main_dye->cy5_alkyne Compare standard_cy5 Standard Cy5 main_dye->standard_cy5 Compare af647 Alexa Fluor 647 main_dye->af647 Compare cy5_5 sulfo-Cy5.5 Alkyne main_dye->cy5_5 Compare evaluation Performance Evaluation sulfo_cy5->evaluation cy5_alkyne->evaluation standard_cy5->evaluation af647->evaluation cy5_5->evaluation

Caption: Logical comparison of this compound with alternatives.

References

A Head-to-Head Battle of Far-Red Dyes: Unveiling the Photostability of Cy5 versus Alexa Fluor Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent dye is paramount for generating high-quality, reproducible data in fluorescence microscopy and other fluorescence-based assays. In the far-red spectrum, Cy5 and the Alexa Fluor series, particularly Alexa Fluor 647, are prominent contenders. This guide provides an objective comparison of their photostability, supported by experimental data and detailed methodologies, to aid in the selection of the optimal dye for your research needs.

When it comes to photostability—a fluorophore's resistance to photochemical destruction upon light exposure—the evidence consistently points to the superior performance of the Alexa Fluor family over Cy5 dyes.[1][2] Studies have shown that Alexa Fluor 647, a spectral equivalent to Cy5, is considerably more photostable.[3][4] This enhanced durability translates to longer observation times and more reliable quantitative data in imaging experiments that require prolonged or intense illumination.

Quantitative Photostability Comparison

The superior photostability of Alexa Fluor 647 over Cy5 has been demonstrated in multiple studies. A key finding is that under continuous illumination, Alexa Fluor 647 retains a significantly higher percentage of its initial fluorescence compared to Cy5. For instance, one study reported that after 95 seconds of continuous illumination, Alexa Fluor 647 retained about 80% of its initial fluorescence, while Cy5 retained only about 55%.[3][4]

This difference in performance is attributed to the inherent chemical structures of the dyes. Cy5 dyes have a tendency to form non-fluorescent aggregates, especially when conjugated to proteins at high degrees of labeling (DOL).[2][5] This self-quenching effect leads to a reduction in the overall fluorescence signal.[2][5] In contrast, Alexa Fluor dyes are sulfonated, which makes them more hydrophilic and less prone to aggregation, resulting in brighter and more stable fluorescent conjugates.[6]

Here is a summary of the key performance characteristics:

PropertyCy5Alexa Fluor 647References
Photostability Less photostableSignificantly more photostable[3][4][5]
Initial Fluorescence Retention ~55% after 95s illumination~80% after 95s illumination[3][4]
Brightness of Conjugates Prone to self-quenching at high DOLLess self-quenching, resulting in brighter conjugates[2][5]
Excitation Maximum (nm) ~649-650~650-652[5]
Emission Maximum (nm) ~670~667-670[5]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000[4][5]

Experimental Protocol for Photostability Assessment

The following is a generalized protocol for comparing the photostability of fluorescent dyes, based on common methodologies cited in the literature.[4] This protocol can be adapted for specific applications and instrumentation.

Objective: To quantify and compare the photobleaching rates of Cy5 and Alexa Fluor 647.

Materials:

  • Solutions of Cy5 and Alexa Fluor 647 (free dyes or conjugated to a biomolecule of interest, e.g., an antibody).

  • Phosphate-buffered saline (PBS) or another suitable buffer.

  • Microscope slides and coverslips, or microplate wells.

  • Fluorescence microscope equipped with:

    • A stable light source (e.g., mercury arc lamp, laser).

    • Appropriate filter sets for Cy5/Alexa Fluor 647 (e.g., excitation ~630-650 nm, emission ~660-700 nm).

    • A sensitive camera (e.g., CCD or sCMOS).

  • Image analysis software (e.g., ImageJ, Fiji).

Methodology:

  • Sample Preparation:

    • Prepare solutions of the fluorescent dyes at a standardized concentration in a suitable buffer.

    • Alternatively, for biological samples, stain cells or tissues with antibodies conjugated to Cy5 or Alexa Fluor 647 according to a standard immunofluorescence protocol.

    • Mount the samples on microscope slides or prepare them in microplate wells.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the dyes being tested.

    • Use a consistent objective lens and magnification for all measurements.

    • Set the camera parameters (exposure time, gain) to an initial value that provides a good signal without saturating the detector. These settings must remain constant throughout the experiment.

  • Image Acquisition:

    • Focus on the sample.

    • Begin continuous illumination of a specific region of interest (ROI).

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) for a defined period (e.g., 90-120 seconds or until the fluorescence has significantly decayed).

  • Data Analysis:

    • Open the time-lapse image series in the image analysis software.

    • Define an ROI that encompasses the fluorescent signal.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the intensity of a region without any fluorescent signal and subtracting it from the ROI measurements.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0) to express the decay as a percentage.

    • Plot the normalized fluorescence intensity as a function of time for each dye.

    • Compare the photobleaching curves to determine the relative photostability.

G cluster_prep Sample Preparation cluster_microscope Microscopy & Image Acquisition cluster_analysis Data Analysis prep_dye Prepare Dye Solutions (Cy5 & Alexa Fluor 647) mount Mount Samples prep_dye->mount prep_bio Or Stain Biological Samples prep_bio->mount setup Microscope Setup (Consistent Settings) mount->setup acquire Acquire Time-Lapse Images (Continuous Illumination) setup->acquire measure Measure Fluorescence Intensity (ROI over time) acquire->measure normalize Normalize to Initial Intensity measure->normalize plot Plot Intensity vs. Time normalize->plot compare Compare Photobleaching Curves plot->compare

References

A Comparative Guide to Mass Spectrometry Validation of Trisulfo-Cy5-Alkyne Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and verifiable labeling of proteins is paramount for the accuracy and reproducibility of a multitude of applications, from cellular imaging to targeted drug delivery. Trisulfo-Cy5-Alkyne has emerged as a valuable tool for fluorescently tagging biomolecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry." The validation of this covalent conjugation is a critical quality control step, and mass spectrometry stands out as the gold standard for providing unambiguous confirmation and characterization of the labeled product.

This guide offers an objective comparison of this compound with common alternatives, supported by an understanding of their physicochemical properties and their implications for mass spectrometric analysis. Detailed experimental protocols for protein labeling and subsequent validation are also provided.

Performance Comparison of Alkyne-Functionalized Fluorescent Dyes

The choice of a fluorescent label can significantly impact not only the downstream biological application but also the ease and clarity of mass spectrometry validation. Here, we compare this compound with two prominent alternatives: Sulfo-Cy5-Alkyne and Alexa Fluor 647 Alkyne.

Table 1: Quantitative Comparison of Alkyne-Functionalized Dyes

FeatureThis compoundSulfo-Cy5-AlkyneAlexa Fluor 647 Alkyne
Molecular Weight ~788 g/mol Varies (typically less sulfonated than Trisulfo)Varies (proprietary structure)
Excitation Max. ~646 nm~646 nm~650 nm
Emission Max. ~662 nm~662 nm~668 nm
Sulfonation Level High (Three sulfo groups)Moderate (Typically one sulfo group)Varies (Sulfonated for hydrophilicity)
Hydrophilicity Very HighHighHigh
Labeling Chemistry Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
Expected MS Signal Clear mass shift upon labeling. High negative charge may favor negative ion mode.Clear mass shift upon labeling. Good ionization in both positive and negative modes.Clear mass shift upon labeling. Good ionization characteristics.
Potential for MS Ion Suppression Higher potential due to increased charge and hydrophilicity, which can affect droplet formation and ionization efficiency in ESI-MS.[1]Moderate potential.Generally low, as Alexa Fluor dyes are optimized for robust performance.
Photostability GoodGoodExcellent

Experimental Protocols

The following protocols provide a detailed methodology for labeling a protein containing an azide (B81097) group with this compound and validating the conjugation using mass spectrometry.

Protocol 1: Protein Labeling with this compound via CuAAC

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Desalting column (e.g., PD-10)

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein (e.g., 1 mg/mL final concentration) with a 5 to 10-fold molar excess of this compound.

    • Prepare the copper catalyst by mixing CuSO₄ and THPTA at a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO₄ and 5 µL of 50 mM THPTA). Let it complex for 5 minutes at room temperature.

    • Add the copper catalyst to the protein-dye mixture to a final concentration of 1 mM CuSO₄.

    • Initiate the click reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Remove excess, unreacted dye and catalyst components using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will be visibly colored.

    • Confirm the purity by SDS-PAGE and in-gel fluorescence scanning.

Protocol 2: Mass Spectrometry Validation of this compound Labeling

A. Intact Mass Analysis (ESI-MS)

Purpose: To confirm the covalent attachment of the dye and determine the degree of labeling (DOL).

Procedure:

  • Sample Preparation:

    • Desalt the purified labeled protein sample using a suitable method (e.g., C4 ZipTip) to remove any remaining non-volatile salts.

    • Elute the protein in a solution compatible with mass spectrometry, such as 50% acetonitrile/0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).

    • Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the unlabeled and expected labeled protein masses.

    • Deconvolute the resulting multiply charged spectrum to obtain the intact mass of the protein.

  • Data Analysis:

    • Compare the mass of the labeled protein to the mass of the unlabeled protein. The mass shift should correspond to the molecular weight of this compound (~788 Da) plus the mass of the triazole ring formed during the click reaction.

    • The presence of multiple peaks corresponding to the addition of one, two, or more dye molecules will reveal the degree of labeling and the heterogeneity of the sample.

B. Peptide Mapping (LC-MS/MS)

Purpose: To identify the specific site(s) of labeling.

Procedure:

  • Protein Digestion:

    • Denature the labeled protein using a chaotropic agent (e.g., urea).

    • Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide.

    • Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a reverse-phase liquid chromatography (LC) column coupled to a tandem mass spectrometer (MS/MS).

    • Separate the peptides using a gradient of increasing organic solvent.

    • The mass spectrometer will acquire MS1 scans to determine the mass of the eluting peptides and MS2 scans (fragmentation) of selected peptides.

  • Data Analysis:

    • Search the acquired MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest).

    • Include a variable modification corresponding to the mass of this compound plus the triazole ring on the potential azide-containing amino acid residue.

    • The identification of a peptide with this specific mass modification will confirm the site of labeling.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams have been generated.

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_validation Mass Spectrometry Validation azide_protein Azide-Modified Protein reaction Click Reaction (CuAAC) azide_protein->reaction cy5_alkyne This compound cy5_alkyne->reaction reagents CuSO4, THPTA, Na-Ascorbate reagents->reaction desalting Desalting Column reaction->desalting intact_ms Intact Mass Analysis (ESI-MS) desalting->intact_ms peptide_mapping Peptide Mapping (LC-MS/MS) desalting->peptide_mapping data_analysis1 data_analysis1 intact_ms->data_analysis1 Determine Degree of Labeling data_analysis2 data_analysis2 peptide_mapping->data_analysis2 Identify Labeling Site(s)

Caption: Experimental workflow for labeling and validation.

ms_validation_logic cluster_goal Primary Goal cluster_method Chosen Method cluster_rationale Rationale cluster_outcome Outcome validation Validate Covalent Labeling ms Mass Spectrometry validation->ms mass_shift Detects Precise Mass Shift of Dye ms->mass_shift dol Quantifies Degree of Labeling ms->dol site_id Identifies Specific Labeling Sites ms->site_id unambiguous_proof Unambiguous Confirmation of Conjugation mass_shift->unambiguous_proof dol->unambiguous_proof site_id->unambiguous_proof

Caption: Rationale for using mass spectrometry for validation.

Conclusion

This compound is a highly effective reagent for fluorescently labeling azide-modified proteins. Its high degree of sulfonation imparts excellent water solubility, which can be advantageous for biological applications. However, this same property may present challenges in mass spectrometry by potentially increasing ion suppression. When choosing a fluorescent dye for applications that require rigorous mass spectrometric validation, researchers should consider the trade-offs between hydrophilicity and potential impacts on ionization efficiency. Alternatives like Sulfo-Cy5-Alkyne or Alexa Fluor 647 Alkyne may offer a balance of desirable properties. Regardless of the dye chosen, mass spectrometry, through both intact mass analysis and peptide mapping, provides the most definitive and comprehensive validation of successful protein labeling.

References

A Head-to-Head Comparison of Far-Red Fluorescent Alkynes for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology and drug development, the precise and efficient labeling of target biomolecules is paramount. Far-red fluorescent alkynes, used in conjunction with bioorthogonal click chemistry, offer a powerful method for visualizing proteins, glycans, and other molecules in complex biological systems. Their long-wavelength emission minimizes cellular autofluorescence, enhances tissue penetration, and reduces phototoxicity, making them ideal for sensitive imaging applications.

This guide provides a direct comparison of the most common far-red fluorescent alkynes, focusing on key performance metrics to inform your selection process. We present quantitative photophysical data, detailed experimental protocols for their application, and diagrams illustrating the underlying chemical workflows.

Quantitative Performance Comparison

The efficacy of a fluorescent probe is determined by its photophysical properties. Brightness, a critical parameter for sensitive detection, is a function of both the molar extinction coefficient (how efficiently the molecule absorbs light) and the quantum yield (how efficiently it converts absorbed light into emitted fluorescence). Photostability is also crucial for imaging applications that require prolonged or intense light exposure.

Here, we compare two of the most widely used far-red fluorophores available as alkyne derivatives: Alexa Fluor™ 647 and Cyanine5 (Cy®5).

PropertyAlexa Fluor™ 647 AlkyneSulfo-Cyanine5 AlkyneJustification
Excitation Max (nm) ~650 nm~649 nmBoth dyes are optimally excited by the 633 nm or 647 nm laser lines commonly found on fluorescence microscopes and flow cytometers.[1][2]
Emission Max (nm) ~665 nm~671 nmThe emission spectra are nearly identical, allowing for the use of the same standard Cy5 filter sets.[1][2]
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ~239,000250,000Both dyes exhibit very high molar extinction coefficients, indicating efficient light absorption.[1][2][3][4]
Fluorescence Quantum Yield (Φ) 0.33 0.20Alexa Fluor™ 647 has a significantly higher quantum yield, meaning it is more efficient at converting absorbed photons into fluorescence.[2][3][4][5]
Relative Brightness (ε x Φ) ~78,870 ~50,000Due to its higher quantum yield, Alexa Fluor™ 647 is substantially brighter than Cy5, enabling better detection of low-abundance targets.[6]
Photostability HigherLowerAlexa Fluor™ 647 is engineered to be more resistant to photobleaching than Cy5, providing a more stable signal during extended imaging experiments.[6]
pH Sensitivity Insensitive (pH 4-10)Insensitive (pH 4-10)Both probes maintain stable fluorescence across a broad range of physiological pH values.[1]
Solubility High (Sulfonated forms)High (Sulfonated forms)Both are available as sulfonated versions (e.g., Sulfo-Cy5), which confers high water solubility, essential for biological applications.[1][7]

Visualizing the Chemistry and Workflow

To effectively use these probes, it is essential to understand the experimental workflow and the underlying click chemistry reactions.

G cluster_workflow Experimental Workflow for Cell Labeling A 1. Metabolic Labeling Introduce azide-modified biomolecule into live cells (e.g., Ac4GalNAz) B 2. Cell Culture & Harvest Incubate cells for azide (B81097) incorporation A->B C 3. Fixation & Permeabilization Fix cells with formaldehyde (B43269) and permeabilize with a detergent (e.g., Triton X-100) B->C D 4. Click Reaction Add reaction cocktail containing far-red fluorescent alkyne and copper catalyst C->D E 5. Washing & Staining Wash to remove excess reagents and add counterstains (e.g., DAPI) D->E F 6. Imaging Visualize labeled structures via fluorescence microscopy E->F

Caption: A typical workflow for labeling cellular components using bioorthogonal chemistry.

The "Click Reaction" step can be performed using two main strategies: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). While terminal alkynes like those on AF647 and Cy5 require a copper catalyst, other probes utilize strained ring systems (e.g., DBCO, BCN) for copper-free reactions.

G cluster_c Click Chemistry Approaches cluster_0 Copper-Catalyzed (CuAAC) cluster_1 Strain-Promoted (SPAAC) Azide1 Azide-Modified Biomolecule Product1 Stable Triazole Linkage Azide1->Product1 Alkyne1 Terminal Alkyne (e.g., Cy5-Alkyne) Alkyne1->Product1 Catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) Catalyst->Product1 Azide2 Azide-Modified Biomolecule Product2 Stable Triazole Linkage Azide2->Product2 Copper-Free Alkyne2 Strained Alkyne (e.g., DBCO-Fluorophore) Alkyne2->Product2 Copper-Free

Caption: Comparison of Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) click reactions.

Experimental Protocols

The following is a generalized protocol for labeling azide-modified biomolecules in fixed cells using a far-red fluorescent alkyne via a copper-catalyzed click reaction (CuAAC). This protocol is adapted from established methods such as the Click-iT® EdU assays.[8][9]

I. Materials and Reagents
  • Cells: Cultured cells previously treated with an azide-containing metabolic precursor (e.g., an azido-sugar, azido-amino acid).

  • Far-Red Fluorescent Alkyne: Alexa Fluor™ 647 Alkyne or Sulfo-Cy5 Alkyne. Prepare a 1-10 mM stock solution in DMSO.

  • Fixative Solution: 3.7% - 4% Paraformaldehyde (PFA) in PBS, pH 7.4.

  • Permeabilization Buffer: 0.5% Triton® X-100 in PBS.

  • Wash Buffer: 3% Bovine Serum Albumin (BSA) in PBS.

  • Click Reaction Buffer: 100 mM Tris or PBS, pH 7.4.

  • Copper (II) Sulfate (CuSO₄): 100 mM stock solution in deionized water.

  • Reducing Agent: Sodium Ascorbate. Prepare a 1 M stock solution in deionized water immediately before use.

  • Optional Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for improved reaction efficiency and reduced cell damage.[10][11]

II. Cell Preparation and Fixation
  • Plate Cells: Plate azide-labeled cells on coverslips in a multi-well plate and allow them to adhere.

  • Fixation: Remove the culture medium and add 1 mL of Fixative Solution to each well. Incubate for 15 minutes at room temperature.[12]

  • Wash: Remove the fixative and wash the cells twice with 1 mL of 3% BSA in PBS.

  • Permeabilization: Add 1 mL of Permeabilization Buffer to each well. Incubate for 20 minutes at room temperature.[12]

  • Wash: Remove the permeabilization buffer and wash the cells twice with 1 mL of 3% BSA in PBS. Proceed immediately to the click reaction.

III. Copper-Catalyzed Click Reaction (CuAAC)

Note: The click reaction cocktail should be prepared fresh and used immediately, as the catalyst is susceptible to oxidation.[9] Add components in the order listed to prevent precipitation.

  • Prepare Click Reaction Cocktail: For a 500 µL final volume (sufficient for one coverslip in a 24-well plate), combine the following:

    • Click Reaction Buffer: 438 µL

    • CuSO₄ (from 100 mM stock): 2 µL (Final concentration: 400 µM)

    • Fluorescent Alkyne (from 10 mM stock): 5 µL (Final concentration: 100 µM)

    • Sodium Ascorbate (freshly made 1 M stock): 5 µL (Final concentration: 10 mM)

  • Vortex: Mix the cocktail thoroughly.

  • Labeling: Remove the wash buffer from the cells and add 500 µL of the click reaction cocktail to each coverslip.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[8][9]

  • Wash: Remove the reaction cocktail and wash the cells three times with 3% BSA in PBS.

IV. Counterstaining and Imaging
  • Counterstain (Optional): If desired, stain nuclei by incubating with a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 10-15 minutes.

  • Final Wash: Wash the cells once with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope equipped with a Cy5 filter set (e.g., Excitation: 620-640 nm, Emission: 660-680 nm).[13] Acquire images of the far-red fluorescence channel and any other channels (e.g., DAPI).

References

A Comprehensive Guide to Alternatives for Trisulfo-Cy5-Alkyne in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the dynamic world of live cell imaging, the selection of fluorescent probes is a critical determinant of experimental success. Trisulfo-Cy5-Alkyne has been a staple for click chemistry applications due to its far-red emission, which minimizes cellular autofluorescence and phototoxicity. However, the expanding landscape of fluorescent dye development offers a plethora of alternatives, each with unique photophysical properties and performance characteristics. This guide provides an objective comparison of commercially available alternatives to this compound, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal probe for their specific needs.

Quantitative Comparison of Azide-Reactive Dyes for Live Cell Imaging

The ideal fluorescent probe for live cell imaging should exhibit high brightness, exceptional photostability, good cell permeability, and minimal impact on cellular physiology. Brightness is a product of the dye's molar extinction coefficient and its fluorescence quantum yield. The following table summarizes the key photophysical properties of this compound and several notable alternatives. It is important to note that quantum yields can be highly dependent on the local environment and conjugation state.

Dye FamilySpecific DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Features
Cyanine Dyes This compound~646~662~250,000~0.2High water solubility, good brightness.
diSulfo-Cy5-Alkyne646662271,0000.28High water solubility and brightness.
Cy5-Alkyne~649~666~250,0000.27Less water-soluble than sulfonated versions.[1]
DBCO-Cy5651670250,0000.27 - 0.4Copper-free click chemistry compatible.[1]
Alexa Fluor Dyes Alexa Fluor 647 Alkyne650668239,0000.33High photostability and brightness, pH insensitive.[2][3]
CF Dyes CF™640R Alkyne642662105,000Not specifiedReported to be much brighter and more photostable than Cy5 and Alexa Fluor 647.[4][5]
Rhodamine Dyes LIVE 590 click (Tetrazine)590610Not specifiedNot specifiedCell-permeable, suitable for STED nanoscopy.[6]
Coumarin Dyes Coumarin 343 X azideNot specifiedNot specifiedNot specified0.63Fluorogenic potential, but in the blue-green spectrum.
AZDyes AZDye 647 Alkyne653669250,000Not specifiedSpectrally similar to Alexa Fluor 647.

Experimental Protocols

Successful live cell imaging using click chemistry relies on carefully optimized protocols that balance efficient labeling with the maintenance of cell health. Below are detailed methodologies for metabolic labeling of nascent proteins and subsequent fluorescent tagging using both copper-catalyzed and copper-free click chemistry.

Metabolic Labeling of Nascent Proteins using BONCAT

BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique to label newly synthesized proteins within cells.[7][8][9][10][11]

Materials:

  • L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG)

  • Methionine-free cell culture medium

  • Live cells of interest

Protocol:

  • Culture cells to the desired confluency.

  • Remove the normal growth medium and wash the cells once with pre-warmed PBS.

  • Replace the medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine reserves.

  • Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM) or HPG.

  • Incubate the cells for the desired labeling period (e.g., 1-4 hours) to allow for the incorporation of the non-canonical amino acid into newly synthesized proteins.

  • Proceed to the click chemistry labeling step.

Live-Cell Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for labeling the surface of live cells and minimizes copper toxicity through the use of a stabilizing ligand.[6][12][13][14]

Materials:

  • Metabolically labeled live cells

  • Alkyne-functionalized fluorescent dye (e.g., this compound)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

Protocol:

  • Prepare the following stock solutions:

    • Alkyne-dye: 10 mM in DMSO

    • CuSO₄: 50 mM in water

    • THPTA: 250 mM in water

    • Sodium ascorbate: 100 mM in water (prepare fresh)

  • Wash the metabolically labeled cells twice with ice-cold DPBS.

  • Prepare the click reaction cocktail on ice. For a 1 mL reaction volume, add the following in order:

    • 950 µL DPBS

    • 1 µL of 50 mM CuSO₄ (final concentration: 50 µM)

    • 1 µL of 250 mM THPTA (final concentration: 250 µM)

    • 2.5 µL of 10 mM Alkyne-dye (final concentration: 25 µM)

    • 25 µL of 100 mM sodium ascorbate (final concentration: 2.5 mM)

  • Gently mix the cocktail and immediately add it to the cells.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Aspirate the reaction cocktail and wash the cells three times with DPBS.

  • Replace with fresh culture medium and image the cells.

Live-Cell Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free

SPAAC is preferred for many live-cell applications as it eliminates the concern of copper-induced cytotoxicity.[15][16][17][18] This protocol uses a strained cyclooctyne-conjugated dye.

Materials:

  • Metabolically labeled live cells (with an azide-containing amino acid like AHA)

  • Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • DPBS or other suitable imaging buffer

Protocol:

  • Prepare a stock solution of the DBCO-dye (e.g., 10 mM in DMSO).

  • Wash the metabolically labeled cells twice with pre-warmed DPBS.

  • Dilute the DBCO-dye stock solution in pre-warmed culture medium or DPBS to the desired final concentration (typically 5-25 µM).

  • Add the dye-containing medium to the cells.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Aspirate the labeling solution and wash the cells three times with DPBS.

  • Add fresh culture medium and proceed with imaging.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key biological pathway for metabolic labeling and the experimental workflows for subsequent fluorescent tagging.

BONCAT_Pathway cluster_extracellular Extracellular cluster_cell Cell AHA Azidohomoalanine (AHA) (Methionine analog) Transport Amino Acid Transporter AHA->Transport Uptake MetRS Methionyl-tRNA Synthetase (MetRS) Transport->MetRS AHA_tRNA AHA-tRNA_Met MetRS->AHA_tRNA Charging Ribosome Ribosome AHA_tRNA->Ribosome NascentProtein Nascent Protein with AHA Ribosome->NascentProtein Translation

BONCAT Metabolic Labeling Pathway.

Live_Cell_Imaging_Workflow cluster_labeling Step 1: Metabolic Labeling cluster_click Step 2: Click Chemistry cluster_imaging Step 3: Imaging MetabolicLabeling Incubate live cells with Azidohomoalanine (AHA) CuAAC Copper-Catalyzed (CuAAC) + Alkyne-Dye MetabolicLabeling->CuAAC SPAAC Copper-Free (SPAAC) + DBCO-Dye MetabolicLabeling->SPAAC Wash Wash Cells CuAAC->Wash SPAAC->Wash Imaging Live Cell Fluorescence Microscopy Wash->Imaging

Experimental Workflow for Live Cell Imaging.

References

Trisulfo-Cy5-Alkyne: A Comparative Guide for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the power of super-resolution microscopy, the selection of an appropriate fluorescent probe is a critical determinant of imaging success. This guide provides an objective comparison of Trisulfo-Cy5-Alkyne's performance in stochastic optical reconstruction microscopy (STORM) against other commonly used fluorophores, supported by experimental data and detailed protocols.

This compound is a far-red emitting cyanine (B1664457) dye functionalized with an alkyne group for straightforward conjugation to biomolecules via click chemistry. The key feature of this dye is its three sulfonic acid groups, which enhance its water solubility and significantly influence its photophysical properties, making it a distinct alternative to conventional Cy5 and its direct competitor, Alexa Fluor 647.

Quantitative Performance Comparison

The performance of a fluorophore in STORM is dictated by several key parameters, including photon yield, localization precision, and its blinking characteristics within a specific chemical environment. The following tables summarize the quantitative performance of Trisulfo-Cy5 and its alternatives.

PropertyTrisulfo-Cy5 (in NaBH4 buffer)[1]Standard Cy5 (in Thiol Buffer)[1]Alexa Fluor 647 (in Thiol Buffer)[2]
Excitation Max (nm) ~669~649~650
Emission Max (nm) ~685~670~668
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~241,000~250,000~270,000
Quantum Yield ~0.4~0.2~0.33
Avg. Photons per Switching Event ~1,800~770High (often thousands of photons)
Localization Precision (nm) ~6.6~8.4Excellent
Spatial Resolution (FRC, nm) ~13~18High
Photostability HighModerateHigh
Blinking Cycles GoodGoodHigh

Head-to-Head dSTORM Performance

FeatureTrisulfo-Cy5Standard Cy5 / Alexa Fluor 647
Imaging Buffer Requires NaBH4-based buffer for optimal blinking.[1]Standard thiol-based buffers (e.g., MEA, BME).[1][2]
Photon Output Significantly higher photon yield per switching event.[1]Lower photon yield compared to Trisulfo-Cy5.[1]
Localization Precision Superior localization precision due to higher photon count.[1]Good localization precision, but lower than Trisulfo-Cy5.[1]
Spatial Resolution Achieves higher spatial resolution.[1]Standard high-resolution performance.[1]
Blinking Kinetics Does not blink efficiently in conventional high-thiol dSTORM buffers.[1]Well-characterized blinking in thiol buffers.[2]

Experimental Protocols

Achieving optimal performance from these fluorophores necessitates distinct experimental conditions, particularly concerning the imaging buffer.

Protocol 1: dSTORM Imaging with this compound

This protocol is adapted from methodologies used for the closely related Cy5B-trisulfo.[1]

1. Sample Preparation:

  • Labeling: Conjugate this compound to your target biomolecule (e.g., an azide-modified antibody or protein) using a copper-catalyzed click chemistry reaction. Purify the labeled conjugate to remove excess dye.

  • Immunostaining: Perform standard immunofluorescence staining on fixed and permeabilized cells.

  • Mounting: Mount the sample in a suitable imaging chamber.

2. Imaging Buffer Preparation (NaBH4-based):

  • Prepare a stock solution of 0.1% (w/v) sodium borohydride (B1222165) (NaBH4) in phosphate-buffered saline (PBS). Note: NaBH4 is a reducing agent and should be handled with care. Prepare this solution fresh before imaging.

  • For imaging, immerse the sample in the freshly prepared 0.1% NaBH4 in PBS.

3. dSTORM Image Acquisition:

  • Microscope: Use a total internal reflection fluorescence (TIRF) microscope equipped with a high-power 640 nm laser for excitation and a sensitive EMCCD or sCMOS camera.

  • Pre-reduction: Before imaging, incubate the sample in the NaBH4/PBS buffer for approximately 30 minutes to reduce the dye molecules.[1]

  • Illumination: Illuminate the sample with the 640 nm laser at a high power density (e.g., 2.5 kW/cm²).[1]

  • Acquisition: Acquire a series of 10,000-50,000 frames with a typical exposure time of 20-50 ms.

Protocol 2: dSTORM Imaging with Standard Cy5 or Alexa Fluor 647

This is a conventional dSTORM protocol using a thiol-based imaging buffer.

1. Sample Preparation:

  • Labeling: Label your antibody or protein of interest with an amine-reactive version of Cy5 or Alexa Fluor 647 (e.g., NHS ester).

  • Immunostaining: Follow standard immunofluorescence protocols.

  • Mounting: Mount the sample in an imaging chamber.

2. Imaging Buffer Preparation (Thiol-based):

  • Buffer Base: Prepare a base buffer, for example, 50 mM Tris-HCl (pH 8.0) with 10 mM NaCl.

  • Oxygen Scavenging System: Add an oxygen scavenging system, typically consisting of:

    • Glucose oxidase (e.g., 0.5 mg/mL)

    • Catalase (e.g., 40 µg/mL)

    • 10% (w/v) glucose

  • Thiol: Add a thiol, such as 100 mM 2-mercaptoethylamine (MEA) or 10-50 mM β-mercaptoethanol (BME). Note: Prepare the full imaging buffer fresh before each experiment.

3. dSTORM Image Acquisition:

  • Microscope: Use a similar TIRF setup as described in Protocol 1.

  • Illumination: Illuminate the sample with a high-power 647 nm laser. A lower power 405 nm laser can be used for photo-reactivation of the fluorophores if needed.

  • Acquisition: Acquire a series of 10,000-50,000 frames with a typical exposure time of 20-50 ms.

Visualizing the Workflow and Signaling

experimental_workflow cluster_prep Sample Preparation cluster_imaging dSTORM Imaging cluster_analysis Data Analysis labeling Biomolecule Labeling (Click Chemistry for Trisulfo-Cy5) staining Immunostaining labeling->staining mounting Sample Mounting staining->mounting buffer Buffer Exchange mounting->buffer acquisition Image Acquisition (10k-50k frames) buffer->acquisition trisulfo_buffer Trisulfo-Cy5: 0.1% NaBH4 in PBS buffer->trisulfo_buffer std_buffer Standard Cy5/AF647: Thiol + Oxygen Scavenger buffer->std_buffer localization Single-Molecule Localization acquisition->localization reconstruction Image Reconstruction localization->reconstruction analysis Quantitative Analysis reconstruction->analysis

Caption: Generalized experimental workflow for dSTORM microscopy.

blinking_mechanism cluster_trisulfo Trisulfo-Cy5 Blinking (NaBH4) cluster_std Standard Cy5 Blinking (Thiols) ON_T ON State OFF_T Dark State (Reduced) ON_T->OFF_T 640nm Laser (High Power) OFF_T->ON_T Spontaneous Recovery ON_S ON State OFF_S Dark State (Thiol Adduct) ON_S->OFF_S 647nm Laser (High Power) OFF_S->ON_S 405nm Laser (Activation)

Caption: Simplified blinking mechanisms in different buffer systems.

Conclusion

This compound, and by extension other highly sulfonated Cy5 dyes, represents a significant advancement for researchers seeking to push the boundaries of spatial resolution in dSTORM imaging. Its superior photon output and localization precision can lead to higher quality super-resolved images. However, realizing this enhanced performance is critically dependent on using the appropriate NaBH4-based imaging buffer, a departure from the more conventional thiol-based buffers used for standard Cy5 and Alexa Fluor 647. For experiments where the highest possible resolution is paramount and the experimental workflow can be adapted to the specific buffer requirements, this compound is an excellent choice. For routine dSTORM or when using established protocols with thiol-based buffers, Alexa Fluor 647 remains a robust and high-performing alternative.

References

A Comparative Guide to Far-Red Fluorescent Alkyne Probes for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging click chemistry for biomolecular labeling, the choice of a fluorescent probe is critical for achieving high sensitivity and specificity. This guide provides a detailed comparison of Trisulfo-Cy5-Alkyne against two other prominent far-red fluorescent alkyne probes: Alexa Fluor™ 647 Alkyne and CF™647 Alkyne. The comparison focuses on key performance metrics, supported by experimental protocols for evaluating these probes in a typical cell-based imaging workflow.

Quantitative Performance Metrics

The overall performance of a fluorescent probe is determined by its intrinsic photophysical properties, including its molar extinction coefficient, quantum yield, and photostability. These parameters collectively contribute to the brightness and signal-to-noise ratio in imaging experiments. The table below summarizes the key quantitative data for this compound and its alternatives.

PropertyThis compoundAlexa Fluor™ 647 AlkyneCF™647 Alkyne
Excitation Maximum (nm)~649[1]~650[2]~650[3]
Emission Maximum (nm)~671[1]~667-670[2]~665[3]
Molar Extinction Coefficient (cm⁻¹M⁻¹)~250,000[1]~270,000[2]~240,000[3]
Quantum Yield~0.2*[4]~0.33[5][6]Not explicitly found
Relative Brightness Good Excellent [5][7][8]Excellent [3][9]
Photostability Good [10][11]Excellent [2][5][8]Excellent [3][12]

Note: The quantum yield for a generic Cyanine5 alkyne is provided. Performance of fluorescent dyes can be influenced by their local environment and conjugation to biomolecules.

Summary of Performance:

  • This compound is a widely used and cost-effective probe with good brightness and photostability.[1][10][11] The "Trisulfo" modification enhances its water solubility.

  • Alexa Fluor™ 647 Alkyne is recognized for its exceptional brightness and photostability, often outperforming Cy5 conjugates.[2][5][7][8] It is less prone to self-quenching at high degrees of labeling, leading to brighter conjugates.[5][8][13]

  • CF™647 Alkyne is another high-performance dye that boasts excellent brightness and photostability, with some studies suggesting it provides a superior signal-to-noise ratio in immunostaining compared to Alexa Fluor™ 647.[3][9]

Experimental Protocols

To provide a framework for the objective comparison of these probes, the following experimental protocols are detailed.

Metabolic Labeling of Cellular Proteins with an Azide-Modified Amino Acid

This protocol describes the incorporation of an azide-functionalized amino acid into newly synthesized proteins in cultured cells.

  • Cell Culture: Plate mammalian cells (e.g., HeLa, U2OS) on glass-bottom dishes suitable for high-resolution microscopy and culture to 60-70% confluency.

  • Methionine-Deficient Media: Aspirate the normal growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add methionine-free medium supplemented with 2-5% dialyzed fetal bovine serum (FBS) and incubate for 1 hour to deplete intracellular methionine stores.

  • Azide Labeling: Replace the methionine-free medium with fresh methionine-free medium containing 50-100 µM of an azide-modified methionine analog (e.g., L-azidohomoalanine, AHA). Incubate for 4-6 hours to allow for incorporation into newly synthesized proteins.

  • Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS to remove the permeabilization buffer. The cells are now ready for the click chemistry reaction.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reaction for Fluorescence Labeling

This protocol details the "click" reaction to attach the fluorescent alkyne probes to the azide-labeled proteins.

  • Prepare Click Reaction Cocktail: For each sample, prepare the following cocktail immediately before use. The final concentrations are provided.

    • 100 µM this compound, Alexa Fluor™ 647 Alkyne, or CF™647 Alkyne (from a 10 mM stock in DMSO)

    • 1 mM CuSO₄ (from a 100 mM stock in water)

    • 10 mM Sodium Ascorbate (from a 100 mM stock in water, freshly prepared)

    • 100 µM TBTA or other Cu(I)-stabilizing ligand (from a 10 mM stock in DMSO)

    • PBS to the final volume.

  • Labeling Reaction: Add the click reaction cocktail to the fixed and permeabilized cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Remove the reaction cocktail and wash the cells three times with PBS containing 0.05% Tween-20.

  • Nuclear Staining (Optional): Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes.

  • Final Washes and Imaging: Wash the cells twice with PBS and add fresh PBS or mounting medium for imaging.

Fluorescence Microscopy and Image Analysis

This protocol outlines the procedure for acquiring and analyzing images to compare the performance of the fluorescent probes.

  • Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with appropriate laser lines and emission filters for the far-red dyes (e.g., 633 nm or 640 nm excitation laser and a 660-700 nm emission filter).

  • Image Acquisition: For each probe, acquire images from multiple fields of view using identical settings for laser power, detector gain, and exposure time.

  • Photostability Assessment: To compare photostability, continuously acquire images of a single field of view over an extended period (e.g., 2 minutes with images taken every 5 seconds) using a constant excitation intensity.

  • Image Analysis:

    • Fluorescence Intensity: Measure the mean fluorescence intensity of the labeled cells in each image.

    • Signal-to-Noise Ratio (SNR): Calculate the SNR by dividing the mean intensity of the labeled cells by the standard deviation of the background fluorescence.

    • Photobleaching Rate: Plot the fluorescence intensity over time for the photostability assessment. Fit the decay to an exponential function to determine the photobleaching rate constant.

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for comparing the fluorescent alkyne probes.

G cluster_0 Cell Preparation and Labeling cluster_1 Click Chemistry Reaction cluster_2 Data Acquisition and Analysis A Plate and Culture Cells B Metabolic Labeling with Azide-Amino Acid A->B C Fix and Permeabilize Cells B->C E CuAAC Reaction C->E D1 This compound D1->E D2 Alexa Fluor 647 Alkyne D2->E D3 CF647 Alkyne D3->E F Fluorescence Microscopy E->F G Image Analysis (Intensity, SNR, Photostability) F->G H Comparative Data Table G->H

Caption: Workflow for comparing fluorescent alkyne probes.

Signaling Pathway of Bioorthogonal Labeling

This diagram illustrates the general principle of incorporating a bioorthogonal handle into a biomolecule and its subsequent detection.

G A Azide-Modified Precursor (e.g., Azido-Amino Acid) B Cellular Metabolic Pathway A->B Uptake C Incorporation into Biomolecule (e.g., Protein Synthesis) B->C D Azide-Labeled Protein C->D F Cu(I)-Catalyzed Click Reaction D->F E Fluorescent Alkyne Probe (e.g., this compound) E->F G Fluorescently Labeled Protein F->G H Fluorescence Detection G->H

Caption: Bioorthogonal labeling and detection pathway.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Trisulfo-Cy5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory reagents is paramount for both personnel safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of Trisulfo-Cy5-Alkyne, a fluorescent cyanine (B1664457) dye containing an alkyne group. Adherence to these protocols will help mitigate risks and ensure that this chemical is handled correctly from use to final disposal.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data from structurally similar compounds, such as other cyanine dyes and alkyne-containing molecules, indicate potential hazards that must be addressed. Potential hazards include eye and skin irritation, and potential respiratory tract irritation if inhaled. Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound in any form, including its waste products.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Safety goggles with side-shields or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if there is a risk of aerosolization.

Step-by-Step Chemical Waste Disposal Protocol

The primary and recommended disposal method for this compound and materials contaminated with it is through a licensed and approved chemical waste disposal service.[1] This ensures that the compound is managed in an environmentally responsible manner.

1. Waste Segregation:

  • Crucially, do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

  • Segregate solid waste (e.g., contaminated gloves, pipette tips, weigh boats, and paper towels) from liquid waste (e.g., unused solutions, reaction mixtures).[1]

2. Waste Container Selection:

  • Solid Waste: Use a designated, sealable, and clearly labeled solid chemical waste container.

  • Liquid Waste: Use a compatible, leak-proof, and sealable liquid waste container. Ensure the container material is compatible with any solvents used in the this compound solution.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[1]

  • List all components of a mixture, including solvents and their approximate concentrations.

  • Indicate any relevant hazards.

  • Include the date of waste generation and the name of the generating laboratory or researcher.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[1] This area should be away from general laboratory traffic.

5. Disposal Request:

  • Once the waste container is full or ready for disposal, follow your institution's established procedures to request a pickup from the licensed chemical waste disposal service.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the immediate vicinity and restrict access to the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated to disperse any potential vapors.[1]

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[1]

  • Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect all cleaning materials as hazardous waste.[1]

  • Dispose: Place all spill cleanup materials in a labeled hazardous waste container for proper disposal.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

TrisulfoCy5AlkyneDisposal cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_containment Containment cluster_disposal Disposal Pathway start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? start->is_liquid solid_container Sealable, Labeled Solid Waste Container is_solid->solid_container Yes liquid_container Leak-proof, Labeled Liquid Waste Container is_liquid->liquid_container Yes storage Store in Designated Waste Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for Pickup by Licensed Waste Disposal Service storage->pickup

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment.

References

Personal protective equipment for handling Trisulfo-Cy5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Trisulfo-Cy5-Alkyne. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this fluorescent dye.

Chemical Identity and Properties:

This compound is a cyanine (B1664457) dye containing an alkyne group, which allows it to be used in copper-catalyzed Click Chemistry reactions. As a fluorescent dye, it is sensitive to light and should be stored accordingly.

PropertyValue
Chemical Name This compound
Molecular Formula C37H45N3O10S3
Molecular Weight 788 g/mol
Excitation Maximum 647 nm
Emission Maximum 670 nm
Solubility Water, DMSO, DMF
Storage Conditions -20°C, protected from light[1][2][3]

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE):

A comprehensive set of PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

PPE CategoryRecommended Equipment
Eye and Face Chemical safety goggles or a face shield must be worn to protect against splashes. Standard safety glasses are not sufficient.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Gloves should be inspected before use and disposed of properly after handling the compound.
Body Protection A laboratory coat must be worn to protect the skin. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory A NIOSH-approved respirator may be necessary if working outside of a fume hood or if there is a risk of aerosolization. Always work in a well-ventilated area[5][6][7][8].

Operational Plan for Handling

Preparation and Handling:

  • Work Area Preparation : Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.

  • Personal Protective Equipment : Before handling the compound, put on all required PPE as detailed in the table above.

  • Compound Handling : this compound is typically a solid. Handle it carefully to avoid creating dust. If dissolving the compound, add the solvent slowly to the solid to prevent splashing. Non-sulfonated cyanine dyes should be dissolved in an organic co-solvent like DMF or DMSO before being added to an aqueous solution[9].

  • Avoid Exposure : Avoid all personal contact, including inhalation of any dust or aerosols[5]. Do not eat, drink, or smoke in the laboratory.

Storage: Store this compound at -20°C in a tightly sealed container, protected from light[1][2][3].

Disposal Plan

Waste Segregation and Collection:

  • Chemical Waste : All solutions and solids containing this compound must be collected as hazardous chemical waste. Never pour it down the drain, as it is toxic to aquatic life[4].

  • Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, pipette tips, and bench paper, must be disposed of as hazardous waste.

  • Waste Containers : Use clearly labeled, leak-proof containers for all waste.

Disposal Procedure: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance on disposal procedures[10].

Experimental Workflow for Safe Handling

The following diagram outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

G prep Step 1: Preparation - Assemble all necessary materials. - Don appropriate Personal Protective Equipment (PPE). handling Step 2: Handling - Work in a well-ventilated fume hood. - Carefully weigh and dissolve the compound. prep->handling reaction Step 3: Reaction - Perform the experimental procedure. - Monitor the reaction for any unexpected changes. handling->reaction cleanup Step 4: Decontamination & Cleanup - Clean the work area thoroughly. - Decontaminate any non-disposable equipment. reaction->cleanup disposal Step 5: Waste Disposal - Segregate and label all waste. - Dispose of waste according to institutional protocols. cleanup->disposal

Caption: Safe handling workflow for this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.